molecular formula C19H25N5S2 B15569862 (E/Z)-OSM-SMI-10B

(E/Z)-OSM-SMI-10B

カタログ番号: B15569862
分子量: 387.6 g/mol
InChIキー: MNSXQGKLDTVOLP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(E/Z)-OSM-SMI-10B is a useful research compound. Its molecular formula is C19H25N5S2 and its molecular weight is 387.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5S2/c1-19(2)11-20-18(26-19)24-9-7-23(8-10-24)16-15-13-5-3-4-6-14(13)25-17(15)22-12-21-16/h12H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSXQGKLDTVOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN=C(S1)N2CCN(CC2)C3=C4C5=C(CCCC5)SC4=NC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (E/Z)-OSM-SMI-10B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-OSM-SMI-10B is a first-in-class small molecule inhibitor that directly targets the pleiotropic cytokine Oncostatin M (OSM). By binding to OSM, OSM-SMI-10B effectively abrogates its signaling functions, primarily the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). This targeted inhibition of the OSM-STAT3 signaling axis holds significant therapeutic potential in various pathologies, including cancer and inflammatory diseases, where this pathway is often dysregulated. This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, effects on cellular signaling, and detailed protocols for key validation experiments.

Introduction to Oncostatin M (OSM) Signaling

Oncostatin M is a member of the interleukin-6 (IL-6) family of cytokines, known for its diverse roles in inflammation, hematopoiesis, and cellular differentiation. OSM exerts its effects by binding to a receptor complex on the cell surface. This complex is a heterodimer composed of the glycoprotein (B1211001) 130 (gp130) subunit and either the OSM receptor β (OSMRβ) or the leukemia inhibitory factor receptor β (LIFRβ). Upon ligand binding, the receptor complex undergoes a conformational change, leading to the activation of associated Janus kinases (JAKs). These activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins, predominantly STAT3. Once recruited, STAT3 is phosphorylated, dimerizes, and translocates to the nucleus, where it acts as a transcription factor, regulating the expression of genes involved in cell proliferation, survival, and inflammation. Beyond the canonical JAK/STAT pathway, OSM signaling can also activate other important cellular pathways, including the mitogen-activated protein kinase (MAPK), c-Jun N-terminal kinase (JNK), and phosphatidylinositol 3-kinase (PI3K)/AKT pathways.[1][2][3]

This compound: A Direct Inhibitor of Oncostatin M

This compound is a derivative of the initial lead compound OSM-SMI-10.[4] Its primary mechanism of action is the direct binding to Oncostatin M.[5][6] This interaction physically obstructs the binding of OSM to its receptor complex, thereby preventing the initiation of downstream signaling cascades. Computational docking studies have suggested that OSM-SMI-10B binds to a groove located at Site III of OSM, which is the interaction site for OSMRβ.[7] This direct targeting of the cytokine itself represents a novel therapeutic strategy compared to receptor-targeted or kinase-targeted inhibitors.

Quantitative Data

The binding affinity and inhibitory potency of OSM-SMI-10B and its analogs have been characterized using various biophysical and cell-based assays.

CompoundBinding Affinity (Kd)Cell LineInhibitory Potency (IC50)Reference
OSM-SMI-10B 13.6 µM-Not Reported[5]
SMI-10B13 (analog) 6.6 ± 1.4 µMT47D (human breast cancer)136 nM[8][9]
SMI-10B13 (analog) 6.6 ± 1.4 µMMCF-7 (human breast cancer)164 nM[8][9]

Signaling Pathway Inhibition

The binding of this compound to Oncostatin M effectively blocks the activation of the downstream signaling pathways. The most well-documented effect is the significant reduction of OSM-induced STAT3 phosphorylation in various cancer cell lines.[4][10] By preventing the initial ligand-receptor interaction, OSM-SMI-10B ensures that the entire cascade of events, from JAK activation to STAT3 nuclear translocation and gene transcription, is halted.

OSM_Signaling_Inhibition OSM Oncostatin M (OSM) Receptor gp130/OSMRβ Receptor Complex OSM->Receptor Binding OSM_SMI_10B This compound OSM_SMI_10B->OSM Inhibition JAK Janus Kinases (JAKs) Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 (dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Survival, Inflammation) Nucleus->Gene_Expression Transcription

Figure 1. Inhibition of the Oncostatin M signaling pathway by this compound.

Experimental Protocols

Phospho-STAT3 (pSTAT3) ELISA

This assay quantitatively measures the level of phosphorylated STAT3 in cell lysates, providing a direct readout of OSM signaling inhibition.

Materials:

  • Cancer cell line (e.g., T47D, MCF-7)

  • Cell culture medium and supplements

  • Recombinant human Oncostatin M

  • This compound

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (containing protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Phospho-STAT3 (Tyr705) ELISA kit

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Pre-incubate the cells with the compound for 1 hour.

  • OSM Stimulation: Add recombinant human OSM to each well (final concentration of 10 ng/mL) and incubate for 30 minutes at 37°C. Include a non-stimulated control.

  • Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of cell lysis buffer to each well and incubate on ice for 20 minutes with gentle shaking.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • ELISA: Perform the phospho-STAT3 ELISA according to the manufacturer's instructions, using equal amounts of protein for each sample.

  • Data Analysis: Measure the absorbance at 450 nm. Normalize the pSTAT3 signal to the total protein concentration. Calculate the IC50 value by plotting the percent inhibition of pSTAT3 against the log concentration of this compound.

Tryptophan Fluorescence Quenching Assay

This biophysical assay is used to determine the binding affinity (Kd) of this compound to Oncostatin M by measuring the quenching of intrinsic tryptophan fluorescence upon ligand binding.

Materials:

  • Purified recombinant human Oncostatin M

  • This compound

  • Assay buffer (e.g., PBS, pH 7.4)

  • Fluorometer

Protocol:

  • Protein Preparation: Prepare a solution of OSM in the assay buffer at a fixed concentration (e.g., 1 µM).

  • Ligand Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to create a series of concentrations.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to 295 nm (to selectively excite tryptophan residues).

    • Record the emission spectrum from 310 to 400 nm.

    • Measure the initial fluorescence intensity of the OSM solution (F0).

  • Titration: Add increasing concentrations of this compound to the OSM solution, allowing the system to equilibrate for a few minutes after each addition. Record the fluorescence intensity (F) at each concentration.

  • Data Correction: Correct for the inner filter effect by measuring the absorbance of the ligand at the excitation and emission wavelengths and applying the appropriate correction formula.

  • Data Analysis: Plot the change in fluorescence (ΔF = F0 - F) against the ligand concentration. Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).

NMR Spectroscopy for Binding Site Mapping

1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy is used to identify the binding site of this compound on Oncostatin M by observing chemical shift perturbations in the protein's NMR spectrum upon ligand binding.

Materials:

  • 15N-labeled recombinant human Oncostatin M

  • This compound

  • NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5, with 10% D2O)

  • NMR spectrometer

Protocol:

  • Sample Preparation: Prepare a sample of 15N-labeled OSM in the NMR buffer at a concentration of approximately 100-200 µM.

  • Initial Spectrum: Acquire a 1H-15N HSQC spectrum of the free protein. Each peak in this spectrum corresponds to a specific amide proton and nitrogen pair in the protein backbone.

  • Titration: Prepare a stock solution of this compound in the same NMR buffer. Add small aliquots of the ligand stock solution to the protein sample.

  • Spectral Acquisition: Acquire a 1H-15N HSQC spectrum after each addition of the ligand.

  • Chemical Shift Perturbation (CSP) Analysis:

    • Overlay the spectra from the titration series.

    • Identify the peaks that show significant shifts in their position upon ligand binding.

    • Calculate the weighted-average chemical shift perturbation for each residue using the formula: Δδ = √[ (ΔδH)2 + (α * ΔδN)2 ], where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.2).

  • Binding Site Mapping: Map the residues with significant CSPs onto the three-dimensional structure of OSM. The cluster of perturbed residues indicates the binding site of this compound.

Experimental and Logical Workflows

The discovery and characterization of this compound follow a logical progression from initial screening to detailed mechanistic studies.

Experimental_Workflow Screening Virtual/High-Throughput Screening Hit_ID Hit Identification (e.g., OSM-SMI-10) Screening->Hit_ID Lead_Opt Lead Optimization (e.g., Synthesis of OSM-SMI-10B) Hit_ID->Lead_Opt Biophysical Biophysical Characterization Lead_Opt->Biophysical Cellular Cell-Based Assays Lead_Opt->Cellular Fluorescence Fluorescence Quenching (Kd) Biophysical->Fluorescence NMR NMR Spectroscopy (Binding Site) Biophysical->NMR Mechanism Mechanism of Action Confirmed Fluorescence->Mechanism NMR->Mechanism pSTAT3 pSTAT3 ELISA (IC50) Cellular->pSTAT3 pSTAT3->Mechanism

Figure 2. Experimental workflow for the identification and characterization of this compound.

Conclusion

This compound represents a promising therapeutic candidate that functions through a direct-acting mechanism of inhibiting Oncostatin M. Its ability to specifically bind to OSM and block the subsequent activation of the pro-oncogenic and pro-inflammatory STAT3 signaling pathway has been demonstrated through robust biophysical and cell-based assays. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this and other novel OSM inhibitors. Further studies, including in vivo efficacy and safety assessments, are warranted to fully elucidate the therapeutic potential of this compound.

References

The Inhibition of the Oncostatin M Signaling Pathway by the Small Molecule SMI-10B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oncostatin M (OSM), a pleiotropic cytokine of the Interleukin-6 (IL-6) family, is a key mediator in a variety of physiological and pathological processes, including inflammation, autoimmune diseases, and cancer progression. The OSM signaling cascade is initiated by its binding to a receptor complex, leading to the activation of several downstream pathways, predominantly the JAK/STAT, MAPK/ERK, and PI3K/AKT pathways. Given its role in disease, targeting the OSM signaling pathway has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the OSM signaling pathway and the mechanism of its inhibition by the small molecule inhibitor, SMI-10B. We present a compilation of quantitative data on the binding affinity and in vitro efficacy of SMI-10B and its analogs, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to facilitate further research and drug development in this area.

The Oncostatin M (OSM) Signaling Pathway

Oncostatin M exerts its biological effects by binding to one of two distinct cell surface receptor complexes. Both complexes share the glycoprotein (B1211001) 130 (gp130) subunit, which heterodimerizes with either the leukemia inhibitory factor receptor (LIFR) to form the type I receptor, or the OSM-specific receptor β (OSMRβ) to form the type II receptor.[1][2][3] Upon ligand binding, the receptor complex undergoes a conformational change, leading to the activation of associated Janus kinases (JAKs).

Activated JAKs phosphorylate tyrosine residues on the intracellular domains of the receptor complex, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[3] Recruited STATs are then phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation, cell proliferation, and survival.[3]

In addition to the canonical JAK/STAT pathway, OSM signaling also activates other critical intracellular cascades, including:

  • Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: This pathway is involved in cell proliferation, differentiation, and survival.[3]

  • Phosphatidylinositol 3-Kinase (PI3K)/AKT Pathway: This pathway plays a crucial role in cell growth, survival, and metabolism.[3]

  • c-Jun N-terminal Kinase (JNK) Pathway: This pathway is associated with stress responses, apoptosis, and inflammation.[3]

The intricate network of signaling pathways activated by OSM underscores its pleiotropic nature and its significance as a therapeutic target.

OSM Signaling Pathway Diagram

OSM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space OSM Oncostatin M (OSM) gp130 gp130 OSM->gp130 Binds OSMR OSMRβ gp130->OSMR Dimerizes with LIFR LIFR gp130->LIFR JAK JAK gp130->JAK Activates OSMR->JAK LIFR->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates PI3K PI3K JAK->PI3K Activates RAS RAS JAK->RAS Activates JNK JNK JAK->JNK Activates pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates AKT AKT PI3K->AKT Activates pAKT pAKT AKT->pAKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK pERK->Nucleus Translocates pJNK pJNK JNK->pJNK pJNK->Nucleus Translocates Gene Transcription\n(Inflammation, Proliferation, Survival) Gene Transcription (Inflammation, Proliferation, Survival) Nucleus->Gene Transcription\n(Inflammation, Proliferation, Survival)

Caption: OSM Signaling Pathway.

SMI-10B: A Small Molecule Inhibitor of OSM

SMI-10B is a first-in-class small molecule inhibitor that directly targets Oncostatin M.[4] Computational screening of a large compound library led to the identification of the parent compound, a tetrasubstituted furan, which was subsequently optimized to generate SMI-10B and its analogs.[5]

Mechanism of Action

SMI-10B functions by binding directly to OSM, specifically at a groove located at Site III of the protein.[4] Site III is the interaction site for OSMRβ. By occupying this binding pocket, SMI-10B allosterically inhibits the recruitment of OSMRβ to the OSM-gp130 complex, thereby preventing the formation of a functional type II receptor complex and subsequent downstream signaling.

SMI-10B Inhibition Mechanism Diagram

SMI10B_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space OSM Oncostatin M (OSM) SMI10B SMI-10B OSM->SMI10B Binds to Site III gp130 gp130 OSM->gp130 Binds OSMR OSMRβ SMI10B->OSMR Blocks Binding gp130->OSMR Binding Inhibited JAK JAK gp130->JAK Activation Blocked Downstream Downstream Signaling (STAT3, AKT, ERK, JNK) JAK->Downstream Activation Blocked

Caption: SMI-10B Mechanism of Action.

Quantitative Data on SMI-10B and its Analogs

The following tables summarize the quantitative data for SMI-10B and its more potent analog, SMI-10B13, including their binding affinities to OSM and their in vitro efficacy in inhibiting OSM-induced signaling.

Table 1: Binding Affinities of SMI-10B and Analogs to OSM

CompoundDissociation Constant (KD)MethodReference
SMI-10B12.9 µMFluorescence Quenching[5]
SMI-10B136.6 µMFluorescence Quenching[5]

Table 2: In Vitro Efficacy of SMI-10B13 in Inhibiting OSM-Induced STAT3 Phosphorylation

Cell LineIC50MethodReference
T47D136 nMELISA[5]
MCF-7164 nMELISA[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of SMI-10B on the OSM signaling pathway.

In Vitro Inhibition of OSM-Induced STAT3 Phosphorylation (ELISA)

This protocol describes an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibition of OSM-induced STAT3 phosphorylation in cancer cell lines.

Materials:

  • Human breast cancer cell lines (e.g., T47D, MCF-7)

  • Cell culture medium and supplements

  • Recombinant human Oncostatin M (OSM)

  • SMI-10B or its analogs

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (containing protease and phosphatase inhibitors)

  • Phospho-STAT3 (Tyr705) and Total STAT3 ELISA kits

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of treatment.

  • Serum Starvation: Once cells are attached, replace the growth medium with serum-free medium and incubate for 16-24 hours.

  • Compound Treatment: Pre-incubate the desired concentrations of SMI-10B or its analogs with 10 ng/mL of OSM in serum-free medium for 30 minutes at 37°C.

  • Cell Stimulation: Remove the serum-free medium from the cells and add the OSM/inhibitor mixture. Include controls for untreated cells and cells treated with OSM alone. Incubate for 30 minutes at 37°C.

  • Cell Lysis: Aspirate the treatment medium and wash the cells once with ice-cold PBS. Add cell lysis buffer to each well and incubate on ice for 10 minutes.

  • ELISA: Perform the phospho-STAT3 and total STAT3 ELISAs according to the manufacturer's instructions.

  • Data Analysis: Normalize the phospho-STAT3 signal to the total STAT3 signal for each well. Calculate the percentage of inhibition relative to the OSM-only treated cells. Determine the IC50 value by fitting the data to a dose-response curve.

Assessment of Downstream Signaling Inhibition (Immunoblotting)

This protocol outlines the use of immunoblotting (Western blotting) to qualitatively assess the inhibition of OSM-induced phosphorylation of STAT3, AKT, and ERK.

Materials:

  • Human breast cancer cell lines

  • Recombinant human OSM

  • SMI-10B or its analogs

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat and lyse cells as described in the ELISA protocol (Section 4.1).

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total proteins and the loading control.

In Vivo Tumor Growth Inhibition in a Xenograft Model

This protocol describes an in vivo experiment to evaluate the efficacy of an OSM inhibitor in a breast cancer xenograft mouse model.

Materials:

  • Athymic nu/nu mice

  • MCF-7-luc-OSM-overexpressing cells (or other suitable cell line)

  • Matrigel

  • SMI-10B13

  • Vehicle control (e.g., DMSO/PEG300/Tween-80/Saline)

  • Bioluminescence imaging system

  • D-luciferin

Procedure:

  • Cell Preparation: Culture and harvest MCF-7-luc-OSM-overexpressing cells. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.

  • Animal Acclimatization: Allow athymic nu/nu mice to acclimatize for at least one week before the start of the experiment.

  • Pre-treatment: Administer either vehicle or SMI-10B13 (e.g., 50 mg/kg) via intraperitoneal injection 12 hours before tumor cell injection.

  • Tumor Cell Implantation: Inject 2 x 106 cells in a 100 µL volume into the fourth mammary fat pad of each mouse.

  • Treatment: Administer vehicle or SMI-10B13 three times weekly for the duration of the study (e.g., 40 days).

  • Tumor Growth Monitoring: Monitor tumor growth weekly using bioluminescence imaging. Inject mice with D-luciferin and image after a set time (e.g., 10 minutes). Quantify the bioluminescent signal from the tumor region. Tumor size can also be measured using calipers.

  • Endpoint: At the end of the study, sacrifice the mice and perform ex vivo imaging of tumors and potential metastatic sites (e.g., lungs).

Experimental Workflow Diagram

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Xenograft Model Cell_Culture Cell Culture (T47D, MCF-7) Serum_Starvation Serum Starvation Cell_Culture->Serum_Starvation Treatment Treatment with OSM and SMI-10B/Analogs Serum_Starvation->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis ELISA ELISA (pSTAT3, Total STAT3) Cell_Lysis->ELISA Immunoblot Immunoblotting (pSTAT3, pAKT, pERK) Cell_Lysis->Immunoblot Animal_Model Athymic nu/nu Mice Cell_Implantation Mammary Fat Pad Implantation of MCF-7-luc-OSM Cells Animal_Model->Cell_Implantation In_Vivo_Treatment Treatment with SMI-10B13 or Vehicle Cell_Implantation->In_Vivo_Treatment Tumor_Monitoring Tumor Growth Monitoring (Bioluminescence Imaging) In_Vivo_Treatment->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis (Ex vivo imaging) Tumor_Monitoring->Endpoint_Analysis

Caption: Experimental Workflow.

Conclusion

The Oncostatin M signaling pathway represents a critical axis in the pathogenesis of various inflammatory diseases and cancers. The development of small molecule inhibitors, such as SMI-10B and its analogs, offers a promising therapeutic avenue for targeting this pathway. This technical guide has provided a comprehensive overview of the OSM signaling cascade, the mechanism of action of SMI-10B, quantitative data on its efficacy, and detailed experimental protocols to aid researchers in this field. The continued investigation and optimization of OSM inhibitors hold significant potential for the development of novel and effective treatments for a range of human diseases.

References

The Role of (E/Z)-OSM-SMI-10B in the Inhibition of STAT3 Phosphorylation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein implicated in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. Its aberrant, constitutive activation is a hallmark of numerous human cancers, making it a prime therapeutic target. The Oncostatin M (OSM) signaling pathway is a key activator of STAT3. OSM, a member of the interleukin-6 (IL-6) cytokine family, initiates a signaling cascade upon binding to its receptor complex, leading to the phosphorylation and subsequent activation of STAT3. The small molecule (E/Z)-OSM-SMI-10B has been identified as a derivative of OSM-SMI-10 and an inhibitor of this pathway, effectively decreasing OSM-induced STAT3 phosphorylation in cancer cells. This technical guide provides an in-depth overview of the role of the OSM-SMI-10B family of inhibitors in STAT3 phosphorylation, presenting available quantitative data, detailed experimental methodologies, and a visualization of the pertinent signaling pathway.

The Oncostatin M (OSM) / STAT3 Signaling Pathway

The canonical OSM/STAT3 signaling pathway is initiated by the binding of OSM to its receptor complex on the cell surface. This complex consists of the gp130 receptor subunit and the OSM receptor β (OSMRβ). This binding event triggers the activation of associated Janus kinases (JAKs), which then phosphorylate tyrosine residues on the intracellular domain of the receptor. These phosphorylated sites serve as docking stations for the SH2 domain of STAT3 proteins. Recruited STAT3 is subsequently phosphorylated by the JAKs at a critical tyrosine residue (Tyr705). This phosphorylation induces the homodimerization of STAT3 molecules, which then translocate to the nucleus. In the nucleus, the STAT3 dimer binds to specific DNA sequences in the promoter regions of target genes, regulating their transcription and leading to various cellular responses.

OSM_STAT3_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OSM Oncostatin M (OSM) OSMR OSMRβ OSM->OSMR Binds gp130 gp130 OSMR->gp130 JAK1 JAK gp130->JAK1 Activates STAT3 STAT3 JAK1->STAT3 Phosphorylates (Tyr705) pSTAT3 pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocates OSM_SMI_10B This compound OSM_SMI_10B->OSM Inhibits DNA DNA STAT3_dimer_nuc->DNA Binds Gene Target Gene Transcription DNA->Gene Regulates

Caption: The Oncostatin M (OSM) induced STAT3 signaling pathway and the inhibitory action of this compound.

Quantitative Data on STAT3 Phosphorylation Inhibition

Table 1: Binding Affinity of OSM-SMI-10B

CompoundTargetMethodDissociation Constant (Kd)Reference
OSM-SMI-10BOncostatin M (OSM)NMR-based screen12.9 µM[1]

Table 2: In Vitro Efficacy of SMI-10B13 Against OSM-Induced STAT3 Phosphorylation

CompoundCell LineAssayIC50Reference
SMI-10B13T47D (Human Breast Cancer)ELISA136 nM[1][2]
SMI-10B13MCF-7 (Human Breast Cancer)ELISA164 nM[1][2]

Note: this compound is a derivative of OSM-SMI-10. The data for SMI-10B13, a further optimized analog, is presented to illustrate the potential inhibitory capacity of this compound family.

Experimental Protocols

The following sections outline representative methodologies for assessing the inhibitory effect of compounds like this compound on OSM-induced STAT3 phosphorylation. These protocols are based on standard techniques reported in the literature for similar small molecule inhibitors.

Cell Culture and Treatment
  • Cell Lines: Human cancer cell lines known to express the OSM receptor, such as T47D or MCF-7 breast cancer cells, are suitable models.

  • Culture Conditions: Cells are maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Experimental Plating: For analysis, cells are seeded in appropriate culture plates (e.g., 96-well plates for ELISA, 6-well plates for Western blotting) and allowed to adhere overnight.

  • Serum Starvation: Prior to treatment, cells are typically serum-starved for a defined period (e.g., 4-24 hours) to reduce basal signaling activity.

  • Inhibitor Pre-incubation: Cells are pre-treated with varying concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).

  • OSM Stimulation: Following pre-incubation, cells are stimulated with a predetermined optimal concentration of recombinant human OSM (e.g., 10-50 ng/mL) for a short duration (e.g., 15-30 minutes) to induce STAT3 phosphorylation.

Western Blotting for Phospho-STAT3 (Tyr705)

This method allows for the qualitative and semi-quantitative assessment of STAT3 phosphorylation.

Western_Blot_Workflow A Cell Lysis B Protein Quantification (e.g., BCA Assay) A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking (e.g., 5% BSA or milk) D->E F Primary Antibody Incubation (anti-pSTAT3, anti-STAT3, anti-loading control) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Data Analysis (Densitometry) H->I

Caption: A typical workflow for the detection of phosphorylated STAT3 via Western blotting.
  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated STAT3 (Tyr705) and total STAT3. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Analysis: The band intensities are quantified using densitometry software. The ratio of phosphorylated STAT3 to total STAT3 is calculated to determine the extent of inhibition.

Enzyme-Linked Immunosorbent Assay (ELISA) for Phospho-STAT3 (Tyr705)

ELISA provides a quantitative measure of STAT3 phosphorylation and is suitable for high-throughput screening.

  • Cell Lysis: Cells are cultured and treated in a 96-well plate. After treatment, the cells are lysed directly in the wells using a lysis buffer provided with a commercial ELISA kit.

  • Assay Procedure: The cell lysates are then transferred to a microplate pre-coated with a capture antibody specific for total STAT3.

  • Detection: A detection antibody specific for phosphorylated STAT3 (Tyr705), often conjugated to a reporter enzyme like HRP, is added.

  • Substrate Addition: After washing away unbound antibodies, a substrate for the reporter enzyme is added, leading to a colorimetric or chemiluminescent signal.

  • Measurement: The signal intensity is measured using a microplate reader.

  • Data Analysis: The levels of phosphorylated STAT3 are normalized to total protein concentration or cell number. The inhibitory effect of this compound is determined by comparing the signal from treated wells to that of the OSM-stimulated control. IC50 values can be calculated from the dose-response curve.

Conclusion

This compound is a promising small molecule inhibitor targeting the OSM-induced STAT3 phosphorylation pathway. While direct quantitative data for this specific compound remains to be published, the available information on its analogs, such as OSM-SMI-10B and SMI-10B13, demonstrates the potential of this chemical scaffold to potently inhibit STAT3 activation in cancer cells. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel inhibitors of the STAT3 signaling pathway. Such research is crucial for the development of targeted therapies for a wide range of malignancies driven by aberrant STAT3 activity.

References

Oncostatin M Inhibitor OSM-SMI-10B: A Technical Overview of Its Discovery and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the discovery, mechanism of action, and preclinical validation of OSM-SMI-10B, a first-in-class small-molecule inhibitor of the inflammatory cytokine Oncostatin M (OSM).

Introduction: Oncostatin M (OSM)

Oncostatin M (OSM) is a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family.[1] Produced by activated T-lymphocytes, monocytes, and neutrophils, OSM is a significant mediator in a variety of biological processes, including inflammation, hematopoiesis, liver regeneration, and bone remodeling.[1][2][3] However, its dysregulation is implicated in the pathogenesis of numerous diseases, most notably inflammatory conditions like rheumatoid arthritis and various cancers, including breast cancer.[4][5]

OSM exerts its effects by signaling through two distinct receptor complexes on the cell surface. Both complexes utilize the gp130 receptor subunit. The type I receptor is a heterodimer of gp130 and the leukemia inhibitory factor receptor (LIFR), while the type II receptor, which is the high-affinity and primary signaling complex for human OSM, consists of gp130 and the OSM-specific receptor β (OSMRβ).[3][6]

Upon ligand binding, the receptor complex dimerizes, activating associated Janus kinases (JAKs).[4][7] This triggers a cascade of downstream signaling pathways, predominantly the JAK/STAT pathway (leading to the phosphorylation of STAT3), but also the Ras-MAPK and PI3K-Akt pathways.[7] The activation of these pathways ultimately modulates gene expression, driving cellular responses such as proliferation, differentiation, and inflammation.[4] Given its role in disease pathology, inhibiting the OSM signaling pathway has emerged as a promising therapeutic strategy.

Discovery of a Novel Small-Molecule Inhibitor: OSM-SMI-10B

The development of OSM-SMI-10B stemmed from a targeted effort to identify small molecules that could directly bind to and inhibit OSM, thereby preventing its interaction with its cell surface receptors.

Computational Screening and Lead Identification

The discovery process began with a large-scale in silico screening of approximately 1.65 million compounds.[5] This computational approach aimed to identify molecules with the potential to bind to key sites on the OSM protein. The screening prioritized candidates based on their predicted binding energy to OSM. From this extensive virtual screen, 26 top candidates were selected for in vitro validation.[1]

This validation process identified a tetrasubstituted furan, designated OSM-SMI-10 , as the most potent lead compound, demonstrating a significant ability to inhibit OSM-induced STAT3 phosphorylation in cancer cells.[1]

Lead Optimization

The initial lead compound, OSM-SMI-10, underwent further optimization to improve its potency and drug-like properties. This effort led to the synthesis of several analogs, including OSM-SMI-10B .[1][5] Subsequent analysis and further refinement yielded an even more potent analog, SMI-10B13 .[5][8] These molecules represent the first small-molecule inhibitors designed to directly target the OSM cytokine.[3][9]

The logical progression from initial screening to the identification of the lead compounds is illustrated below.

G cluster_0 Discovery Workflow Computational_Screening Computational Screening (~1.65M Compounds) Top_Candidates Top 26 Candidates Selected Computational_Screening->Top_Candidates Prioritization In_Vitro_Screening In Vitro Validation (pSTAT3 Inhibition Assay) Top_Candidates->In_Vitro_Screening Testing Lead_Compound Lead Compound Identified (OSM-SMI-10) In_Vitro_Screening->Lead_Compound Hit Identification Optimization Lead Optimization Lead_Compound->Optimization SAR Studies Final_Inhibitors Optimized Inhibitors (OSM-SMI-10B, SMI-10B13) Optimization->Final_Inhibitors

Caption: Workflow for the discovery of OSM-SMI-10B.

Mechanism of Action

OSM-SMI-10B functions by directly binding to the Oncostatin M protein. Molecular dynamics simulations and experimental data suggest that the inhibitor binds to a groove located at "Site III" of OSM.[1][10] This site is critical for the interaction between OSM and its specific receptor subunit, OSMRβ.[5] By occupying this binding pocket, OSM-SMI-10B allosterically prevents the formation of the complete, signaling-competent OSM-gp130-OSMRβ receptor complex.[3][5]

The primary downstream consequence of this inhibition is a significant reduction in OSM-induced STAT3 phosphorylation, a key step in the canonical OSM signaling pathway.[9][11]

The signaling cascade initiated by OSM and the point of inhibition by OSM-SMI-10B are depicted in the following diagram.

G cluster_0 Oncostatin M Signaling Pathway OSM Oncostatin M (OSM) ReceptorComplex Type II Receptor Complex OSM->ReceptorComplex Binds Site II SMI10B OSM-SMI-10B OSMR OSMRβ SMI10B->OSMR Blocks Binding gp130 gp130 OSMR->ReceptorComplex Binds Site III JAK JAK ReceptorComplex->JAK Activates MAPK Ras/MAPK Pathway ReceptorComplex->MAPK PI3K PI3K/Akt Pathway ReceptorComplex->PI3K STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Dimer pSTAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription

Caption: Oncostatin M signaling and inhibition by OSM-SMI-10B.

Quantitative Data Summary

The binding affinity and inhibitory potency of OSM-SMI-10B and its more potent analog, SMI-10B13, have been quantified through various biochemical and cell-based assays.

Table 1: Binding Affinity for Oncostatin M
CompoundMethodDissociation Constant (KD)Reference
OSM-SMI-10BSurface Plasmon Resonance12.9 µM[5][8]
OSM-SMI-10BNot Specified13.6 µM[9]
SMI-10B13Surface Plasmon Resonance6.6 µM[5][8]
Table 2: Inhibition of OSM-Mediated STAT3 Phosphorylation
CompoundCell LineAssayIC50Reference
SMI-10B13T47D (Human Breast Cancer)ELISA136 nM[5][8]
SMI-10B13MCF-7 (Human Breast Cancer)ELISA164 nM[5][8]

Key Experimental Protocols

The characterization of OSM-SMI-10B involved several key experimental methodologies.

Inhibition of OSM-Induced STAT3 Phosphorylation (ELISA)

This cell-based assay is the primary method for assessing the functional inhibition of the OSM signaling pathway.

  • Cell Lines: Human breast cancer cell lines such as T47D, MCF-7, or MDA-MB-231 are commonly used.[5][12]

  • Cell Culture: Cells are cultured in appropriate media and seeded into multi-well plates.

  • Treatment: Cells are treated with the small-molecule inhibitor (e.g., at 10 µM for screening or a range of concentrations for IC50 determination) concurrently with a stimulating concentration of human Oncostatin M (e.g., 10-25 ng/mL).[5][12]

  • Incubation: The treatment is typically carried out for a short period (e.g., 30 minutes) at 37°C to capture the peak of STAT3 phosphorylation.[5][12]

  • Lysis: After incubation, cells are lysed to release cellular proteins.

  • Quantification: The concentration of phosphorylated STAT3 (pSTAT3 Tyr705) in the cell lysates is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.

  • Analysis: Results are normalized to a positive control (OSM stimulation alone) and plotted against inhibitor concentration to determine the IC50 value.

Binding Affinity Determination

Direct interaction between the inhibitor and OSM was confirmed using biophysical techniques.

  • Surface Plasmon Resonance (SPR): This assay measures real-time binding kinetics. Recombinant human OSM is immobilized on a sensor chip. The small-molecule inhibitor is then flowed over the chip at various concentrations. The association and dissociation rates are measured by detecting changes in the refractive index at the surface, from which the dissociation constant (KD) is calculated.[5][8]

  • Nuclear Magnetic Resonance (NMR): 15N-labeled recombinant human OSM is titrated with increasing concentrations of the inhibitor. 2D 1H-15N HSQC NMR spectra are recorded. Direct binding is confirmed by observing chemical shift perturbations (CSPs) in the OSM protein's backbone amides upon addition of the inhibitor. The specific residues showing significant CSPs are mapped onto the protein structure to identify the binding site.[3]

  • Fluorescence Quenching: This method relies on the intrinsic tryptophan fluorescence of OSM. The binding of the small molecule to OSM can quench this fluorescence. By measuring the decrease in fluorescence intensity as a function of inhibitor concentration, the binding affinity can be determined.[5][8]

In Vivo Efficacy in a Breast Cancer Model

The therapeutic potential of the lead analog SMI-10B13 was evaluated in a preclinical animal model.

  • Model: A human breast cancer mouse model (e.g., xenograft) is established by implanting human breast cancer cells into immunodeficient mice.[5][8]

  • Treatment: Once tumors are established, mice are treated with the inhibitor (SMI-10B13) or a vehicle control according to a defined dosing schedule.

  • Endpoints: The primary endpoint is the measurement of tumor growth over time. A reduction in tumor volume in the treated group compared to the control group indicates efficacy.[5][8]

  • Survival Analysis: A Kaplan-Meier survival analysis is performed to determine if the treatment extends the lifespan of the tumor-bearing mice.[5][8]

Conclusion

The discovery of OSM-SMI-10B and its analogs represents a significant milestone in targeting the OSM signaling pathway. Through a combination of computational screening and rigorous experimental validation, this work has delivered the first-in-class small-molecule inhibitor that directly binds to the OSM cytokine. OSM-SMI-10B effectively blocks OSM-mediated STAT3 phosphorylation and has demonstrated anti-tumor activity in preclinical models of breast cancer.[5] This novel inhibitor provides a valuable tool for further research into the roles of OSM in health and disease and serves as a promising foundation for the development of new therapeutics for OSM-driven cancers and inflammatory disorders.

References

The Biological Activity of (E/Z)-OSM-SMI-10B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-OSM-SMI-10B is a first-in-class small molecule inhibitor of Oncostatin M (OSM), a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family. OSM has been implicated in a variety of inflammatory diseases and the progression of several cancers, including breast cancer. This technical guide provides a comprehensive overview of the biological activity of this compound, its mechanism of action, and the experimental methodologies used to characterize its function.

Mechanism of Action

This compound exerts its biological activity by directly binding to Oncostatin M. This interaction sterically hinders the binding of OSM to its receptor complex, specifically the Oncostatin M receptor beta (OSMRβ) subunit at site III.[1] By preventing the formation of the OSM/OSMRβ/gp130 signaling complex, this compound effectively blocks the initiation of downstream intracellular signaling cascades. This inhibition leads to a significant reduction in OSM-induced cellular responses, most notably the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), a key mediator of OSM's biological effects.[2][3] The inhibition of this pathway has been shown to have anti-proliferative and anti-invasive effects in cancer cells.

Quantitative Data

The biological activity of this compound and its optimized analog, SMI-10B13, has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Compound Assay Parameter Value Cell Line
This compoundNMR Binding AssayDissociation Constant (Kd)12.2 ± 3.9 µM-
This compound-Dissociation Constant (Kd)13.6 µM-
SMI-10B13STAT3 Phosphorylation ELISAIC50136 nMT47D
SMI-10B13STAT3 Phosphorylation ELISAIC50164 nMMCF-7

Table 1: In Vitro Activity of this compound and its Analog SMI-10B13.

Signaling Pathways

This compound primarily disrupts the OSM-mediated activation of the JAK/STAT pathway. However, due to the interconnected nature of cellular signaling, its inhibitory action also impacts the MAPK/ERK and PI3K/AKT pathways, which are also known to be activated by OSM.

OSM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space OSM Oncostatin M (OSM) gp130 gp130 OSM->gp130 Binds OSM_SMI_10B This compound OSM_SMI_10B->OSM Inhibition OSMR OSMRβ gp130->OSMR Recruits JAK JAKs OSMR->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates PI3K PI3K JAK->PI3K RAS RAS JAK->RAS pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus Gene Gene Expression (Proliferation, Invasion) Nucleus->Gene

Figure 1: OSM Signaling and Inhibition by this compound.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the biological activity of this compound. These protocols are based on standard laboratory practices and the information available in the cited literature.

OSM-Induced STAT3 Phosphorylation ELISA

This assay quantifies the ability of this compound to inhibit the phosphorylation of STAT3 in cancer cells upon stimulation with OSM.

Materials:

  • Cancer cell lines (e.g., T47D, MCF-7)

  • Cell culture medium and supplements

  • Recombinant Human Oncostatin M

  • This compound

  • Phospho-STAT3 (Tyr705) and Total STAT3 ELISA Kit

  • Cell lysis buffer

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • OSM Stimulation: Add a final concentration of 10-50 ng/mL of Oncostatin M to each well (except for the unstimulated control) and incubate for 30 minutes.

  • Cell Lysis: Aspirate the media and lyse the cells using the provided lysis buffer.

  • ELISA: Perform the Phospho-STAT3 and Total STAT3 ELISA according to the manufacturer's instructions.

  • Data Analysis: Read the absorbance at 450 nm. Normalize the phospho-STAT3 signal to the total STAT3 signal. Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.

ELISA_Workflow A Seed Cells (96-well plate) B Treat with this compound A->B C Stimulate with OSM B->C D Lyse Cells C->D E Perform ELISA (pSTAT3 & Total STAT3) D->E F Read Absorbance (450 nm) E->F G Data Analysis (IC50 Calculation) F->G

Figure 2: Workflow for STAT3 Phosphorylation ELISA.
Fluorescence Quenching Assay

This biophysical assay is used to determine the binding affinity between this compound and Oncostatin M.

Materials:

  • Recombinant Human Oncostatin M

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fluorometer

Procedure:

  • Prepare Solutions: Prepare a stock solution of OSM in PBS and a series of dilutions of this compound in the same buffer.

  • Fluorescence Measurement: Place the OSM solution in a quartz cuvette. Excite the tryptophan residues of OSM at approximately 280 nm and measure the emission spectrum (typically around 340 nm).

  • Titration: Sequentially add increasing concentrations of this compound to the OSM solution. After each addition, gently mix and record the fluorescence emission spectrum.

  • Data Analysis: The binding of this compound to OSM will quench the intrinsic tryptophan fluorescence. Plot the change in fluorescence intensity as a function of the ligand concentration. Fit the data to a suitable binding model (e.g., Stern-Volmer equation) to determine the dissociation constant (Kd).

NMR Binding Assay (Chemical Shift Perturbation)

This technique provides structural information about the binding site of this compound on Oncostatin M.

Materials:

  • 15N-labeled Recombinant Human Oncostatin M

  • This compound

  • NMR buffer (e.g., phosphate (B84403) buffer with D2O)

  • NMR spectrometer

Procedure:

  • Prepare Samples: Prepare a sample of 15N-labeled OSM in NMR buffer.

  • Acquire Reference Spectrum: Record a 2D 1H-15N HSQC spectrum of the protein alone. This provides a "fingerprint" of the protein's backbone amides.

  • Titration: Add increasing amounts of this compound to the protein sample and record a 1H-15N HSQC spectrum at each concentration point.

  • Data Analysis: Overlay the spectra and identify the amino acid residues whose corresponding peaks in the HSQC spectrum shift upon addition of the ligand. These "chemical shift perturbations" indicate the residues that are in or near the binding site of this compound. The magnitude of the shifts can be used to calculate the dissociation constant (Kd).

NMR_Workflow A Prepare 15N-labeled OSM B Acquire 1H-15N HSQC (Reference Spectrum) A->B C Titrate with This compound B->C D Acquire 1H-15N HSQC (at each concentration) C->D E Analyze Chemical Shift Perturbations D->E F Identify Binding Site & Calculate Kd E->F

Figure 3: Workflow for NMR Binding Assay.

Conclusion

This compound is a promising small molecule inhibitor of Oncostatin M with a well-defined mechanism of action. By directly binding to OSM and preventing its interaction with its receptor, this compound effectively inhibits downstream signaling pathways, particularly the JAK/STAT cascade. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for further research and development of this compound and its analogs as potential therapeutics for cancer and inflammatory diseases.

References

(E/Z)-OSM-SMI-10B: A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-OSM-SMI-10B is a synthetic, small molecule inhibitor of Oncostatin M (OSM), a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family. OSM has been implicated in a variety of inflammatory diseases and several types of cancer, including breast, cervical, ovarian, and liver cancer.[1][2][3] It exerts its effects by binding to its receptor complex, which then activates multiple downstream signaling pathways, primarily the JAK/STAT, MAPK/ERK, PI3K/AKT, and JNK cascades.[1][4] In the context of cancer, OSM has been shown to promote cancer stem cell-like phenotypes, tumor progression, and metastasis.[2][3] this compound, a derivative of OSM-SMI-10, has emerged as a promising therapeutic candidate by directly targeting OSM and inhibiting its signaling functions.[1][5][6] This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols for its evaluation, and key quantitative data from preclinical studies.

Mechanism of Action

This compound functions by directly binding to Oncostatin M, thereby inhibiting its interaction with its receptor complex.[2][4] The primary mechanism of action is the significant reduction of OSM-induced phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3), a key downstream effector of OSM signaling.[1][5][6] By inhibiting STAT3 phosphorylation, this compound effectively blocks the pro-tumorigenic signals mediated by OSM.[1]

Signaling Pathways

The binding of OSM to its receptor complex triggers a cascade of intracellular signaling events. This compound is designed to disrupt these pathways at their origin. The primary signaling pathways affected are:

  • JAK/STAT Pathway: This is the canonical signaling pathway for OSM. Upon OSM binding, Janus kinases (JAKs) associated with the receptor subunits are activated, leading to the phosphorylation and activation of STAT proteins, particularly STAT3. Activated STAT3 then translocates to the nucleus to regulate the transcription of genes involved in cell proliferation, survival, and inflammation. This compound directly inhibits this initial activation step.[1][7][8]

  • MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is also activated by OSM and plays a role in cell proliferation and differentiation.[1][7]

  • PI3K/AKT Pathway: The Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (AKT) pathway is another important signaling cascade activated by OSM, which is crucial for cell survival and proliferation.[1]

  • JNK Pathway: The c-Jun N-terminal Kinase (JNK) pathway can also be activated by OSM and is involved in cellular responses to stress, apoptosis, and inflammation.[1]

OSM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space OSM Oncostatin M (OSM) Receptor OSM Receptor Complex (gp130/OSMRβ or gp130/LIFRβ) OSM->Receptor Binds SMI_10B This compound SMI_10B->OSM Inhibits JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates MAPK MAPK/ERK Pathway JAK->MAPK PI3K PI3K/AKT Pathway JAK->PI3K JNK JNK Pathway JAK->JNK pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Regulates ELISA_Workflow A Seed Cancer Cells B Pre-incubate with This compound A->B C Stimulate with OSM B->C D Lyse Cells C->D E Perform pSTAT3 ELISA D->E F Measure Signal E->F G Calculate IC50 F->G

References

OSM-SMI-10B: A Small Molecule Inhibitor of Oncostatin M for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor OSM-SMI-10B, a first-in-class compound targeting the pro-inflammatory cytokine Oncostatin M (OSM). This document details the scientific rationale for targeting OSM in inflammatory diseases, the discovery and characterization of OSM-SMI-10B, and the relevant experimental protocols for its evaluation.

Introduction to Oncostatin M in Inflammatory Diseases

Oncostatin M (OSM) is a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family, which is implicated in a wide array of chronic inflammatory and autoimmune diseases.[1][2] Elevated levels of OSM are found in the inflamed tissues of patients with rheumatoid arthritis, inflammatory bowel disease (IBD), and various skin and lung inflammatory conditions.[1][3] OSM is primarily secreted by activated immune cells, including macrophages, T cells, and neutrophils, and exerts its effects by binding to a receptor complex composed of the gp130 subunit and either the OSM receptor β (OSMRβ) or the leukemia inhibitory factor receptor β (LIFRβ).[1][4] This binding triggers the activation of several intracellular signaling pathways, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the mitogen-activated protein kinase (MAPK) pathways.[2][5] The activation of these pathways, particularly STAT3, leads to the expression of numerous pro-inflammatory genes, contributing to the pathogenesis of inflammatory diseases.[4][5]

OSM-SMI-10B: A Novel Small Molecule Inhibitor

Given the significant role of OSM in inflammation, the development of specific inhibitors is a promising therapeutic strategy. OSM-SMI-10B is a first-in-class small molecule inhibitor identified through a computational screening of approximately 1.65 million compounds.[6][7] It is a derivative of the initial hit compound, OSM-SMI-10.[1][8] Molecular dynamics simulations and experimental data have shown that OSM-SMI-10B directly binds to a pocket within Site III of OSM, which is the interaction site for OSMRβ.[1][9] By occupying this site, OSM-SMI-10B is thought to allosterically inhibit the binding of OSM to its receptor, thereby blocking downstream signaling.[10]

Quantitative Data

The binding affinity and inhibitory potential of OSM-SMI-10B and its optimized analog, SMI-10B13, have been characterized using various biophysical and cellular assays. The key quantitative data are summarized in the table below.

CompoundTargetAssayValueCell LinesReference
OSM-SMI-10B Oncostatin MFluorescence QuenchingKd = 12.9 µM-[2][6]
OSM-SMI-10B Oncostatin MNot SpecifiedKd = 13.6 µM-[11]
SMI-10B13 Oncostatin MFluorescence QuenchingKd = 6.6 µM-[2][6]
SMI-10B13 OSM-mediated STAT3 PhosphorylationELISAIC50 = 136 nMT47D[2][6]
SMI-10B13 OSM-mediated STAT3 PhosphorylationELISAIC50 = 164 nMMCF-7[6][7]

Signaling Pathways and Experimental Workflows

Oncostatin M Signaling Pathway

OSM initiates a cascade of intracellular events upon binding to its cell surface receptor complex. The primary signaling pathway implicated in the pro-inflammatory effects of OSM is the JAK/STAT pathway, leading to the phosphorylation and activation of STAT3.

Oncostatin M Signaling Pathway OSM Oncostatin M (OSM) Receptor OSM Receptor (gp130/OSMRβ) OSM->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 MAPK MAPK Pathway JAK->MAPK pSTAT3 pSTAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Gene Pro-inflammatory Gene Expression Nucleus->Gene Inflammation Inflammation Gene->Inflammation MAPK->Inflammation

Caption: Oncostatin M (OSM) signaling pathway.

Experimental Workflow for Discovery and Validation of OSM-SMI-10B

The identification of OSM-SMI-10B involved a multi-step process, beginning with computational screening and followed by rigorous experimental validation.

Experimental Workflow for OSM-SMI-10B Discovery cluster_discovery Discovery cluster_validation Validation & Optimization Screening In Silico Screening (~1.65 million compounds) Hit_ID Hit Identification (OSM-SMI-10) Screening->Hit_ID Synthesis Chemical Synthesis (OSM-SMI-10B and analogs) Hit_ID->Synthesis Binding_Assay Binding Affinity Assay (Fluorescence Quenching, SPR) Synthesis->Binding_Assay Cellular_Assay Cellular Activity Assay (STAT3 Phosphorylation ELISA) Binding_Assay->Cellular_Assay Lead_Opt Lead Optimization (SMI-10B13) Cellular_Assay->Lead_Opt In_Vivo In Vivo Efficacy (Cancer Model) Lead_Opt->In_Vivo Preclinical Evaluation Workflow Model Induction of Collagen-Induced Arthritis (CIA) in Mice Treatment Treatment with OSM Inhibitor (e.g., OSM-SMI-10B) Model->Treatment Monitoring Clinical Scoring of Arthritis Severity Treatment->Monitoring Histology Histopathological Analysis of Joints Treatment->Histology Biomarkers Biomarker Analysis (e.g., Cytokine Levels) Treatment->Biomarkers Efficacy Assessment of Therapeutic Efficacy Monitoring->Efficacy Histology->Efficacy Biomarkers->Efficacy

References

The Structure-Activity Relationship of OSM-SMI-10B Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Oncostatin M Inhibitors

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of OSM-SMI-10B analogs, a promising class of small molecule inhibitors targeting Oncostatin M (OSM). OSM, a member of the interleukin-6 (IL-6) cytokine family, is implicated in a variety of inflammatory diseases and cancers, making it a critical target for therapeutic intervention. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the core principles driving the potency and efficacy of these inhibitors.

Introduction to Oncostatin M and OSM-SMI-10B

Oncostatin M is a pleiotropic cytokine that signals through two distinct receptor complexes, both involving the glycoprotein (B1211001) 130 (gp130) subunit. The type I receptor is a heterodimer of gp130 and the leukemia inhibitory factor receptor (LIFR), while the type II receptor consists of gp130 and the OSM receptor β (OSMRβ).[1][2] Upon ligand binding, these receptor complexes activate downstream signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT3, as well as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[1][3][4] Dysregulation of OSM signaling is associated with the pathogenesis of various diseases, including breast cancer.

OSM-SMI-10B is a first-in-class small molecule inhibitor that directly binds to Oncostatin M, preventing its interaction with its receptor complex and subsequently inhibiting downstream signaling.[5][6] OSM-SMI-10B and its analogs represent a significant advancement in the development of targeted therapies against OSM-driven pathologies.

Structure-Activity Relationship of OSM-SMI-10B Analogs

The development of potent OSM inhibitors has been guided by systematic modifications of the initial lead compound, a tetrasubstituted furan (B31954). The core structure of these analogs features a central furan or other five-membered heterocyclic ring. Key structural modifications and their impact on binding affinity and inhibitory activity are summarized below.

Data Presentation: Quantitative SAR Data

The following table summarizes the binding affinities (KD) and the in vitro efficacy (IC50 for STAT3 phosphorylation) of OSM-SMI-10B and its key analogs. The data is compiled from fluorescence quenching assays and ELISA-based STAT3 phosphorylation assays in human breast cancer cell lines.

Compound IDModifications from OSM-SMI-10BBinding Affinity (KD, μM)IC50 (nM, T47D cells)IC50 (nM, MCF-7 cells)
OSM-SMI-10B -12.9--
SMI-10B1 Replacement of furan with thiophene---
SMI-10B2 Replacement of furan with N-H pyrrole (B145914)9.2--
SMI-10B3 Replacement of furan with N-Me pyrrole10.0--
SMI-10B13 Optimization of substituents on the furan core6.6136164

Data extracted from "Development of the First Small-Molecule Inhibitor Targeting Oncostatin M for Treatment of Breast Cancer".[7][8]

Key SAR Insights:

  • Heterocyclic Core: The nature of the central five-membered ring influences binding affinity. Replacing the furan core with a pyrrole (SMI-10B2 and SMI-10B3) resulted in slightly improved or comparable binding affinities compared to the parent compound.[7]

  • Substituent Optimization: Further optimization of the substituents on the furan ring, as seen in SMI-10B13, led to a significant improvement in both binding affinity and, more importantly, a dramatic increase in the inhibition of OSM-mediated STAT3 phosphorylation in cancer cell lines.[8]

Experimental Protocols

Detailed methodologies for the synthesis of OSM-SMI-10B analogs and the key biological assays used to evaluate their activity are provided below.

General Synthesis of OSM-SMI-10B Analogs

The synthesis of the furan-based analogs generally starts from either furfural (B47365) or a brominated furanoic acid derivative.[7] A representative synthetic scheme is outlined below.

Scheme for the Synthesis of Furan-based Analogs:

  • Bromination: Furfural is brominated to yield a furfural dibromide intermediate.[7]

  • Suzuki Coupling: The dibromide intermediate undergoes a palladium-catalyzed Suzuki coupling with an appropriate boronic acid (e.g., 3,4-methylenedioxyphenylboronic acid) to form the triaryl scaffold.[7]

  • Knoevenagel Condensation: The final propenoic acid analogs are obtained through a Knoevenagel condensation with either malonic acid or phosphonate (B1237965) derivatives under basic conditions.[7]

This is a generalized scheme. Specific reaction conditions and purification methods for each analog can be found in the supporting information of the primary literature.[8]

Fluorescence Quenching Assay for Binding Affinity

This assay is used to determine the dissociation constant (KD) of the analogs for Oncostatin M.

Protocol:

  • A solution of recombinant human OSM in a suitable buffer (e.g., PBS) is prepared.

  • The intrinsic fluorescence of OSM (primarily from tryptophan residues) is measured using a fluorometer.

  • Increasing concentrations of the test compound (OSM-SMI-10B analog) are titrated into the OSM solution.

  • The fluorescence intensity is recorded after each addition and equilibration.

  • The quenching of OSM's fluorescence upon inhibitor binding is used to calculate the dissociation constant (KD).[8]

ELISA for OSM-Induced STAT3 Phosphorylation

This assay quantifies the inhibitory effect of the analogs on the OSM signaling pathway in a cellular context.

Protocol:

  • Cell Culture: Human breast cancer cells (e.g., T47D or MCF-7) are cultured in appropriate media until they reach a suitable confluency.

  • Starvation: Cells are serum-starved for a defined period (e.g., 24 hours) to reduce basal levels of phosphorylated STAT3.

  • Treatment: Cells are pre-treated with various concentrations of the OSM-SMI-10B analogs for a specific duration (e.g., 1 hour).

  • Stimulation: Recombinant human OSM is added to the culture media to a final concentration known to induce robust STAT3 phosphorylation (e.g., 10 ng/mL) and incubated for a short period (e.g., 15-30 minutes).[9]

  • Cell Lysis: The cells are washed with cold PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors.

  • ELISA: A sandwich ELISA kit specific for phosphorylated STAT3 (Tyr705) is used to quantify the levels of pSTAT3 in the cell lysates.[6][10] The assay typically involves capturing total STAT3 and then detecting the phosphorylated form with a specific antibody.

  • Data Analysis: The absorbance is read on a microplate reader, and the concentration of pSTAT3 is determined from a standard curve. The IC50 value for each analog is calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

OSM_Signaling_Pathway OSM Oncostatin M (OSM) Receptor_Complex_II Type II Receptor (OSMRβ/gp130) OSM->Receptor_Complex_II binds Receptor_Complex_I Type I Receptor (LIFRβ/gp130) OSM->Receptor_Complex_I binds gp130 gp130 gp130->Receptor_Complex_II gp130->Receptor_Complex_I OSMR OSMRβ OSMR->Receptor_Complex_II LIFR LIFRβ LIFR->Receptor_Complex_I JAK JAK Family Kinases (JAK1, JAK2, TYK2) Receptor_Complex_II->JAK activate PI3K_AKT PI3K/AKT Pathway Receptor_Complex_II->PI3K_AKT MAPK RAS/MAPK Pathway Receptor_Complex_II->MAPK JNK JNK Pathway Receptor_Complex_II->JNK Receptor_Complex_I->JAK activate STAT3 STAT3 JAK->STAT3 phosphorylate pSTAT3 pSTAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to Gene_Expression Target Gene Expression (e.g., MMPs, VEGF) Nucleus->Gene_Expression regulates OSM_SMI_10B OSM-SMI-10B Analogs OSM_SMI_10B->OSM

Caption: Oncostatin M Signaling Pathway and Point of Inhibition.

STAT3_Phosphorylation_ELISA_Workflow start Start: Culture Cancer Cells starve Serum Starve Cells (24h) start->starve pretreat Pre-treat with OSM-SMI-10B Analogs starve->pretreat stimulate Stimulate with OSM (10 ng/mL, 15-30 min) pretreat->stimulate lyse Lyse Cells stimulate->lyse elisa Perform pSTAT3 (Tyr705) Sandwich ELISA lyse->elisa read Read Absorbance elisa->read analyze Calculate IC50 Values read->analyze

Caption: Experimental Workflow for pSTAT3 Inhibition Assay.

Conclusion

The development of OSM-SMI-10B and its analogs marks a significant step forward in targeting the Oncostatin M signaling pathway for therapeutic benefit. The structure-activity relationship studies have revealed key structural features that govern the inhibitory potency of these compounds. The optimization of the heterocyclic core and its substituents has led to the identification of highly potent inhibitors of OSM-induced STAT3 phosphorylation. The experimental protocols and workflows detailed in this guide provide a framework for the continued evaluation and development of this promising class of molecules. Further research focusing on the pharmacokinetic and pharmacodynamic properties of these analogs will be crucial for their translation into clinical candidates.

References

Preclinical Profile of (E/Z)-OSM-SMI-10B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-OSM-SMI-10B is a novel small molecule inhibitor targeting Oncostatin M (OSM), a pleiotropic cytokine implicated in various inflammatory diseases and cancers. This document provides a comprehensive technical overview of the preclinical data available for this compound and its more potent derivative, SMI-10B13. The information collated herein, including in vitro efficacy, in vivo studies, mechanism of action, and experimental methodologies, is intended to serve as a valuable resource for researchers in the fields of oncology and inflammation. While significant preclinical data exists for these compounds, particularly for SMI-10B13, it is important to note that detailed pharmacokinetic and formal toxicology studies are not extensively reported in the public domain.

Introduction

Oncostatin M (OSM), a member of the interleukin-6 (IL-6) cytokine family, plays a critical role in a multitude of physiological and pathological processes, including inflammation, hematopoiesis, and the development and progression of various cancers.[1][2] OSM exerts its effects by binding to a receptor complex composed of gp130 and either the leukemia inhibitory factor receptor (LIFR) or the OSM-specific receptor β (OSMRβ).[2] This interaction triggers downstream signaling cascades, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is a key mediator of cancer cell proliferation, survival, and invasion.[2] this compound and its analogs are first-in-class small molecule inhibitors designed to directly bind to OSM, thereby preventing its interaction with its receptor and inhibiting downstream signaling.[3][4]

Mechanism of Action

This compound and its derivatives function by directly binding to Oncostatin M, thereby inhibiting its biological activity. The primary mechanism of action is the significant reduction of OSM-induced STAT3 phosphorylation in cancer cells.[4][5][6]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its more potent analog, SMI-10B13.

Table 1: In Vitro Binding Affinity and Efficacy
CompoundTargetAssayKd (µM)Cell LineIC50 (nM)Reference(s)
This compoundOncostatin M (OSM)Fluorescence Quenching13.6--[4]
SMI-10B13Oncostatin M (OSM)Fluorescence Quenching6.6T47D (Breast Cancer)136[7]
MCF-7 (Breast Cancer)164[7]
Table 2: In Vivo Efficacy of SMI-10B13 in a Breast Cancer Xenograft Model
Animal ModelTreatmentDosageDosing ScheduleOutcomep-valueReference(s)
Athymic nu/nu mice with MCF-7-luc-OSM overexpressing cell xenograftsSMI-10B1350 mg/kg3 times weeklySignificant reduction in tumor growth<0.001[7]
Improved survival0.04[7]

Note: There is no publicly available in vivo efficacy data for this compound.

Table 3: Pharmacokinetics and Toxicology
CompoundParameterValueSpeciesReference(s)
This compoundPharmacokinetic DataNot publicly available--
Toxicology DataNot publicly available. Furan-containing compounds can be associated with hepatotoxicity.[8][9]-[8][9]
SMI-10B13Pharmacokinetic DataFavorable GI absorption and moderate lipophilicity predicted by ADMET profiling.In silico[7]
Toxicology DataNo signs of drug-related toxicity observed during in vivo studies.Mice[7]

Experimental Protocols

In Vitro STAT3 Phosphorylation Inhibition Assay (General Protocol)

This protocol is a generalized representation based on common methodologies for assessing STAT3 phosphorylation.

  • Cell Culture: Human breast cancer cell lines, such as T47D and MCF-7, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in multi-well plates and allowed to adhere overnight.

  • Serum Starvation: To reduce basal signaling, cells are typically serum-starved for a period of 12-24 hours prior to treatment.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or SMI-10B13 for a specified duration (e.g., 1-2 hours).

  • OSM Stimulation: Recombinant human Oncostatin M (e.g., 10-30 ng/mL) is added to the wells to induce STAT3 phosphorylation.[10] A non-stimulated control group is included.

  • Cell Lysis: After a short incubation period (e.g., 15-30 minutes), the cells are washed with cold phosphate-buffered saline (PBS) and lysed with a buffer containing protease and phosphatase inhibitors.

  • Quantification of Phospho-STAT3: The levels of phosphorylated STAT3 (pSTAT3) and total STAT3 in the cell lysates are quantified using either an enzyme-linked immunosorbent assay (ELISA) or Western blotting with specific antibodies.

  • Data Analysis: The ratio of pSTAT3 to total STAT3 is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

In Vivo Breast Cancer Xenograft Study (SMI-10B13)

The following protocol is based on the study that evaluated the in vivo efficacy of SMI-10B13.[7]

  • Animal Model: Athymic nu/nu female mice are used.

  • Cell Line: MCF-7 human breast cancer cells engineered to overexpress both luciferase (luc) and Oncostatin M (OSM) are utilized.

  • Tumor Cell Implantation: 2.0 x 106 MCF-7-luc-OSM cells are injected into the mammary fat pad of the mice.[11]

  • Treatment:

    • A dose of 50 mg/kg of SMI-10B13 or vehicle is administered 12 hours prior to tumor cell injection.

    • Subsequent treatments are administered three times per week.

    • The specific vehicle formulation is not detailed in the available literature, but a common vehicle for similar compounds is a mixture of DMSO, PEG300, Tween-80, and saline.[6]

  • Tumor Growth Monitoring:

    • Tumor growth is monitored via bioluminescence imaging.

    • Tumor size is also measured using calipers.

  • Endpoint: The study continues for a defined period (e.g., 40 days), and endpoints include tumor volume and overall survival.

Signaling Pathways and Visualizations

This compound inhibits the biological activity of Oncostatin M, which primarily signals through the JAK/STAT pathway. The binding of OSM to its receptor complex leads to the activation of Janus kinases (JAKs), which in turn phosphorylate STAT proteins, predominantly STAT3. Phosphorylated STAT3 then dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell proliferation, survival, and invasion.

Diagram 1: Oncostatin M (OSM) Signaling Pathway

OSM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OSM Oncostatin M (OSM) ReceptorComplex Receptor Complex OSM->ReceptorComplex Binds gp130 gp130 gp130->ReceptorComplex OSMR OSMRβ / LIFRβ OSMR->ReceptorComplex JAK JAKs (JAK1, JAK2, Tyk2) ReceptorComplex->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates OtherPathways Other Pathways (MAPK, PI3K/Akt) JAK->OtherPathways Activates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes Transcription Gene Transcription (Proliferation, Survival, Invasion) STAT3_active->Transcription Translocates & Activates

Caption: Oncostatin M (OSM) signaling cascade.

Diagram 2: Mechanism of Inhibition by this compound

Inhibition_Mechanism OSM_SMI_10B This compound OSM Oncostatin M (OSM) OSM_SMI_10B->OSM Binds to ReceptorComplex OSM Receptor Complex OSM->ReceptorComplex Binding Blocked DownstreamSignaling Downstream Signaling (JAK/STAT Pathway) ReceptorComplex->DownstreamSignaling Activation Inhibited CellularResponse Cellular Response (Proliferation, Survival) DownstreamSignaling->CellularResponse Inhibited

Caption: Inhibition of OSM signaling by this compound.

Conclusion

This compound and its analog SMI-10B13 represent a promising class of small molecule inhibitors targeting the Oncostatin M signaling pathway. The available preclinical data demonstrates their potential in inhibiting OSM-mediated STAT3 phosphorylation and, in the case of SMI-10B13, suppressing tumor growth in vivo. However, a comprehensive understanding of their clinical potential will require further investigation into their pharmacokinetic properties and a more formal assessment of their safety and toxicology profiles. This technical guide provides a summary of the current knowledge to aid researchers and drug development professionals in their evaluation of these compounds.

References

Oncostatin M Inhibitors: A Technical Guide to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Oncostatin M (OSM), a Pleiotropic Cytokine

Oncostatin M (OSM) is a multifunctional cytokine belonging to the interleukin-6 (IL-6) family, which also includes IL-6, leukemia inhibitory factor (LIF), and cardiotrophin-1 (CT-1).[1][2][3] Initially identified for its ability to inhibit the growth of melanoma cells, its name reflects this action ('onco' for cancer and 'statin' for inhibitor).[1] However, subsequent research has revealed its pleiotropic nature, with diverse and often context-dependent roles in hematopoiesis, liver regeneration, bone remodeling, and the regulation of inflammatory responses.[4]

OSM is primarily produced by activated immune cells, including T lymphocytes, monocytes, macrophages, and neutrophils.[3][5] Its broad biological activities are mediated through complex signaling pathways, making it a significant contributor to the pathophysiology of numerous chronic inflammatory diseases, fibrotic conditions, and various cancers.[1][4][6] This dual role as both a mediator of homeostasis and a driver of pathology has positioned OSM and its signaling pathways as a compelling target for therapeutic intervention. This document provides an in-depth technical overview of OSM signaling, its role in disease, and the current landscape of inhibitor development.

Core Biology and Signaling Pathways

OSM is unique within the IL-6 family as it can signal through two distinct heterodimeric receptor complexes, leading to a wide range of cellular responses.[2]

  • Type I Receptor: Composed of the leukemia inhibitory factor receptor β (LIFRβ) and the common signal-transducing subunit glycoprotein (B1211001) 130 (gp130). This receptor is also utilized by LIF.[2][7]

  • Type II Receptor: Consists of the OSM-specific receptor β (OSMRβ) and gp130.[2][7] While human OSM can activate both Type I and Type II receptors, murine OSM signals exclusively through the Type II receptor complex.[2][8]

Ligand binding to either receptor complex induces dimerization and the activation of associated Janus kinases (JAKs).[9][10] This initiates a cascade of downstream signaling events, primarily through three major pathways:

  • JAK/STAT Pathway: Activated JAKs phosphorylate tyrosine residues on the receptor's cytoplasmic domains, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] STATs, predominantly STAT3, STAT5, and STAT1, are then phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation, cell proliferation, and survival.[6][9]

  • Ras-MAPK Pathway: OSM signaling also triggers the Ras/mitogen-activated protein kinase (MAPK) pathway, influencing cell proliferation, differentiation, and gene expression.[9]

  • PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another key downstream effector, playing crucial roles in cell survival, growth, and metabolism.[9]

The specific biological outcome of OSM stimulation depends on the target cell type, the relative expression of Type I and II receptors, and the broader cytokine microenvironment.

OSM_Signaling_Pathway cluster_membrane Cell Membrane gp130_I gp130 JAKs JAKs gp130_I->JAKs LIFR LIFRβ LIFR->JAKs gp130_II gp130 gp130_II->JAKs OSMR OSMRβ OSMR->JAKs OSM Oncostatin M (OSM) OSM->gp130_I Type I Receptor OSM->LIFR Type I Receptor OSM->gp130_II Type II Receptor OSM->OSMR Type II Receptor STATs STATs (STAT1/3/5) JAKs->STATs P PI3K PI3K JAKs->PI3K Ras Ras JAKs->Ras Nucleus Nucleus STATs->Nucleus Dimerization & Translocation AKT AKT PI3K->AKT AKT->Nucleus Signal Transduction MAPK MAPK Ras->MAPK MAPK->Nucleus Signal Transduction Gene Transcription\n(Inflammation, Proliferation, Fibrosis) Gene Transcription (Inflammation, Proliferation, Fibrosis) Nucleus->Gene Transcription\n(Inflammation, Proliferation, Fibrosis)

Figure 1: OSM Signaling Pathways. Max Width: 760px.

Role in Pathophysiology and Therapeutic Rationale

Elevated levels of OSM and its receptors are strongly correlated with the severity of various diseases, providing a clear rationale for therapeutic inhibition.

Inflammatory and Autoimmune Diseases

OSM is a significant contributor to chronic inflammation.[1]

  • Rheumatoid Arthritis (RA): OSM is found at high levels in the synovial fluid of RA patients, where it promotes inflammation and contributes to the network of cytokines and enzymes that control extracellular matrix degradation in joints.[4][9]

  • Inflammatory Bowel Disease (IBD): OSM and OSMR expression are upregulated in the intestinal mucosa of IBD patients and are associated with disease severity and resistance to anti-TNFα therapies.[11][12] In mouse models of colitis, genetic ablation of OSM alleviates disease.[12]

  • Skin Diseases: OSM is implicated in inflammatory skin conditions like psoriasis and scleroderma, where it contributes to inflammation and fibrosis.[1][11][13]

Fibrotic Diseases

OSM plays a crucial role in various stages of the fibrotic process, including inflammation and the activation of fibroblasts.[14]

  • Pulmonary Fibrosis: OSM levels are upregulated in patients with idiopathic pulmonary fibrosis (IPF).[1][5] It promotes the accumulation of profibrotic macrophages and drives fibrotic responses in human fibroblasts.[1][11]

  • Liver Fibrosis: While OSM is involved in liver regeneration, its chronic expression can exert powerful fibrogenic activity by regulating macrophage activation and inducing the expression of tissue inhibitor of metalloproteinase 1 (Timp1) in hepatic stellate cells.[5][15]

  • Systemic Sclerosis (SSc): OSM is implicated in the pathogenesis of SSc, a disease characterized by widespread fibrosis.[16] OSM receptor expression in the skin of SSc patients is associated with more rapid disease progression.[16]

Oncology

The role of OSM in cancer is complex and highly context-dependent, exhibiting both tumor-promoting and tumor-suppressing functions.[6][17]

  • Pro-Tumorigenic Effects: In many cancers, including breast, ovarian, and liver cancer, overexpression of OSM and its receptor is associated with enhanced cell growth, invasion, survival, and metastasis.[6][17] OSM can promote an epithelial-to-mesenchymal transition (EMT) and increase the expression of matrix metalloproteinases.[2][18] In ovarian cancer, OSMR is highly expressed on cancer cells, and its ligand, OSM, is secreted by tumor-associated macrophages, creating a signaling axis that promotes proliferation.[19]

  • Anti-Tumorigenic Effects: Conversely, OSM was first identified by its ability to inhibit the proliferation of melanoma and breast cancer cell lines.[2][4] In some contexts, it can induce differentiation and apoptosis in tumor cells.[20]

This dual role necessitates a careful, indication-specific approach to developing OSM-targeted therapies.

Therapeutic Inhibition Strategies

Several strategies are being explored to block OSM signaling for therapeutic benefit. The primary approaches involve neutralizing antibodies that target either the OSM ligand or its specific receptor (OSMRβ), and small-molecule inhibitors that directly bind the cytokine.[21]

Inhibition_Strategies OSM OSM Ligand OSMR OSMRβ/gp130 Receptor Complex OSM->OSMR Binds & Activates Signaling Downstream Signaling (JAK/STAT) OSMR->Signaling Inhibitor_SMI Small Molecule Inhibitor (SMI) (e.g., SMI-10B13) Inhibitor_SMI->OSM Directly Binds & Inactivates Inhibitor_AntiOSM Anti-OSM mAb (e.g., GSK2330811) Inhibitor_AntiOSM->OSM Sequesters Ligand Inhibitor_AntiOSMR Anti-OSMRβ mAb (e.g., Vixarelimab) Inhibitor_AntiOSMR->OSMR Blocks Ligand Binding Site

Figure 2: Major Strategies for Inhibiting OSM Signaling. Max Width: 760px.

Preclinical and Clinical Data for OSM Inhibitors

While no OSM-targeted therapy has yet received FDA approval, several candidates have been evaluated in preclinical and clinical settings.[1]

Inhibitor ClassTargetCompound NameIndication(s) StudiedKey Quantitative DataOutcome/Status
Small Molecule OSMSMI-10B13 Breast CancerKD: 6.6 μMIC50 (STAT3-P): 136 nM (T47D cells), 164 nM (MCF-7 cells)[22]Reduced tumor growth (p < 0.001) and improved survival (p = 0.04) in a human breast cancer mouse model.[22][23]
Anti-OSM mAb OSMGSK2330811 Systemic Sclerosis (SSc)Doses: 100 mg & 300 mg s.c. every other week for 12 weeks.[24]Phase 2 study did not demonstrate efficacy. Unfavorable safety profile at 300 mg dose (decreased hemoglobin and platelets).[16][24]
Anti-OSMRβ mAb OSMRβVixarelimab SSc-ILD, IPF, Ulcerative ColitisN/ACurrently in clinical testing.[11]
Anti-OSMRβ mAb OSMRβClones B14, B21 Ovarian CancerN/AAbrogated OSM-induced signaling and inhibited tumor growth in vitro and in vivo in ovarian cancer models.[19]

Table 1: Summary of Quantitative Data for Key Oncostatin M Inhibitors.

Key Experimental Protocols

The evaluation of OSM inhibitors requires a suite of robust in vitro and in vivo assays to confirm target engagement, mechanism of action, and therapeutic efficacy.

Protocol: In Vitro STAT3 Phosphorylation Assay

This assay is fundamental for quantifying an inhibitor's ability to block the primary OSM signaling pathway.

  • Objective: To measure the inhibition of OSM-induced STAT3 phosphorylation in a target cell line (e.g., T47D breast cancer cells, human synovial fibroblasts).

  • Methodology:

    • Cell Culture: Plate cells (e.g., T47D) in appropriate media and allow them to adhere overnight. Serum-starve cells for 4-6 hours prior to stimulation to reduce basal signaling.

    • Inhibitor Pre-incubation: Treat cells with a dose range of the OSM inhibitor (e.g., SMI-10B13) for 1-2 hours.

    • OSM Stimulation: Add recombinant human OSM (e.g., 10 ng/mL) to the wells for a short duration (typically 15-30 minutes) to induce STAT3 phosphorylation.

    • Cell Lysis: Aspirate media and lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors.

    • Quantification: Analyze the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in the cell lysates using a quantitative method such as Western Blot, ELISA, or an automated capillary electrophoresis immunoassay system.

    • Data Analysis: Normalize p-STAT3 levels to total STAT3. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol: In Vivo Xenograft Tumor Model

This protocol assesses the efficacy of an OSM inhibitor on tumor growth in a living system.

  • Objective: To evaluate the effect of an OSM inhibitor (e.g., SMI-10B13) on the growth of human tumor xenografts in immunodeficient mice.

  • Methodology:

    • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MCF-7 breast cancer cells) into the flank of immunodeficient mice (e.g., NSG mice).

    • Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and vehicle control groups.

    • Treatment Administration: Administer the OSM inhibitor or vehicle control according to a defined schedule (e.g., daily intraperitoneal injection).

    • Monitoring: Monitor tumor volume, animal body weight, and overall health throughout the study.

    • Endpoint Analysis: At the end of the study (or when tumors reach a maximum size), euthanize the animals. Excise tumors for weight measurement, histological analysis, and biomarker assessment (e.g., p-STAT3 levels via immunohistochemistry).

    • Data Analysis: Compare tumor growth curves between the treated and control groups using statistical analysis (e.g., two-way ANOVA). A Kaplan-Meier analysis can be used to assess differences in survival.[22]

Screening_Workflow start Compound Library step1 High-Throughput Screen (HTS) (e.g., Biochemical binding assay) start->step1 Primary Screen step2 In Vitro Cellular Assay (STAT3 Phosphorylation Assay) Determine IC50 step1->step2 Validate Hits step3 Secondary Functional Assays (Proliferation, Migration, Invasion) step2->step3 Confirm Functional Activity step4 Pharmacokinetic (PK) Profiling (ADME/Tox) step3->step4 Assess Drug-like Properties step5 In Vivo Efficacy Model (e.g., Xenograft, Fibrosis Model) step4->step5 Evaluate In Vivo Efficacy end Lead Candidate for Clinical Development step5->end Select Lead

Figure 3: General Workflow for Screening OSM Inhibitors. Max Width: 760px.

Conclusion and Future Directions

Oncostatin M is a well-validated, albeit complex, therapeutic target. Its central role in driving pathology in a host of inflammatory, fibrotic, and oncologic diseases makes it a high-value target. The diverse strategies for its inhibition, from monoclonal antibodies to small molecules, offer multiple avenues for therapeutic development.[3][21]

Key challenges remain, including the cytokine's dual pro- and anti-tumorigenic roles, which demand careful patient selection and indication-specific strategies. The clinical setback of GSK2330811 in systemic sclerosis highlights the difficulty in translating preclinical promise into clinical success and underscores the need for robust biomarker strategies to guide development.[16]

Future research will likely focus on:

  • Optimizing Inhibitor Modalities: Developing next-generation inhibitors with improved affinity, specificity, and pharmacokinetic properties.

  • Biomarker Discovery: Identifying patient populations most likely to respond to OSM-targeted therapies by analyzing OSM/OSMR expression levels or downstream gene signatures.

  • Combination Therapies: Exploring the synergistic potential of OSM inhibitors with other targeted agents or standard-of-care treatments to enhance therapeutic outcomes.[13]

Despite the challenges, the therapeutic potential of targeting the OSM pathway remains significant, offering the promise of novel treatments for diseases with high unmet medical needs.

References

Methodological & Application

Application Note: In Vitro Assay Protocol for (E/Z)-OSM-SMI-10B, a Novel Oncostatin M Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for an in vitro cell-based assay to evaluate the inhibitory activity of (E/Z)-OSM-SMI-10B on Oncostatin M (OSM)-induced STAT3 phosphorylation. This compound is a derivative of the small molecule inhibitor OSM-SMI-10B, which directly targets the cytokine Oncostatin M.[1][2] By binding to OSM, this compound prevents its interaction with its receptor complex, thereby inhibiting the downstream activation of the JAK/STAT3 signaling pathway.[3][4] This pathway is a critical mediator of inflammatory responses and is implicated in the progression of various cancers, including breast cancer.[3][5] The following protocol describes a robust and reproducible method for quantifying the potency of this compound in a cellular context using a phospho-STAT3 ELISA.

Introduction

Oncostatin M (OSM) is a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family that plays a significant role in inflammatory diseases and cancer metastasis.[3] OSM exerts its biological effects by binding to a receptor complex composed of gp130 and the OSM receptor β (OSMRβ), leading to the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[3] A key downstream event in this signaling cascade is the phosphorylation of STAT3, which then translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, survival, and inflammation.

This compound is a small molecule designed to directly bind to OSM and inhibit its activity.[1][2] This direct inhibition mechanism offers a targeted approach to modulate the OSM signaling pathway. This application note provides a detailed protocol for assessing the in vitro efficacy of this compound by measuring its ability to block OSM-induced STAT3 phosphorylation in a relevant cancer cell line.

Signaling Pathway

The diagram below illustrates the signaling pathway initiated by Oncostatin M and the point of inhibition by this compound.

OSM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space OSM OSM Receptor_Complex OSMRβ/gp130 Receptor OSM->Receptor_Complex Binds OSM_SMI_10B This compound OSM_SMI_10B->OSM Inhibits JAK JAK Receptor_Complex->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Regulates experimental_workflow A 1. Seed Cells (T47D cells in 96-well plate) B 2. Serum Starvation (24 hours to reduce basal signaling) A->B C 3. Pre-treatment with this compound (Various concentrations, 1 hour) B->C D 4. Stimulation with OSM (10 ng/mL, 30 minutes) C->D E 5. Cell Lysis (Collect cell lysates) D->E F 6. Protein Quantification (BCA Assay) E->F G 7. pSTAT3 ELISA (Measure phosphorylated STAT3 levels) F->G H 8. Data Analysis (Normalize to total protein, calculate IC50) G->H

References

Application Notes and Protocols for OSM-SMI-10B Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing experiments involving OSM-SMI-10B, a small molecule inhibitor of the Oncostatin M (OSM) signaling pathway. The protocols outlined below are intended for professionals in research and drug development.

Introduction

Oncostatin M (OSM) is a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family. It is implicated in a variety of physiological and pathological processes, including inflammation, hematopoiesis, and the progression of several cancers.[1][2][3] OSM exerts its effects by binding to a receptor complex composed of gp130 and either the OSM receptor β (OSMRβ) or the leukemia inhibitory factor receptor β (LIFRβ).[2][3] This binding activates several downstream signaling cascades, most notably the JAK/STAT, MAPK/ERK, JNK, and PI3K/AKT pathways.[1][2][4] OSM-SMI-10B is a first-in-class small molecule inhibitor that directly binds to OSM, preventing its interaction with its receptor complex and subsequently inhibiting downstream signaling.[1][5] A more potent analog, SMI-10B13, has also been developed.[1][6]

Quantitative Data Summary

The following table summarizes the key quantitative data for OSM-SMI-10B and its analog, SMI-10B13.

CompoundTargetAssayCell LineValueReference
OSM-SMI-10BOncostatin M (OSM)Fluorescence Quenching-KD = 12.9 µM[1][6]
OSM-SMI-10BOncostatin M (OSM)--Kd = 13.6 µM[5]
SMI-10B13Oncostatin M (OSM)Fluorescence Quenching-KD = 6.6 µM[1][6]
SMI-10B13OSM-mediated STAT3 phosphorylationELISAT47DIC50 = 136 nM[1][6]
SMI-10B13OSM-mediated STAT3 phosphorylationELISAMCF-7IC50 = 164 nM[1][6]

Signaling Pathway

OSM-SMI-10B functions by directly inhibiting Oncostatin M (OSM), thereby blocking the activation of its downstream signaling pathways. The primary and most well-characterized pathway affected is the JAK/STAT cascade, leading to a reduction in STAT3 phosphorylation.[1][7] Other pathways activated by OSM that are consequently inhibited by OSM-SMI-10B include the MAPK/ERK, JNK, and PI3K/AKT pathways.[1][2][4]

OSM_Signaling_Pathway OSM-SMI-10B OSM-SMI-10B OSM Oncostatin M (OSM) OSM-SMI-10B->OSM Receptor gp130 OSMRβ LIFRβ OSM->Receptor Binding JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation MAPK_pathway MAPK/ERK Pathway JAK->MAPK_pathway PI3K_pathway PI3K/AKT Pathway JAK->PI3K_pathway JNK_pathway JNK Pathway JAK->JNK_pathway pSTAT3 pSTAT3 Transcription Gene Transcription pSTAT3->Transcription MAPK_pathway->Transcription PI3K_pathway->Transcription JNK_pathway->Transcription

Caption: OSM Signaling Pathway and Inhibition by OSM-SMI-10B.

Experimental Protocols

In Vitro Inhibition of OSM-induced STAT3 Phosphorylation

This protocol details the methodology to assess the inhibitory effect of OSM-SMI-10B on OSM-induced STAT3 phosphorylation in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., T47D, MCF-7)[1][6]

  • Cell culture medium and supplements

  • Recombinant human Oncostatin M (OSM)

  • OSM-SMI-10B or its analogs

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • ELISA kit for phosphorylated STAT3 (pSTAT3) or antibodies for Western blotting (anti-pSTAT3, anti-STAT3, and secondary antibodies)

Procedure:

  • Cell Culture: Culture cancer cells to 70-80% confluency in appropriate media.

  • Starvation: Serum-starve the cells for 12-24 hours prior to treatment.

  • Treatment:

    • Pre-incubate cells with varying concentrations of OSM-SMI-10B for 1-2 hours.

    • Stimulate the cells with OSM (e.g., 10 ng/mL) for 30 minutes.[6]

    • Include appropriate controls: untreated cells, cells treated with OSM alone, and cells treated with vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.

  • Detection of pSTAT3:

    • ELISA: Follow the manufacturer's instructions for the pSTAT3 ELISA kit.[6]

    • Western Blotting:

      • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

      • Block the membrane and probe with primary antibodies against pSTAT3 and total STAT3.

      • Incubate with appropriate secondary antibodies and visualize the protein bands.

  • Data Analysis: Quantify the levels of pSTAT3 relative to total STAT3. Calculate the IC50 value for OSM-SMI-10B.

STAT3_Phosphorylation_Assay_Workflow Start Start Cell_Culture Culture Cancer Cells (e.g., T47D, MCF-7) Start->Cell_Culture Starvation Serum Starvation (12-24 hours) Cell_Culture->Starvation Treatment Pre-incubate with OSM-SMI-10B Then stimulate with OSM Starvation->Treatment Cell_Lysis Cell Lysis and Protein Extraction Treatment->Cell_Lysis Quantification Protein Quantification (BCA Assay) Cell_Lysis->Quantification Detection pSTAT3 Detection Quantification->Detection ELISA ELISA Detection->ELISA Method 1 Western_Blot Western Blot Detection->Western_Blot Method 2 Data_Analysis Data Analysis (IC50 Calculation) ELISA->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End Binding_Assay_Workflow Start Start Objective Characterize OSM-SMI-10B Binding to OSM Start->Objective Method_Choice Select Assay Objective->Method_Choice Fluorescence_Quenching Fluorescence Quenching (Determine KD) Method_Choice->Fluorescence_Quenching Affinity NMR NMR Spectroscopy (Identify Binding Site) Method_Choice->NMR Binding Site SPR Surface Plasmon Resonance (Determine Kinetics and KD) Method_Choice->SPR Kinetics/ Affinity Data_Analysis Data Analysis and Interpretation Fluorescence_Quenching->Data_Analysis NMR->Data_Analysis SPR->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for the Synthesis and Purification of (E/Z)-OSM-SMI-10B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-OSM-SMI-10B is a derivative of the small molecule inhibitor OSM-SMI-10, which has been identified as a potent inhibitor of Oncostatin M (OSM) signaling. OSM, a member of the interleukin-6 (IL-6) family of cytokines, is implicated in various inflammatory diseases and cancers. This compound functions by significantly reducing OSM-induced STAT3 phosphorylation in cancer cells.[1][2] This document provides detailed protocols for the chemical synthesis and purification of this compound, intended to guide researchers in its preparation for further biological and pharmacological studies.

The synthesis of this compound is achieved through a multi-step process commencing from commercially available starting materials. The key transformations involve a Suzuki-Miyaura cross-coupling reaction to construct the core biaryl furan (B31954) scaffold, followed by a Knoevenagel condensation to introduce the acrylic acid moiety.

Data Presentation

Table 1: Physicochemical Properties of OSM-SMI-10B
PropertyValueReference
Molecular FormulaC₂₁H₁₄O₇[2]
Molecular Weight378.34 g/mol
CAS Number2502294-55-3[2]
AppearanceSolid
Solubility10 mM in DMSO
Storage (Solid Powder)-20°C (12 Months); 4°C (6 Months)
Storage (In Solvent)-80°C (6 Months); -20°C (6 Months)[1][3]

Experimental Protocols

The synthesis of this compound involves two primary stages: the synthesis of the key intermediate aldehyde, 4,5-bis(benzo[d][1][4]dioxol-5-yl)furan-2-carbaldehyde, followed by its condensation with malonic acid.

Part 1: Synthesis of 4,5-bis(benzo[d][1][4]dioxol-5-yl)furan-2-carbaldehyde (Intermediate 3)

This intermediate is synthesized via a Suzuki-Miyaura cross-coupling reaction.

Diagram of the Synthetic Workflow for Intermediate 3

G cluster_0 Step 1: Suzuki-Miyaura Coupling SM1 5-Bromofuran-2-carbaldehyde (1) Reaction Reaction Mixture SM1->Reaction SM2 3,4-Methylenedioxyphenylboronic acid (2) SM2->Reaction Catalyst Pd(PPh₃)₄ K₂CO₃ Catalyst->Reaction Solvent Dioxane/Water Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Intermediate3 4,5-bis(benzo[d][1,3]dioxol-5-yl)furan-2-carbaldehyde (3) Purification->Intermediate3

Caption: Workflow for the synthesis of the key aldehyde intermediate.

Materials:

Procedure:

  • To a round-bottom flask, add 5-bromofuran-2-carbaldehyde, 3,4-methylenedioxyphenylboronic acid, and potassium carbonate.

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture and degas for another 5 minutes.

  • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 4,5-bis(benzo[d][1][4]dioxol-5-yl)furan-2-carbaldehyde as a solid.

Part 2: Synthesis of this compound (Final Product)

The final product is synthesized via a Knoevenagel condensation of the intermediate aldehyde with malonic acid.

Diagram of the Knoevenagel Condensation Workflow

G cluster_1 Step 2: Knoevenagel Condensation Intermediate3 4,5-bis(benzo[d][1,3]dioxol-5-yl)furan-2-carbaldehyde (3) Reaction Reaction Mixture Intermediate3->Reaction Reagent Malonic Acid Reagent->Reaction Catalyst Piperidine Catalyst->Reaction Solvent Pyridine Solvent->Reaction Workup Acidification & Precipitation Reaction->Workup Purification Recrystallization Workup->Purification FinalProduct This compound Purification->FinalProduct G cluster_pathway OSM Signaling Pathway cluster_inhibition Inhibition OSM Oncostatin M (OSM) Receptor OSMRβ/gp130 Receptor OSM->Receptor Binding JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 Dimer pSTAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene SMI10B This compound SMI10B->Inhibition

References

Application Notes and Protocols for the Characterization of OSM-SMI-10B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OSM-SMI-10B is a small molecule inhibitor of Oncostatin M (OSM), a pleiotropic cytokine implicated in various inflammatory diseases and cancers. As a derivative of OSM-SMI-10, OSM-SMI-10B functions by directly binding to OSM and subsequently reducing OSM-induced STAT3 phosphorylation, a key step in the downstream signaling cascade.[1][2][3] This document provides detailed application notes and protocols for the analytical characterization of OSM-SMI-10B, intended to guide researchers in its synthesis, purification, and biological evaluation.

Chemical and Physical Properties

OSM-SMI-10B, with the chemical name (E)-3-[4,5-bis(1,3-benzodioxol-5-yl)furan-2-yl]prop-2-enoic acid, is a derivative of a tetrasubstituted furan (B31954).[4] Its chemical structure and key properties are summarized below.

PropertyValueReference
Molecular Formula C21H14O7[4]
Molecular Weight 378.3 g/mol [4]
CAS Number 2502294-55-3[5][6]
Appearance Solid[2]
Solubility Soluble in DMSO[2]

Mechanism of Action and Signaling Pathway

Oncostatin M (OSM) is a member of the interleukin-6 (IL-6) family of cytokines and exerts its biological effects by binding to a receptor complex composed of the glycoprotein (B1211001) 130 (gp130) subunit and either the OSM receptor β (OSMRβ) or the leukemia inhibitory factor receptor β (LIFRβ).[7][8][9] This binding activates the Janus kinase (JAK) family of tyrosine kinases, which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[6][7][10] Phosphorylated STAT3 dimerizes, translocates to the nucleus, and acts as a transcription factor for genes involved in cell proliferation, survival, and inflammation.[11]

OSM-SMI-10B has been shown to directly bind to OSM, thereby inhibiting its interaction with its receptor complex and preventing the subsequent phosphorylation of STAT3.[1][5][6]

OSM_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus OSM Oncostatin M (OSM) ReceptorComplex Receptor Complex OSM->ReceptorComplex Binding OSM_SMI_10B OSM-SMI-10B OSM_SMI_10B->OSM Inhibition gp130 gp130 OSMR OSMRβ / LIFRβ JAK JAK ReceptorComplex->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Gene Target Gene Transcription pSTAT3->Gene Nuclear Translocation

Figure 1: Simplified signaling pathway of Oncostatin M (OSM) and the inhibitory action of OSM-SMI-10B.

Analytical Techniques and Protocols

Synthesis of OSM-SMI-10B

The synthesis of OSM-SMI-10B has been reported and is detailed in the supplementary information of the cited literature.[5] A general synthetic approach involves a Claisen-Schmidt condensation reaction.

Protocol: This is a generalized protocol based on similar chemical syntheses and the specific details should be referenced from the supplementary materials of Mass et al., 2021.

  • Step 1: Synthesis of an intermediate chalcone (B49325). A substituted acetophenone (B1666503) is reacted with a substituted benzaldehyde (B42025) (e.g., piperonal) in the presence of a base catalyst (e.g., KOH) in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or under gentle heating.

  • Step 2: Formation of the furan ring and subsequent modifications. The resulting chalcone undergoes further reactions to form the furan core, followed by the introduction of the prop-2-enoic acid side chain.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

  • Characterization: The structure and purity of the synthesized OSM-SMI-10B should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Analysis

NMR spectroscopy, specifically 1H, 15N Heteronuclear Single Quantum Coherence (HSQC) experiments, can be used to confirm the direct binding of OSM-SMI-10B to OSM and to identify the binding site.[5]

Protocol:

  • Sample Preparation:

    • Express and purify 15N-labeled recombinant human OSM (rhOSM).

    • Prepare a stock solution of OSM-SMI-10B in a suitable deuterated solvent (e.g., DMSO-d6).

    • The final NMR sample should contain a known concentration of 15N-rhOSM (e.g., 100 µM) in an appropriate buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 6.5) with a small percentage of D2O.

  • NMR Titration:

    • Acquire a baseline 1H, 15N HSQC spectrum of the 15N-rhOSM sample.

    • Perform a stepwise titration by adding increasing concentrations of the OSM-SMI-10B stock solution to the NMR tube containing the protein.

    • Acquire an HSQC spectrum after each addition.

  • Data Analysis:

    • Overlay the series of HSQC spectra.

    • Monitor the chemical shift perturbations (CSPs) of the backbone amide signals of rhOSM upon addition of OSM-SMI-10B.

    • The dissociation constant (Kd) can be calculated by fitting the CSP data to a suitable binding isotherm model.

Enzyme-Linked Immunosorbent Assay (ELISA) for STAT3 Phosphorylation

An ELISA is a quantitative method to determine the inhibitory effect of OSM-SMI-10B on OSM-induced STAT3 phosphorylation in cancer cell lines.[1][12]

Protocol:

  • Cell Culture and Treatment:

    • Seed breast cancer cells (e.g., T47D or MCF-7) in a 96-well plate and allow them to adhere overnight.

    • Pre-incubate the cells with varying concentrations of OSM-SMI-10B for a specified time (e.g., 1 hour).

    • Stimulate the cells with a fixed concentration of OSM (e.g., 10 ng/mL) for a short period (e.g., 30 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • ELISA Procedure:

    • Use a commercially available STAT3 (Phospho-Tyr705) ELISA kit.

    • Add the cell lysates to the wells of the ELISA plate pre-coated with a capture antibody against total STAT3.

    • Incubate to allow binding.

    • Wash the wells and add a detection antibody specific for phosphorylated STAT3 (pSTAT3).

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a TMB substrate and stop the reaction.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of STAT3 phosphorylation for each concentration of OSM-SMI-10B.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Fluorescence Quenching Assay for Binding Affinity

Fluorescence quenching is a technique used to determine the binding affinity between a protein and a small molecule by monitoring the quenching of intrinsic tryptophan fluorescence of the protein upon ligand binding.[12]

Protocol:

  • Sample Preparation:

    • Prepare a solution of purified OSM in a suitable buffer.

    • Prepare a stock solution of OSM-SMI-10B in the same buffer.

  • Fluorescence Measurement:

    • Use a spectrofluorometer.

    • Excite the OSM solution at 280 nm (for tryptophan) and record the emission spectrum (typically from 300 to 400 nm).

    • Sequentially add small aliquots of the OSM-SMI-10B stock solution to the OSM solution.

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Correct the fluorescence intensity for the inner filter effect if necessary.

    • Plot the change in fluorescence intensity as a function of the OSM-SMI-10B concentration.

    • Calculate the dissociation constant (Kd) by fitting the data to the Stern-Volmer equation or other appropriate binding models.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique to measure the real-time binding kinetics (association and dissociation rates) of OSM-SMI-10B to OSM.[12]

Protocol:

  • Sensor Chip Preparation:

    • Immobilize purified OSM onto a suitable sensor chip (e.g., CM5) using amine coupling chemistry.

  • Binding Analysis:

    • Inject a series of concentrations of OSM-SMI-10B in a running buffer over the sensor surface.

    • Monitor the change in the SPR signal (response units, RU) over time to obtain sensorgrams.

    • After each injection, allow for a dissociation phase where only the running buffer flows over the chip.

    • Regenerate the sensor surface between different concentrations if necessary.

  • Data Analysis:

    • Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Quantitative Data Summary

The following table summarizes the reported quantitative data for the interaction of OSM-SMI-10B with OSM and its inhibitory activity.

Analytical TechniqueParameterValueCell Line/ConditionsReference
NMR SpectroscopyKd12.2 ± 3.9 µMIn vitro[5]
Fluorescence QuenchingKd12.9 ± 1.5 µMIn vitro[12]
ELISAIC50136 nMT47D cells[1][12]
ELISAIC50164 nMMCF-7 cells[1][12]

Experimental Workflows

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_binding Binding Affinity & Kinetics cluster_activity In Vitro Biological Activity Start Starting Materials Reaction Chemical Synthesis Start->Reaction Purification Purification (Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization NMR NMR Titration Characterization->NMR FQ Fluorescence Quenching Characterization->FQ SPR Surface Plasmon Resonance Characterization->SPR CellCulture Cell Culture (e.g., T47D, MCF-7) Characterization->CellCulture Kd_ka_kd Determine Kd, ka, kd NMR->Kd_ka_kd FQ->Kd_ka_kd SPR->Kd_ka_kd Treatment Treatment with OSM & OSM-SMI-10B CellCulture->Treatment ELISA STAT3 Phosphorylation ELISA Treatment->ELISA IC50 Determine IC50 ELISA->IC50

Figure 2: General experimental workflow for the characterization of OSM-SMI-10B.

References

Application Notes and Protocols: (E/Z)-OSM-SMI-10B in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oncostatin M (OSM), a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family, has been implicated in the progression and metastasis of various cancers, including breast cancer.[1][2][3] Elevated OSM levels are associated with a poorer prognosis, making it a compelling target for therapeutic intervention.[4] (E/Z)-OSM-SMI-10B is a derivative of a novel class of small molecule inhibitors designed to directly target OSM, thereby inhibiting its downstream signaling pathways.[1][5][6] This document provides detailed application notes and protocols for the use of this compound and its potent analog, SMI-10B13, in breast cancer cell line research.

Mechanism of Action

This compound and its analogs function by binding to OSM, which in turn blocks the OSM-mediated signaling cascade.[1] The primary pathway inhibited is the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway.[2] OSM typically binds to a receptor complex composed of glycoprotein (B1211001) 130 (gp130) and the OSM receptor β (OSMRβ), leading to the phosphorylation and activation of STAT3.[2] Activated STAT3 then translocates to the nucleus to regulate the expression of genes involved in cell proliferation, survival, and metastasis.[4] By inhibiting the initial OSM binding, OSM-SMI-10B effectively reduces the phosphorylation of STAT3 in cancer cells.[1][5][6]

Signaling Pathway Diagram

OSM_Pathway cluster_membrane Cell Membrane gp130 gp130 OSMRb OSMRb gp130->OSMRb Recruits JAK JAK OSMRb->JAK Activates OSM OSM OSM->gp130 Binds OSM_SMI_10B (E/Z)-OSM- SMI-10B OSM_SMI_10B->OSM Inhibition STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates Gene_Expression Gene Expression (Proliferation, Metastasis) Nucleus->Gene_Expression Regulates

Caption: OSM signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the binding affinities and inhibitory concentrations of OSM-SMI-10B and its analog SMI-10B13.

Table 1: Binding Affinity of OSM Inhibitors

CompoundDissociation Constant (KD)
SMI-10B12.9 µM
SMI-10B136.6 µM

Data sourced from fluorescence quenching assays.[2]

Table 2: In Vitro Inhibition of OSM-mediated STAT3 Phosphorylation

CompoundCell LineIC50
SMI-10B13T47D136 nM
SMI-10B13MCF-7164 nM

IC50 values represent the concentration of the inhibitor required to reduce the OSM-induced pSTAT3 levels by 50%.[2][3]

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

This protocol describes the standard procedures for culturing human breast cancer cell lines relevant to the study of this compound.

Materials:

  • Human breast cancer cell lines (e.g., T47D, MCF-7, MDA-MB-231)

  • DMEM or RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture cells in DMEM or RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[7]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells when they reach 80-90% confluency.

  • To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and re-seed them in new flasks at the desired density.

Protocol 2: Inhibition of OSM-Induced STAT3 Phosphorylation Assay

This protocol details the methodology to assess the inhibitory effect of this compound on OSM-induced STAT3 phosphorylation in breast cancer cells using an ELISA-based method.

Materials:

  • Breast cancer cells (e.g., T47D, MCF-7)

  • Recombinant human OSM

  • This compound or its analogs

  • Serum-free cell culture medium

  • pSTAT3 ELISA kit

  • Cell lysis buffer

  • Plate reader

Procedure:

  • Seed the breast cancer cells in 96-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for a specified period (e.g., 4-6 hours) to reduce basal signaling.

  • Pre-incubate recombinant human OSM (e.g., 10 ng/mL) with varying concentrations of this compound for 30 minutes at room temperature.[2]

  • Treat the starved cells with the OSM/inhibitor mixture for 30 minutes at 37°C.[2]

  • Lyse the cells using a suitable lysis buffer.

  • Measure the levels of phosphorylated STAT3 (pSTAT3) in the cell lysates using a pSTAT3 ELISA kit according to the manufacturer's instructions.

  • Determine the IC50 value by plotting the percentage of pSTAT3 inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow Diagram

Experimental_Workflow A Seed breast cancer cells in 96-well plates B Allow cells to adhere overnight A->B C Starve cells in serum-free medium B->C D Pre-incubate OSM with This compound E Treat cells with OSM/inhibitor mixture (30 min) D->E F Lyse cells G Measure pSTAT3 levels using ELISA F->G H Calculate IC50 G->H

Caption: Workflow for assessing the inhibition of STAT3 phosphorylation.

Conclusion

This compound and its analogs represent a promising class of targeted therapies for breast cancer. The provided protocols and data serve as a valuable resource for researchers investigating the role of the OSM-STAT3 signaling axis in breast cancer and for the preclinical evaluation of these novel inhibitors. Further studies may explore the effects of these compounds on cell viability, apoptosis, and invasion in various breast cancer subtypes.

References

Application of OSM-SMI-10B in Rheumatoid Arthritis Models: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oncostatin M (OSM), a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family, has emerged as a significant mediator in the pathogenesis of rheumatoid arthritis (RA). Elevated levels of OSM are found in the synovial fluid of RA patients, where it contributes to the chronic inflammation, synovial hyperplasia, and joint destruction characteristic of the disease. OSM exerts its effects by binding to a receptor complex, leading to the activation of downstream signaling pathways, primarily the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and mitogen-activated protein kinase (MAPK) pathways. This signaling cascade in rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) promotes the secretion of pro-inflammatory cytokines and chemokines, enhances cell invasion, and stimulates angiogenesis.

OSM-SMI-10B is a small molecule inhibitor that has been identified as a potential therapeutic agent targeting the OSM signaling pathway. While initially investigated in the context of cancer for its ability to reduce OSM-induced STAT3 phosphorylation, its mechanism of action holds considerable promise for the treatment of RA. Molecular dynamics studies suggest that OSM-SMI-10B may directly bind to OSM, thereby inhibiting its pro-inflammatory functions. This document provides detailed application notes and protocols for the investigation of OSM-SMI-10B in preclinical rheumatoid arthritis models.

Mechanism of Action and Signaling Pathway

OSM signaling in RA primarily involves its interaction with a receptor complex on the surface of RA-FLS. This complex consists of the gp130 subunit and the OSM receptor β (OSMRβ) subunit. Upon OSM binding, receptor dimerization occurs, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate STAT transcription factors, particularly STAT3, which translocate to the nucleus and induce the expression of a wide array of pro-inflammatory and matrix-degrading genes.

The key pathogenic roles of OSM in rheumatoid arthritis include:

  • Promotion of Pro-inflammatory Cytokine and Chemokine Secretion: OSM stimulates RA-FLS to produce IL-6, IL-8, and CCL2, perpetuating the inflammatory loop within the synovium.

  • Enhancement of RA-FLS Invasion: By increasing the production of matrix metalloproteinases (MMPs), OSM contributes to the invasive phenotype of RA-FLS, leading to cartilage and bone degradation.

  • Angiogenesis: OSM promotes the formation of new blood vessels in the synovium by inducing the expression of vascular endothelial growth factor (VEGF).

  • Synergistic Action with Other Cytokines: OSM acts in concert with other pro-inflammatory cytokines like TNF-α and IL-1β to amplify the inflammatory response and joint destruction.

OSM-SMI-10B is hypothesized to inhibit these pathogenic processes by directly binding to OSM and preventing its interaction with its receptor complex, thereby blocking the initiation of the downstream signaling cascade.

Diagram of the OSM Signaling Pathway in RA-FLS

OSM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OSM Oncostatin M (OSM) Receptor gp130/OSMRβ Receptor Complex OSM->Receptor Binding OSM_SMI_10B OSM-SMI-10B OSM_SMI_10B->OSM Binding and Inhibition JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation MAPK MAPK Pathway JAK->MAPK Activation pSTAT3 pSTAT3 STAT3->pSTAT3 Gene_Expression Gene Transcription (IL-6, MMPs, VEGF) pSTAT3->Gene_Expression Nuclear Translocation MAPK->Gene_Expression Activation

Caption: OSM signaling pathway in RA and the inhibitory action of OSM-SMI-10B.

Data Presentation

As direct experimental data for OSM-SMI-10B in RA models is not yet publicly available, the following tables are presented as templates for organizing and summarizing anticipated quantitative data from future studies.

Table 1: In Vitro Efficacy of OSM-SMI-10B on RA-FLS

ParameterOSM-SMI-10B ConcentrationResult
IC50 for STAT3 Phosphorylation Inhibition (e.g., 0.1, 1, 10, 100 nM)(Value in nM)
Inhibition of IL-6 Secretion (%) (e.g., 10 nM)(% inhibition vs. OSM control)
Inhibition of MMP-3 Secretion (%) (e.g., 10 nM)(% inhibition vs. OSM control)
Inhibition of RA-FLS Invasion (%) (e.g., 10 nM)(% inhibition vs. OSM control)
Cell Viability (%) (e.g., 100 nM)(% viability vs. vehicle control)

Table 2: In Vivo Efficacy of OSM-SMI-10B in a Collagen-Induced Arthritis (CIA) Model

Treatment GroupArthritis Score (Mean ± SD)Paw Swelling (mm, Mean ± SD)Histological Score (Mean ± SD)Serum IL-6 levels (pg/mL, Mean ± SD)
Vehicle Control (Value)(Value)(Value)(Value)
OSM-SMI-10B (e.g., 10 mg/kg) (Value)(Value)(Value)(Value)
Positive Control (e.g., Methotrexate) (Value)(Value)(Value)(Value)

Experimental Protocols

The following are detailed, yet generalized, protocols for evaluating the efficacy of a small molecule inhibitor like OSM-SMI-10B in rheumatoid arthritis models.

In Vitro Protocol: Inhibition of OSM-Induced Pro-inflammatory Response in Human RA-FLS

1. Objective: To determine the ability of OSM-SMI-10B to inhibit OSM-induced pro-inflammatory cytokine production and signaling in primary human RA-FLS.

2. Materials:

  • Primary human RA-FLS (from commercially available sources or patient-derived synovial tissue)

  • DMEM/F-12 medium supplemented with 10% FBS, penicillin/streptomycin

  • Recombinant human Oncostatin M (OSM)

  • OSM-SMI-10B

  • Vehicle control (e.g., DMSO)

  • Phosphatase and protease inhibitor cocktails

  • Antibodies for Western blotting: anti-phospho-STAT3, anti-STAT3, anti-GAPDH

  • ELISA kits for human IL-6 and MMP-3

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

3. Procedure: a. Cell Culture and Treatment: i. Culture RA-FLS in supplemented DMEM/F-12 at 37°C, 5% CO2. ii. Seed RA-FLS in 6-well plates for Western blotting and 96-well plates for ELISA and viability assays. iii. Once cells reach 80% confluency, serum-starve for 12-24 hours. iv. Pre-treat cells with varying concentrations of OSM-SMI-10B or vehicle for 1-2 hours. v. Stimulate cells with recombinant human OSM (e.g., 10 ng/mL) for the desired time points (e.g., 15-30 minutes for signaling, 24-48 hours for cytokine production).

Diagram of the In Vitro Experimental Workflow

In_Vitro_Workflow Start Culture RA-FLS Serum_Starve Serum Starve Start->Serum_Starve Pre_treat Pre-treat with OSM-SMI-10B or Vehicle Serum_Starve->Pre_treat Stimulate Stimulate with OSM Pre_treat->Stimulate Endpoint_Analysis Endpoint Analysis Stimulate->Endpoint_Analysis Western_Blot Western Blot (p-STAT3) Endpoint_Analysis->Western_Blot ELISA ELISA (IL-6, MMP-3) Endpoint_Analysis->ELISA Viability Cell Viability Assay Endpoint_Analysis->Viability In_Vivo_Workflow Start Induce CIA in Mice Onset Monitor for Arthritis Onset Start->Onset Randomize Randomize into Treatment Groups Onset->Randomize Treat Daily Treatment Randomize->Treat Assess Clinical Assessment (Arthritis Score, Paw Swelling) Treat->Assess Terminal Terminal Procedures Treat->Terminal Assess->Treat Blood Blood Collection (Cytokine Analysis) Terminal->Blood Paws Paw Harvest (Histology) Terminal->Paws

Application Notes and Protocols for Developing Novel Assays with (E/Z)-OSM-SMI-10B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oncostatin M (OSM) is a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family, implicated in a wide range of inflammatory responses, immune regulation, and the progression of various cancers, including breast cancer.[1][2][3] OSM exerts its effects by binding to a receptor complex on the cell surface, which triggers intracellular signaling cascades. There are two main types of OSM receptor complexes: the type I receptor, a heterodimer of the glycoprotein (B1211001) 130 (gp130) and the leukemia inhibitory factor receptor (LIFR), and the type II receptor, a heterodimer of gp130 and the OSM-specific receptor β (OSMRβ).[4][5] Upon ligand binding, these receptor complexes activate downstream pathways, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, primarily leading to the phosphorylation and activation of STAT3.[6][7] Additionally, the MAPK, JNK, and PI3K/AKT pathways can be activated.[1][6]

(E/Z)-OSM-SMI-10B is a first-in-class, small molecule inhibitor designed to directly target Oncostatin M.[2][8][9] It is a derivative of the parent compound OSM-SMI-10.[8][10] By binding to a specific region on OSM known as "Site III," OSM-SMI-10B prevents the cytokine from effectively engaging with its co-receptors (OSMRβ or LIFRβ), thereby blocking the initiation of downstream signaling cascades.[2][11][12] This inhibitory action has been shown to significantly reduce OSM-induced STAT3 phosphorylation in cancer cells, highlighting its potential as a therapeutic agent to counteract OSM-driven pathology.[8][9][10]

These application notes provide detailed protocols for key assays to characterize the binding and cellular activity of this compound and its analogs.

Oncostatin M Signaling Pathway and Mechanism of Inhibition

The binding of OSM to its receptor complex initiates a cascade of phosphorylation events. This compound directly binds to OSM, preventing the recruitment of OSMRβ or LIFRβ to the OSM/gp130 complex and inhibiting downstream signaling.

OSM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space OSM Oncostatin M (OSM) gp130 gp130 OSM->gp130 1. Binds SMI10B This compound SMI10B->OSM Binds to Site III OSMR OSMRβ / LIFRβ gp130->OSMR JAK JAKs OSMR->JAK 3. Activate STAT3 STAT3 JAK->STAT3 4. Phosphorylate pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 5. Dimerize nucleus Nucleus pSTAT3->nucleus 6. Translocate gene_transcription Gene Transcription (Proliferation, Invasion, Inflammation) nucleus->gene_transcription 7. Regulate

Caption: OSM signaling pathway and inhibition by this compound.

Quantitative Data Summary

The following tables summarize the binding affinity and cellular potency of this compound and its optimized analog, SMI-10B13.

Table 1: Binding Affinity to Oncostatin M

CompoundAssay MethodDissociation Constant (KD)Reference
This compoundFluorescence Quenching12.9 µM[3][10]
SMI-10B13Fluorescence Quenching6.6 µM[3][10]

Table 2: Cellular Inhibitory Activity (pSTAT3 Inhibition)

CompoundCell LineAssay MethodIC50Reference
SMI-10B13T47D (Human Breast Cancer)pSTAT3 ELISA136 nM[3][10]
SMI-10B13MCF-7 (Human Breast Cancer)pSTAT3 ELISA164 nM[3][10]

Experimental Protocols

Protocol 1: Determination of Binding Affinity by Fluorescence Quenching

This protocol determines the dissociation constant (KD) of this compound binding to recombinant human OSM by measuring the quenching of intrinsic tryptophan fluorescence.[13]

Materials:

  • Recombinant Human Oncostatin M (rhOSM)

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (for compound stock)

  • Quartz cuvette

  • Spectrofluorometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of rhOSM (e.g., 10 µM) in PBS.

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

    • Prepare a working solution of the compound by diluting the stock in PBS. The final DMSO concentration in the assay should be kept below 1%.

  • Spectrofluorometer Setup:

    • Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.

    • Set the emission scan range from 310 nm to 400 nm.

    • Determine the emission maximum for rhOSM (typically around 340-350 nm).

  • Titration:

    • Add a fixed concentration of rhOSM (e.g., 1 µM) to the cuvette in a final volume of 500 µL PBS.

    • Record the initial fluorescence spectrum (F0).

    • Add small aliquots of the this compound working solution to the cuvette, allowing the system to equilibrate for 2-3 minutes after each addition.

    • Record the fluorescence spectrum (F) after each addition.

  • Data Correction (Inner Filter Effect):

    • To correct for absorbance of the compound at excitation and emission wavelengths, perform a control titration by adding the compound to a solution of N-acetyl-L-tryptophanamide (NATA) at the same concentration as the tryptophan in the protein.

    • Use the correction formula: Fcorr = Fobs * 10(Aex + Aem)/2, where Aex and Aem are the absorbances of the compound at the excitation and emission wavelengths, respectively.[13]

  • Data Analysis:

    • Plot the change in fluorescence (ΔF = F0 - F) against the concentration of this compound.

    • Fit the data to a one-site binding equation to determine the KD.

Fluorescence_Quenching_Workflow prep Prepare rhOSM and This compound Solutions setup Set up Spectrofluorometer (Ex: 295nm, Em: 310-400nm) prep->setup measure_F0 Add rhOSM to cuvette Measure initial fluorescence (F₀) setup->measure_F0 titrate Titrate with this compound Measure fluorescence (F) after each addition measure_F0->titrate correct Correct for Inner Filter Effect (if necessary) titrate->correct analyze Plot ΔF vs. [Compound] Fit data to binding curve correct->analyze result Determine Kᴅ analyze->result

Caption: Workflow for Kᴅ determination via fluorescence quenching.
Protocol 2: Inhibition of OSM-Induced STAT3 Phosphorylation (pSTAT3 ELISA)

This protocol describes a cell-based sandwich ELISA to quantify the inhibitory effect of this compound on OSM-induced phosphorylation of STAT3 at tyrosine 705 (Tyr705).[14][15][16]

Materials:

  • Human cancer cell line (e.g., T47D, MCF-7)

  • Cell culture medium and supplements

  • Recombinant Human Oncostatin M (rhOSM)

  • This compound

  • Cell Lysis Buffer with protease and phosphatase inhibitors

  • pSTAT3 (Tyr705) Sandwich ELISA Kit (contains capture antibody-coated plate, detection antibody, HRP-conjugate, substrate, and stop solution)

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture T47D cells to ~80% confluency.

    • Seed cells into a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.

  • Compound and Cytokine Treatment:

    • Prepare serial dilutions of this compound in serum-free medium.

    • Pre-incubate rhOSM (final concentration of 20 ng/mL) with the various concentrations of this compound for 30 minutes at 37°C.[17]

    • Aspirate the culture medium from the cells and replace it with the OSM/inhibitor mixtures. Include controls: untreated cells, cells with OSM only, and cells with inhibitor only.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the treatment medium and wash wells once with ice-cold PBS.

    • Add 100 µL of ice-cold Cell Lysis Buffer to each well.

    • Incubate on ice for 15 minutes with gentle shaking.

    • Centrifuge the plate to pellet cell debris and collect the supernatant (lysate).

  • ELISA Procedure:

    • Add 100 µL of cell lysate to each well of the pSTAT3 capture plate.

    • Incubate for 2.5 hours at room temperature.

    • Wash the wells 4 times with Wash Buffer.

    • Add 100 µL of the pSTAT3 (Tyr705) detection antibody to each well and incubate for 1 hour.

    • Wash the wells 4 times.

    • Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour.

    • Wash the wells 4 times.

    • Add 100 µL of TMB substrate and incubate for 15-30 minutes in the dark.

    • Add 50 µL of Stop Solution to each well.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Normalize the data to the "OSM only" control (100% activity) and "untreated" control (0% activity).

    • Plot the percent inhibition against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.

Protocol 3: Cell Viability MTS Assay

This protocol assesses the general cytotoxicity of this compound on a chosen cell line.[4][18][19]

Materials:

  • Human cancer cell line (e.g., T47D)

  • Cell culture medium and supplements

  • This compound

  • MTS reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the compound dilutions to the wells. Include vehicle-only (e.g., DMSO) controls.

    • Incubate for 72 hours at 37°C.

  • MTS Addition and Incubation:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, until a distinct color change is observed in the control wells.

  • Absorbance Measurement:

    • Gently shake the plate to mix.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only wells).

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot percent viability against the log concentration of the compound to assess cytotoxicity.

Protocol 4: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target in intact cells. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[1][6][20] This protocol is adapted to confirm the engagement of this compound with its direct target, OSM, within cells that are either expressing or have taken up OSM.

Materials:

  • Cells capable of taking up or overexpressing rhOSM

  • This compound

  • PBS and cell culture medium

  • Lysis buffer with protease inhibitors

  • PCR tubes and a thermocycler

  • SDS-PAGE and Western blotting reagents

  • Anti-OSM primary antibody

  • HRP-conjugated secondary antibody

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with rhOSM (to provide the target) and either this compound (e.g., 20 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest and wash the cells, then resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermocycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C). Include an unheated control.

  • Cell Lysis and Lysate Clarification:

    • Lyse the cells by three freeze-thaw cycles (liquid nitrogen followed by a 37°C water bath).

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Western Blotting:

    • Collect the supernatant (soluble protein fraction).

    • Normalize protein concentrations across all samples.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with an anti-OSM antibody, followed by an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the normalized band intensity against the temperature for both vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the compound-treated sample confirms target stabilization and engagement.

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis of Soluble Protein treat_cells Treat cells with rhOSM + this compound or Vehicle (DMSO) harvest Harvest and resuspend cells treat_cells->harvest heat Heat aliquots across a temperature gradient harvest->heat lyse Lyse cells (Freeze-Thaw) heat->lyse centrifuge Centrifuge to pellet aggregated protein lyse->centrifuge western Western Blot for OSM in soluble fraction centrifuge->western plot Plot melt curves & compare Tm shift western->plot

Caption: Workflow for CETSA to confirm target engagement.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (E/Z)-OSM-SMI-10B Solubility for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of (E/Z)-OSM-SMI-10B for experimental use. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor that targets Oncostatin M (OSM). It functions by reducing OSM-induced STAT3 phosphorylation, a key step in the OSM signaling pathway.[1][2][3][4] This pathway is implicated in various inflammatory diseases and cancers.[5][6]

Q2: What is the known solubility of this compound?

Q3: How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution in anhydrous, high-purity DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of the compound in the required volume of DMSO. Gentle warming to 37°C and vortexing or sonication can aid in dissolution.[8]

Q4: My this compound precipitates when I add it to my aqueous experimental medium. What should I do?

This is a common issue when diluting a DMSO stock solution into an aqueous buffer or cell culture medium. To mitigate this, add the DMSO stock dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing.[8] It is also crucial to ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[9]

Troubleshooting Guide

This guide provides solutions to common problems you may encounter when working with this compound.

Problem Possible Cause Recommended Solution
Compound will not dissolve in DMSO. - Attempting to prepare a solution above its solubility limit.- Poor quality DMSO (contains water).- Insufficient mixing.- Do not exceed a 10 mM concentration for the initial stock solution.- Use fresh, anhydrous, high-purity DMSO.- Gently warm the solution to 37°C and vortex or sonicate for a short period.[8]
Precipitation occurs immediately upon dilution in aqueous media. - High final concentration of the compound.- Localized high concentration of DMSO during dilution.- Low temperature of the aqueous medium.- Perform serial dilutions to reach the final desired concentration.- Add the DMSO stock solution slowly to the aqueous medium while vortexing to ensure rapid dispersal.[9]- Pre-warm the aqueous medium to 37°C before adding the inhibitor.[9]
Precipitation is observed in the cell culture plate after incubation. - Compound is not stable in the culture medium over time.- Evaporation of media leading to increased compound concentration.- Interaction with components of the cell culture medium or serum.- Test the stability of the compound in the medium over the time course of your experiment.- Ensure proper humidification in the incubator to prevent evaporation.[10]- Consider reducing the serum concentration if it is suspected to cause precipitation, but be mindful of the potential impact on cell health.
Inconsistent experimental results. - Incomplete dissolution of the stock solution.- Precipitation of the compound in the assay.- Degradation of the compound.- Always visually inspect your stock and working solutions for any particulates before use.- Determine the maximum soluble concentration of the inhibitor in your specific experimental medium before conducting your full experiment.- Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]

Quantitative Data Summary

The following table summarizes the available solubility data for this compound.

Solvent Concentration Notes Reference
Dimethyl Sulfoxide (B87167) (DMSO)10 mMStandard concentration for stock solutions.[4]
Dimethyl Sulfoxide (DMSO)250 mg/mLRequires ultrasonic treatment to achieve.[1]
Aqueous Buffers (e.g., PBS, Cell Culture Media)Data not availableDescribed as having "increased aqueous solubility" relative to analogs, but quantitative values are not published.[7] Researchers should experimentally determine the kinetic solubility in their specific medium.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution (Molecular Weight: 378.34 g/mol ).

  • Weigh the calculated amount of the compound and place it in a sterile microcentrifuge tube.

  • Add the corresponding volume of high-purity DMSO to the tube.

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, incubate the tube at 37°C for 5-10 minutes and vortex again. A brief sonication can also be used.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Inhibition of OSM-Induced STAT3 Phosphorylation in a Cell-Based Assay

Objective: To determine the inhibitory effect of this compound on Oncostatin M-induced phosphorylation of STAT3 in a human cell line (e.g., T47D breast cancer cells).[7]

Materials:

  • T47D cells (or other suitable cell line responsive to OSM)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Serum-free cell culture medium

  • Recombinant human Oncostatin M (OSM)

  • 10 mM this compound stock solution in DMSO

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Phospho-STAT3 (Tyr705) and total STAT3 antibodies

  • Appropriate secondary antibodies

  • Western blot or ELISA reagents and equipment

Procedure:

  • Cell Seeding: Seed T47D cells in a multi-well plate at a density that will allow them to reach 70-80% confluency on the day of the experiment.

  • Serum Starvation: Once the cells are attached and have reached the desired confluency, replace the complete medium with serum-free medium and incubate for 12-24 hours.

  • Inhibitor Pre-treatment: Prepare serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Add the diluted inhibitor to the cells and incubate for 1-2 hours. Include a vehicle control (DMSO only).

  • OSM Stimulation: Add recombinant human OSM to the wells at a final concentration known to induce STAT3 phosphorylation (e.g., 10 ng/mL) and incubate for 15-30 minutes.[7] Include a negative control well with no OSM stimulation.

  • Cell Lysis: After stimulation, wash the cells with ice-cold PBS and then add cell lysis buffer to each well.

  • Protein Quantification and Analysis: Collect the cell lysates and determine the protein concentration. Analyze the levels of phosphorylated STAT3 and total STAT3 using Western blotting or ELISA according to the manufacturer's instructions.

  • Data Analysis: Quantify the band intensities (for Western blot) or absorbance values (for ELISA) for phospho-STAT3 and normalize to total STAT3. Compare the levels of phospho-STAT3 in the inhibitor-treated wells to the OSM-stimulated, vehicle-treated control to determine the extent of inhibition.

Visualizations

OSM_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Cascades gp130 gp130 OSMR OSMRβ JAK JAK gp130->JAK Activates OSMR->JAK OSM Oncostatin M (OSM) OSM->gp130 Binds OSM_SMI_10B This compound OSM_SMI_10B->OSM Inhibits STAT3 STAT3 JAK->STAT3 Phosphorylates PI3K PI3K JAK->PI3K Ras Ras JAK->Ras pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt pAkt->Nucleus MAPK MAPK Ras->MAPK pMAPK p-MAPK MAPK->pMAPK pMAPK->Nucleus Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Regulates

Caption: Oncostatin M (OSM) signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare 10 mM This compound Stock in DMSO add_inhibitor Pre-treat with This compound (1-2h) prep_stock->add_inhibitor seed_cells Seed Cells in Multi-well Plate serum_starve Serum Starve Cells (12-24h) seed_cells->serum_starve serum_starve->add_inhibitor add_osm Stimulate with OSM (15-30 min) add_inhibitor->add_osm cell_lysis Lyse Cells and Quantify Protein add_osm->cell_lysis wb_elisa Analyze p-STAT3 and Total STAT3 via Western Blot or ELISA cell_lysis->wb_elisa data_analysis Normalize p-STAT3 to Total STAT3 and Determine Inhibition wb_elisa->data_analysis

Caption: Experimental workflow for assessing the inhibition of OSM-induced STAT3 phosphorylation.

Troubleshooting_Logic start Compound Precipitation Observed check_stock Is the DMSO stock solution clear? start->check_stock remake_stock Remake stock solution: - Use fresh, anhydrous DMSO - Warm/sonicate gently check_stock->remake_stock No check_dilution How was the dilution into aqueous medium performed? check_stock->check_dilution Yes remake_stock->check_stock optimize_dilution Optimize dilution: - Pre-warm aqueous medium to 37°C - Add DMSO stock dropwise while vortexing check_dilution->optimize_dilution Not Optimized check_final_conc Is the final DMSO concentration <0.5%? check_dilution->check_final_conc Optimized optimize_dilution->check_dilution lower_dmso Lower the final DMSO concentration check_final_conc->lower_dmso No check_kinetic_sol Determine kinetic solubility in your specific medium check_final_conc->check_kinetic_sol Yes lower_dmso->check_final_conc end Optimized Protocol check_kinetic_sol->end

Caption: Logical workflow for troubleshooting the precipitation of this compound.

References

common issues with OSM-SMI-10B stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of the Oncostatin M (OSM) inhibitor, OSM-SMI-10B. This guide is intended for researchers, scientists, and drug development professionals utilizing OSM-SMI-10B in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term and long-term storage for OSM-SMI-10B?

A1: Proper storage is critical to maintaining the stability and activity of OSM-SMI-10B. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] For solid powder, storage at -20°C for 12 months or 4°C for 6 months is advised.[2] It is best practice to prepare fresh working solutions for in vivo experiments on the day of use.[1]

Q2: I'm observing precipitation of OSM-SMI-10B in my cell culture media. What could be the cause and how can I resolve it?

A2: Precipitation of OSM-SMI-10B in aqueous solutions like cell culture media can be a common issue due to its limited solubility. This can be caused by several factors:

  • High Final Concentration: The concentration of OSM-SMI-10B in your final working solution may exceed its solubility limit in the aqueous media.

  • Improper Dissolution: The initial stock solution in DMSO may not have been fully dissolved or may have precipitated upon dilution.

  • Low Temperature: Dilution into cold media can decrease the solubility of the compound.

To resolve this, ensure your DMSO stock solution is clear and fully dissolved before further dilution. When preparing your working solution, add the DMSO stock to your media dropwise while gently vortexing to facilitate mixing. Warming the media to 37°C before adding the compound may also help. If precipitation persists, consider lowering the final concentration of OSM-SMI-10B.

Q3: My in vivo experiment results are inconsistent. Could this be related to the stability of the formulation?

A3: Yes, inconsistent results in vivo can be linked to the stability of the OSM-SMI-10B formulation. It is highly recommended to prepare the working solution for in vivo experiments fresh on the day of use.[1] If the formulation is prepared in advance and stored, the compound may precipitate or degrade, leading to variable dosing and inconsistent biological effects. If you observe any precipitation or phase separation in your formulation, gentle heating and/or sonication can be used to aid dissolution.[1]

Troubleshooting Guides

Issue 1: Loss of Inhibitory Activity in In Vitro Assays

Symptoms:

  • Reduced or no inhibition of OSM-induced STAT3 phosphorylation compared to previous experiments.

  • Inconsistent dose-response curves.

Potential Causes & Solutions:

CauseTroubleshooting Steps
Degradation of Stock Solution Discard the old stock solution and prepare a fresh one from solid OSM-SMI-10B. Adhere strictly to the recommended storage conditions (-80°C for up to 6 months, -20°C for up to 1 month).[1]
Repeated Freeze-Thaw Cycles Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles which can lead to degradation.
Precipitation in Working Solution Visually inspect your working solution for any precipitate. If observed, refer to the troubleshooting steps in FAQ Q2 .
Issue 2: Inconsistent Results in Animal Studies

Symptoms:

  • High variability in tumor growth inhibition or other phenotypic readouts between animals in the same treatment group.

  • Lack of expected efficacy.

Potential Causes & Solutions:

CauseTroubleshooting Steps
Inhomogeneous Formulation Ensure the formulation is a clear, homogenous solution before administration. If precipitation is observed, use gentle heating or sonication to redissolve the compound.[1] Always prepare the formulation fresh daily.[1]
Improper Vehicle Selection The choice of vehicle can significantly impact the solubility and stability of OSM-SMI-10B. Refer to established protocols for suitable vehicle compositions.

Experimental Protocols

Preparation of OSM-SMI-10B for In Vivo Studies

This protocol is based on information provided by suppliers and aims to achieve a clear solution.

Protocol 1: Formulation with PEG300 and Tween-80

  • Prepare a stock solution of OSM-SMI-10B in DMSO (e.g., 62.5 mg/mL).

  • For a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of saline to reach the final volume of 1 mL.[1]

Protocol 2: Formulation with SBE-β-CD

  • Prepare a stock solution of OSM-SMI-10B in DMSO.

  • For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.

  • Mix thoroughly until a clear solution is obtained.[1]

Stability and Formulation Data Summary

ParameterValueReference
Stock Solution Storage (-80°C) Up to 6 months[1]
Stock Solution Storage (-20°C) Up to 1 month[1]
Solid Powder Storage (-20°C) Up to 12 months[2]
Solid Powder Storage (4°C) Up to 6 months[2]
In Vivo Formulation Stability Prepare fresh daily[1]
Solubility in DMSO ≥ 6.25 mg/mL (16.52 mM)[1]

Visual Guides

OSM Signaling Pathway and Inhibition by OSM-SMI-10B

OSM_Signaling_Pathway cluster_receptor Cell Membrane OSM Oncostatin M (OSM) ReceptorComplex Receptor Complex OSM->ReceptorComplex Binds gp130 gp130 OSMR OSMRβ JAK JAK ReceptorComplex->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to GeneExpression Gene Expression Nucleus->GeneExpression Regulates OSM_SMI_10B OSM-SMI-10B OSM_SMI_10B->OSM Inhibits

Caption: OSM signaling pathway and the inhibitory action of OSM-SMI-10B.

Experimental Workflow for Assessing OSM-SMI-10B Stability and Activity

Experimental_Workflow PrepareStock Prepare OSM-SMI-10B Stock Solution (DMSO) StoreStock Aliquot and Store (-80°C or -20°C) PrepareStock->StoreStock PrepareWorking Prepare Fresh Working Solution StoreStock->PrepareWorking TreatCells Treat Cells with OSM and OSM-SMI-10B PrepareWorking->TreatCells CellLysis Cell Lysis TreatCells->CellLysis WesternBlot Western Blot for pSTAT3 CellLysis->WesternBlot DataAnalysis Data Analysis WesternBlot->DataAnalysis

Caption: Workflow for evaluating the inhibitory activity of OSM-SMI-10B.

Troubleshooting Logic for OSM-SMI-10B Experiments

Troubleshooting_Logic Start Inconsistent or Negative Results CheckStorage Check Stock Solution Storage Conditions & Age Start->CheckStorage PrepareFreshStock Prepare Fresh Stock Solution CheckStorage->PrepareFreshStock Improper CheckFormulation Inspect Working Solution for Precipitation CheckStorage->CheckFormulation Proper PrepareFreshStock->CheckFormulation OptimizeFormulation Optimize Formulation (e.g., sonication, warming) CheckFormulation->OptimizeFormulation Precipitation CheckAssay Review Assay Protocol (e.g., concentrations, timing) CheckFormulation->CheckAssay No Precipitation OptimizeFormulation->CheckAssay ReviseProtocol Revise Protocol CheckAssay->ReviseProtocol Potential Issue Success Problem Resolved CheckAssay->Success No Issue ReviseProtocol->Success

Caption: A logical guide for troubleshooting common OSM-SMI-10B experimental issues.

References

troubleshooting inconsistent results with (E/Z)-OSM-SMI-10B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E/Z)-OSM-SMI-10B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a derivative of OSM-SMI-10 and functions as a small molecule inhibitor of Oncostatin M (OSM), a member of the interleukin-6 (IL-6) cytokine family.[1] Its primary mechanism of action is to bind to OSM, preventing it from activating its receptor complex and subsequently reducing the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] This inhibition of the JAK/STAT signaling pathway makes it a valuable tool for studying cellular processes regulated by OSM, such as inflammation and cell proliferation.[3]

Q2: What are the recommended storage and handling conditions for this compound?

A2: Proper storage and handling are crucial for maintaining the stability and activity of this compound.

  • Solid Form: Store at -20°C for long-term storage.[4]

  • Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.

Q3: In which experimental systems has this compound or its analogs been shown to be effective?

A3: Analogs of this compound, such as SMI-10B13, have demonstrated efficacy in various experimental models, particularly in the context of cancer research. These compounds have been shown to inhibit OSM-mediated STAT3 phosphorylation in human breast cancer cell lines, including T47D and MCF-7.[5] Furthermore, in vivo studies using a human breast cancer mouse model have shown that treatment with SMI-10B13 can reduce tumor growth.[5]

Troubleshooting Inconsistent Results

Inconsistent results in experiments involving this compound can arise from various factors, from reagent handling to experimental design. This guide provides a structured approach to troubleshooting common issues.

Logical Flow for Troubleshooting

TroubleshootingFlow cluster_start Start Troubleshooting cluster_reagent Reagent Integrity cluster_protocol Experimental Protocol cluster_analysis Data Analysis Inconsistent_Results Inconsistent Inhibition of STAT3 Phosphorylation Compound_Integrity Check Compound Storage & Handling Inconsistent_Results->Compound_Integrity Start Here OSM_Activity Verify Oncostatin M Activity & Lot Compound_Integrity->OSM_Activity If compound is OK Antibody_Performance Validate pSTAT3/STAT3 Antibody Performance OSM_Activity->Antibody_Performance If OSM is active Cell_Health Assess Cell Health & Passage Number Antibody_Performance->Cell_Health If antibodies are good Incubation_Times Optimize Co-incubation & Stimulation Times Cell_Health->Incubation_Times If cells are healthy Assay_Execution Review Assay (Western/ELISA) Protocol Incubation_Times->Assay_Execution If timing is optimized Normalization Confirm Proper Data Normalization Assay_Execution->Normalization If assay is correct Controls Evaluate Positive/Negative Controls Normalization->Controls If normalization is correct Controls->Inconsistent_Results Re-evaluate if issues persist

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Question & Answer Troubleshooting Guide

Q4: My results show variable inhibition of OSM-induced STAT3 phosphorylation. What should I check first?

A4: Start by verifying the integrity of your reagents.

  • This compound Integrity: Confirm that the compound has been stored correctly at -20°C (solid) or -80°C (stock solution) and that stock solutions have not undergone multiple freeze-thaw cycles.[2] Consider preparing a fresh stock solution from a new aliquot.

  • Oncostatin M (OSM) Activity: The activity of recombinant OSM can vary between lots.[6] If possible, test the activity of your current OSM lot to ensure it is effectively inducing STAT3 phosphorylation. Always run a positive control with OSM alone.

  • Antibody Performance: Inconsistent antibody performance is a common issue in Western blotting and ELISA.[7] Validate your phospho-STAT3 (pSTAT3) and total STAT3 antibodies. Ensure they are stored correctly and consider trying a different lot or a new antibody if variability persists.

Q5: I've confirmed my reagents are fine, but the inconsistency remains. What aspects of my experimental protocol should I review?

A5: Meticulous adherence to and optimization of your experimental protocol are critical.

  • Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range.[8] High passage numbers can lead to phenotypic drift and altered signaling responses.[9][10] Ensure consistent cell seeding density.

  • Incubation Times: The timing of pre-incubation of the inhibitor with OSM and the subsequent stimulation of cells is crucial. A typical starting point is to pre-incubate this compound with OSM for a period before adding the mixture to the cells.[5] This allows the inhibitor to bind to OSM. The cell stimulation time with the OSM/inhibitor mixture also needs to be optimized.

  • Assay Execution: For Western blotting, ensure complete protein transfer and consistent antibody incubation and washing steps. For ELISA, be mindful of proper washing, blocking, and incubation times to minimize background and variability.[7][11][12][13]

Q6: Could the expression of the Oncostatin M receptor be a source of variability?

A6: Yes, the expression levels of the Oncostatin M receptor (OSMR) can vary between cell lines and even within the same cell line under different conditions, which can affect the cellular response to OSM.[14][15] If you are using different batches of cells or have been passaging them for a long time, it is advisable to check OSMR expression levels.

Q7: Are there any known off-target effects of this compound that could be causing inconsistent results?

A7: While this compound is designed to be a specific inhibitor of OSM, the possibility of off-target effects should always be considered with small molecule inhibitors. To assess for off-target effects, you can perform control experiments, such as testing the inhibitor in a cell line that does not express the OSM receptor or using a different stimulus to activate the JAK/STAT pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for OSM inhibitors from the SMI-10B series.

Table 1: Binding Affinity and Inhibitory Concentrations of OSM Inhibitors

CompoundKd (µM)Cell LineIC50 (nM)
SMI-10B12.9--
SMI-10B136.6T47D136
MCF-7164
Data for SMI-10B and SMI-10B13, an analog of this compound.[1][5]

Experimental Protocols

Protocol 1: In Vitro Inhibition of OSM-induced STAT3 Phosphorylation (Western Blot)

This protocol outlines the steps to assess the inhibitory effect of this compound on OSM-induced STAT3 phosphorylation in cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., T47D, MCF-7)

  • Cell culture medium and supplements

  • Recombinant Human Oncostatin M (OSM)

  • This compound

  • DMSO (for stock solutions)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Experimental Workflow:

ExperimentalWorkflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed cells and allow to adhere overnight Prepare_Reagents Prepare OSM and This compound solutions Pre_incubation Pre-incubate OSM with This compound Prepare_Reagents->Pre_incubation Cell_Stimulation Add OSM/inhibitor mix to cells Pre_incubation->Cell_Stimulation Cell_Lysis Lyse cells and quantify protein Cell_Stimulation->Cell_Lysis Western_Blot Perform Western Blot for pSTAT3 and total STAT3 Cell_Lysis->Western_Blot Data_Quantification Quantify band intensities and normalize pSTAT3 to total STAT3 Western_Blot->Data_Quantification

Caption: A streamlined workflow for in vitro inhibition experiments.

Procedure:

  • Cell Culture: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Serum Starvation (Optional): To reduce basal levels of STAT3 phosphorylation, you may serum-starve the cells for a few hours prior to the experiment.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution and recombinant OSM to the desired working concentrations in serum-free medium.

  • Co-incubation: Pre-incubate the desired concentration of this compound with OSM in serum-free medium for a specified time (e.g., 30-60 minutes) at 37°C.

  • Cell Treatment: Remove the culture medium from the cells and add the OSM/(E/Z)-OSM-SMI-10B mixture. Include the following controls:

    • Vehicle control (medium with DMSO)

    • OSM alone (positive control)

    • This compound alone

  • Incubation: Incubate the cells for the desired stimulation time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies against pSTAT3 and total STAT3.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for pSTAT3 and total STAT3. Normalize the pSTAT3 signal to the total STAT3 signal for each sample.

Signaling Pathway Diagram

The following diagram illustrates the Oncostatin M signaling pathway and the point of inhibition by this compound.

OSMSignaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space OSM Oncostatin M (OSM) OSMR OSM Receptor (OSMR/gp130) OSM->OSMR Binds SMI10B This compound SMI10B->OSM Inhibits JAK JAK OSMR->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates Gene_Expression Target Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Regulates

Caption: Oncostatin M (OSM) signaling pathway and inhibition by this compound.

References

Technical Support Center: Overcoming Resistance to OSM-SMI-10B Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with OSM-SMI-10B, a small molecule inhibitor of Oncostatin M (OSM).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of OSM-SMI-10B?

A1: OSM-SMI-10B is a first-in-class small molecule inhibitor that directly binds to Oncostatin M (OSM) at Site III.[1][2] This interaction is thought to prevent OSM from binding to its receptor subunit, OSMRβ, thereby inhibiting the activation of downstream signaling pathways, most notably the JAK/STAT3 pathway.[3][4][5]

Q2: How can I confirm that OSM-SMI-10B is active in my cellular model?

A2: The primary and most direct way to confirm the activity of OSM-SMI-10B is to measure the phosphorylation of STAT3 at tyrosine 705 (p-STAT3 Tyr705) in response to OSM stimulation. A significant reduction in OSM-induced p-STAT3 levels in the presence of OSM-SMI-10B indicates target engagement and inhibition.[4][5] This can be assessed by Western blot or ELISA.

Q3: What is the recommended concentration range for OSM-SMI-10B in cell-based assays?

A3: The effective concentration of OSM-SMI-10B can vary between cell lines. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific model. Published data shows potent inhibition of OSM-mediated STAT3 phosphorylation in the nanomolar range in certain breast cancer cell lines.[6]

Q4: What are the potential mechanisms of resistance to OSM-SMI-10B treatment?

A4: While specific resistance mechanisms to OSM-SMI-10B have not been extensively documented, potential mechanisms can be inferred from general principles of resistance to targeted therapies. These may include:

  • Activation of bypass signaling pathways: Cancer cells may circumvent the inhibition of the STAT3 pathway by upregulating alternative pro-survival signaling cascades also activated by OSM, such as the MAPK/ERK, PI3K/AKT, or JNK pathways.[7][8][9]

  • Mutations in the drug target (OSM): Although less common for inhibitors that target the ligand itself, mutations in the OSM protein at the binding site of OSM-SMI-10B could potentially reduce the inhibitor's affinity and efficacy.

  • Increased expression of OSM: Overproduction of the OSM ligand might outcompete the inhibitor, requiring higher concentrations of OSM-SMI-10B to achieve the same level of inhibition.

Q5: How can I investigate if my cells have developed resistance to OSM-SMI-10B?

A5: The development of resistance can be initially identified by a rightward shift in the dose-response curve, indicating a higher IC50 value for the inhibition of cell viability or STAT3 phosphorylation. To investigate the mechanism, you can assess the activation status of key bypass pathway proteins (e.g., p-ERK, p-AKT) by Western blot in resistant versus sensitive cells.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues users might encounter.

Problem 1: No or weak inhibition of OSM-induced STAT3 phosphorylation.
Possible Cause Troubleshooting Step
Incorrect concentration of OSM-SMI-10B Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line. Start with a broad range (e.g., 1 nM to 10 µM).
Degraded OSM-SMI-10B Ensure proper storage of the compound as recommended by the supplier (typically at -20°C or -80°C).[4] Prepare fresh working solutions from a new stock.
Suboptimal cell stimulation with OSM Confirm the bioactivity of your OSM preparation. Titrate the OSM concentration to find the optimal dose that induces a robust and reproducible p-STAT3 signal.
Issues with the p-STAT3 detection assay (ELISA or Western Blot) Refer to the specific troubleshooting guides for these assays below.
Problem 2: Cells show initial sensitivity to OSM-SMI-10B but become resistant over time.
Possible Cause Troubleshooting Step
Activation of bypass signaling pathways Analyze the phosphorylation status of key proteins in alternative signaling pathways known to be activated by OSM, such as ERK1/2 (p-ERK), AKT (p-AKT), and JNK. Use Western blotting to compare the levels of these phosphoproteins in sensitive versus resistant cells.
Increased OSM expression Measure the levels of OSM in the cell culture supernatant of resistant cells using an ELISA kit to determine if autocrine or paracrine OSM production is contributing to resistance.
Mutation in the OSM gene If bypass pathway activation is not observed, consider sequencing the OSM gene in resistant cells to identify potential mutations in the OSM-SMI-10B binding site.

Quantitative Data Summary

The following table summarizes key quantitative data for OSM-SMI-10B and its more potent analog, SMI-10B13, from published literature.

Compound Parameter Cell Line Value Reference
OSM-SMI-10BKD for OSM-12.9 µM[6]
SMI-10B13KD for OSM-6.6 µM[6]
SMI-10B13IC50 for pSTAT3 inhibitionT47D136 nM[6]
SMI-10B13IC50 for pSTAT3 inhibitionMCF-7164 nM[6]

Experimental Protocols

Western Blot for Detecting Phosphorylated ERK1/2 (p-ERK) and AKT (p-AKT)

This protocol is designed to assess the activation of potential bypass signaling pathways.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: rabbit anti-p-ERK1/2 (Thr202/Tyr204), rabbit anti-ERK1/2, rabbit anti-p-AKT (Ser473), rabbit anti-AKT, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with OSM and/or OSM-SMI-10B for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.

Cell-Based ELISA for Phospho-STAT3 (Tyr705)

This protocol provides a quantitative method to assess the inhibitory effect of OSM-SMI-10B.

Materials:

  • Cell-based ELISA kit for phospho-STAT3 (pTyr705) (e.g., Sigma-Aldrich RAB0444 or Abcam ab126459)

  • 96-well cell culture plates

  • Recombinant human OSM

  • OSM-SMI-10B

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of OSM-SMI-10B for a predetermined time, followed by stimulation with an optimal concentration of OSM. Include appropriate controls (untreated, OSM only).

  • Fixing and Permeabilization: Follow the kit manufacturer's instructions for fixing and permeabilizing the cells within the wells.

  • Blocking: Add the provided blocking buffer to each well and incubate.

  • Primary Antibody Incubation: Add the primary antibody against p-STAT3 (Tyr705) to the appropriate wells and incubate.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate.

  • Substrate Addition and Detection: Add the TMB substrate and allow the color to develop. Stop the reaction with the provided stop solution and read the absorbance at 450 nm using a microplate reader.

Visualizations

OSM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OSM Oncostatin M (OSM) gp130 gp130 OSM->gp130 SMI10B OSM-SMI-10B SMI10B->OSM inhibits OSMR OSMRβ gp130->OSMR JAK JAK OSMR->JAK STAT3 STAT3 JAK->STAT3 phosphorylates PI3K PI3K JAK->PI3K RAS RAS JAK->RAS pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Gene Gene Expression (Proliferation, Survival) pSTAT3_dimer->Gene translocates & activates

Caption: OSM signaling pathway and the inhibitory action of OSM-SMI-10B.

Resistance_Workflow Start Decreased Efficacy of OSM-SMI-10B Observed Confirm_Resistance Confirm Resistance: Determine IC50 Shift (Cell Viability/p-STAT3 Assay) Start->Confirm_Resistance Investigate_Bypass Investigate Bypass Pathways: Western Blot for p-ERK, p-AKT Confirm_Resistance->Investigate_Bypass Bypass_Active Bypass Pathway(s) Activated Investigate_Bypass->Bypass_Active Yes No_Bypass Bypass Pathways Not Activated Investigate_Bypass->No_Bypass No Combination_Therapy Strategy: Combine OSM-SMI-10B with inhibitor of activated pathway Bypass_Active->Combination_Therapy Investigate_OSM Investigate OSM: 1. Quantify OSM levels (ELISA) 2. Sequence OSM gene No_Bypass->Investigate_OSM

Caption: Troubleshooting workflow for investigating OSM-SMI-10B resistance.

References

Technical Support Center: (E/Z)-OSM-SMI-10B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with (E/Z)-OSM-SMI-10B. The content focuses on addressing potential issues related to the compound's mechanism of action and strategies for identifying and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor designed to directly target the cytokine Oncostatin M (OSM).[1][2] It binds to a specific region on OSM known as "Site III," which is critical for the interaction with its receptor subunit, OSMRβ.[1][3][4] By binding to OSM, this compound prevents the formation of the OSM/gp130/OSMRβ signaling complex. This inhibition blocks the activation of downstream pathways, most notably the JAK/STAT pathway, and leads to a reduction in OSM-induced STAT3 phosphorylation.[1][2][5][6] The compound also appears to inhibit other OSM-mediated signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[7][8]

Q2: Are there any known off-target effects for this compound?

A2: Currently, there is limited publicly available data detailing a comprehensive off-target profile for this compound. The primary literature focuses on its on-target effect of binding directly to the cytokine OSM, rather than inhibiting kinases or other enzymes where off-target effects are more commonly characterized.[1][3][4] However, as with any small molecule inhibitor, the potential for off-target interactions exists. It is crucial for researchers to independently validate the compound's specificity in their experimental system.

Q3: How can I investigate potential off-target effects of this compound in my experiments?

A3: A multi-faceted approach is recommended to investigate potential off-target effects:

  • Kinase Profiling: Screen this compound against a broad panel of recombinant kinases to identify any potential inhibitory activity.[9][10] This is a standard method to assess the selectivity of small molecule inhibitors.[9]

  • Proteome-wide Analysis: Employ techniques like cellular thermal shift assays (CETSA) or chemical proteomics to identify proteins that physically interact with the compound within the cell.

  • Phenotypic Comparison: Use a structurally unrelated inhibitor of the OSM pathway or a genetic approach (e.g., siRNA or CRISPR-Cas9 knockout of OSM or OSMR) to confirm that the observed phenotype is specifically due to the inhibition of OSM signaling.[11][12]

  • Dose-Response Analysis: Conduct experiments across a wide range of concentrations. On-target effects are typically observed at lower concentrations, while off-target effects may appear at higher concentrations.[11]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Inconsistent inhibition of STAT3 phosphorylation. 1. Compound Stability/Solubility: The compound may have degraded or precipitated out of solution. 2. Cell Culture Variability: Differences in cell density, passage number, or serum concentration can affect signaling pathways.1. Prepare fresh stock solutions in an appropriate solvent like DMSO and store them at -80°C for long-term use and -20°C for short-term use.[5] Ensure the final concentration of the solvent does not affect the cells. 2. Standardize cell culture conditions and perform experiments on cells within a consistent passage number range.
Unexpected cellular phenotype or toxicity not consistent with OSM pathway inhibition. 1. Off-Target Effects: The compound may be interacting with other proteins in the cell, leading to unintended biological consequences.[11] 2. Compound Promiscuity: At higher concentrations, the compound may bind to multiple targets.1. Perform a dose-response curve to determine the lowest effective concentration. 2. Validate the phenotype using a secondary method, such as siRNA/shRNA knockdown of OSM or OSMR. 3. Conduct a kinase selectivity screen to identify potential off-target kinases.[9]
No effect of the compound on OSM-induced signaling. 1. Inactive Compound: The compound may have degraded. 2. Experimental Setup: The concentration of OSM used may be too high, or the incubation time with the inhibitor may be too short. 3. Cell Line Resistance: The chosen cell line may have alternative signaling pathways that bypass the need for OSM, or the OSM receptor may not be expressed.1. Verify the compound's activity with a fresh batch. 2. Optimize the concentration of OSM and the pre-incubation time with this compound. 3. Confirm the expression of OSMR and gp130 in your cell line via Western blot or qPCR.

Data Presentation

As specific off-target data for this compound is not publicly available, the following table provides a hypothetical example of what a kinase screening result might look like. This illustrates how data on off-target effects is typically presented.

Table 1: Hypothetical Kinase Selectivity Profile for this compound at 1 µM

Kinase TargetFamily% Inhibition at 1 µMNotes
OSM-induced pSTAT3 On-Target Activity 95% Intended Target Pathway
ABL1ABL8%Minimal Inhibition
AKT1AGC12%Minimal Inhibition
BRAFTKL5%Minimal Inhibition
EGFRTK9%Minimal Inhibition
Hypothetical Off-Target 1 CAMK 78% Potential Off-Target
Hypothetical Off-Target 2 STE 65% Potential Off-Target
SRCTK15%Minimal Inhibition
...and 300 other kinases< 20%Considered non-significant

Experimental Protocols

Protocol 1: In Vitro Assay for Inhibition of OSM-induced STAT3 Phosphorylation

This protocol details the measurement of STAT3 phosphorylation in response to OSM, with and without this compound.

  • Cell Culture: Plate human cancer cells (e.g., T47D breast cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 4-6 hours.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in a serum-free medium. Add the desired concentrations of the inhibitor to the cells and pre-incubate for 1-2 hours.

  • OSM Stimulation: Add recombinant human OSM to each well at a final concentration of 10 ng/mL. Include wells with no OSM and no inhibitor as controls. Incubate for 30 minutes.

  • Cell Lysis: Aspirate the medium and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Detection: Measure the levels of phosphorylated STAT3 (pSTAT3) and total STAT3 using an ELISA kit or by Western blot analysis.

  • Data Analysis: Normalize the pSTAT3 signal to the total STAT3 signal. Calculate the percentage of inhibition relative to the OSM-treated control.

Protocol 2: General In Vitro Kinase Profiling Assay

This protocol outlines a general method for screening a compound against a panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the compound to the desired concentrations for screening (e.g., a single high concentration of 10 µM for initial screening or a range for IC50 determination).

  • Assay Setup: Utilize a commercial kinase profiling service or an in-house panel of purified recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP.

  • Compound Incubation: Add the test compound to the kinase reaction mixtures. Include a "no inhibitor" control (DMSO vehicle) and a known inhibitor for each kinase as a positive control.

  • Kinase Reaction: Incubate the plates at 30°C for a specified period (e.g., 60 minutes) to allow the phosphorylation reaction to occur.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase activity inhibited by the compound relative to the DMSO control. Identify any kinases that are significantly inhibited.[12]

Visualizations

OSM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OSM Oncostatin M (OSM) gp130 gp130 OSM->gp130 Binds SMI10B This compound SMI10B->OSM Binds & Inhibits OSMR OSMRβ gp130->OSMR Recruits JAK JAK OSMR->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates PI3K PI3K JAK->PI3K Activates RAS RAS JAK->RAS pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 Gene Gene Expression (Inflammation, Proliferation) pSTAT3->Gene Translocates to Nucleus AKT AKT PI3K->AKT pAKT pAKT AKT->pAKT pAKT->Gene RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK pERK->Gene

Caption: Oncostatin M (OSM) signaling pathway and the inhibitory action of this compound.

Off_Target_Workflow start Start: Unexpected Phenotype Observed is_dose_dependent Is the effect dose-dependent? start->is_dose_dependent validate_target Validate On-Target Engagement (e.g., pSTAT3 inhibition) is_dose_dependent->validate_target Yes conclusion_off_target Conclusion: Likely Off-Target Effect is_dose_dependent->conclusion_off_target No phenotype_rescue Phenotype Rescue with OSM? validate_target->phenotype_rescue secondary_inhibitor Use Structurally Different OSM Pathway Inhibitor phenotype_rescue->secondary_inhibitor No conclusion_on_target Conclusion: Likely On-Target Effect phenotype_rescue->conclusion_on_target Yes genetic_validation Genetic Validation (e.g., OSM/OSMR CRISPR KO) secondary_inhibitor->genetic_validation secondary_inhibitor->conclusion_on_target If phenotype is replicated off_target_screen Perform Off-Target Screening (Kinase Panel, CETSA) genetic_validation->off_target_screen genetic_validation->conclusion_on_target If phenotype is lost analyze_off_targets Analyze Potential Off-Targets off_target_screen->analyze_off_targets analyze_off_targets->conclusion_off_target

Caption: Experimental workflow for identifying potential off-target effects.

Troubleshooting_Logic start Experiment Yields Unexpected Result check_reagents Check Compound & Reagent Integrity (Fresh stocks, correct OSM conc.) start->check_reagents check_protocol Verify Experimental Protocol (Incubation times, cell density) check_reagents->check_protocol replicate_exp Replicate Experiment check_protocol->replicate_exp consistent Result Consistent? replicate_exp->consistent on_target_validation Validate On-Target Effect (e.g., Western for pSTAT3) consistent->on_target_validation Yes troubleshoot_protocol Troubleshoot Protocol consistent->troubleshoot_protocol No off_target_investigation Investigate Off-Target Effects (See Workflow Diagram) on_target_validation->off_target_investigation end Problem Resolved off_target_investigation->end troubleshoot_protocol->replicate_exp

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Technical Support Center: In Vivo Administration of OSM-SMI-10B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the in vivo toxicity of OSM-SMI-10B. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is OSM-SMI-10B and what is its mechanism of action?

A1: OSM-SMI-10B is a small molecule inhibitor that targets the Oncostatin M (OSM) signaling pathway.[1] It is a derivative of OSM-SMI-10 and functions by significantly reducing OSM-induced STAT3 phosphorylation in cancer cells.[1][2] OSM is a pleiotropic cytokine from the interleukin-6 (IL-6) family, which is involved in various inflammatory diseases and cancers.[1][3] By inhibiting the OSM pathway, OSM-SMI-10B can disrupt downstream signaling cascades, including the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways.[4]

Q2: What is the known in vivo toxicity profile of OSM-SMI-10B?

A2: Publicly available data on the specific in vivo toxicity of OSM-SMI-10B is limited. However, studies on its optimized derivative, SMI-10B13, have shown promising safety profiles. Research indicates that both SMI-10B and SMI-10B13 exhibit minimal to no cytotoxicity at high concentrations.[5] In preclinical mouse models of breast cancer, there was a noted lack of drug-related distress in treated animals, suggesting that the therapeutic effects are likely due to specific inhibition of OSM signaling rather than general toxicity.[5]

Q3: What are the potential, albeit minimal, risks of toxicity with small molecule inhibitors like OSM-SMI-10B?

A3: While OSM-SMI-10B appears to have a good safety profile, it is important to consider general potential toxicities associated with small molecule kinase inhibitors. These can include off-target effects, where the inhibitor interacts with unintended molecules.[6] Depending on the specific off-targets, this could theoretically lead to unforeseen side effects. For instance, some kinase inhibitors have been associated with cardiotoxicity.[7][8][9] Therefore, careful monitoring during in vivo studies is always recommended.

Q4: How can I prepare OSM-SMI-10B for in vivo administration?

A4: A common method for preparing a clear solution of OSM-SMI-10B for in vivo use involves a multi-step process with specific excipients. One published protocol to achieve a concentration of ≥ 6.25 mg/mL is as follows:

  • Prepare a stock solution of OSM-SMI-10B in DMSO (e.g., 62.5 mg/mL).

  • For a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.

  • To this mixture, add 50 µL of Tween-80 and mix again until uniform.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL.[2]

It is crucial to ensure all components are thoroughly mixed to create a homogenous solution for consistent dosing.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected Animal Distress or Weight Loss - Off-target toxicity: The inhibitor may be affecting unintended pathways. - Formulation/vehicle toxicity: The solvents used for administration (e.g., DMSO) may be causing adverse effects at the administered concentration. - Dose is too high: The current dosage may be exceeding the maximum tolerated dose (MTD).- Reduce the dose: Determine if the toxicity is dose-dependent by testing lower concentrations. - Vehicle control group: Ensure you have a control group receiving only the vehicle to isolate the effect of the compound. - Literature review: Search for known off-target effects of similar compounds.[6]
Inconsistent or Lack of Efficacy - Poor bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. - Inconsistent dosing: Inaccurate or inconsistent administration of the compound. - Compound instability: The inhibitor may be degrading in the formulation or being rapidly metabolized.- Optimize formulation: Consider alternative formulation strategies to enhance solubility and absorption. - Alternative administration route: Evaluate different routes of administration (e.g., intraperitoneal vs. oral gavage). - Ensure dosing accuracy: Normalize the dose to the body weight of each animal and use precise administration techniques.[6]
High Variability Between Animals - Biological variability: Inherent biological differences between individual animals. - Inconsistent dosing: Variations in the administered volume or concentration.- Increase group size: A larger number of animals per group can improve statistical power. - Standardize procedures: Ensure consistent and accurate dosing for all animals.[6] - Homogenize animal population: Use animals that are age- and sex-matched.[6]

Quantitative Data Summary

While specific toxicity data for OSM-SMI-10B is not extensively published, the following table summarizes key in vitro and in vivo efficacy data for OSM-SMI-10B and its optimized derivative, SMI-10B13, from a study in breast cancer models.

Compound Parameter Value Assay/Model Reference
OSM-SMI-10B Dissociation Constant (KD)12.9 µMFluorescence Quenching[5]
SMI-10B13 Dissociation Constant (KD)6.6 µMFluorescence Quenching[5]
SMI-10B13 IC50 (pSTAT3 inhibition)136 nMT47D breast cancer cells[5]
SMI-10B13 IC50 (pSTAT3 inhibition)164 nMMCF-7 breast cancer cells[5]
SMI-10B13 In Vivo EfficacyReduced tumor growth (p < 0.001)Human breast cancer mouse model[5]
SMI-10B13 In Vivo SafetyImproved survival (p = 0.04), lack of drug-related distressHuman breast cancer mouse model[5]

Experimental Protocols

General Protocol for In Vivo Administration of OSM-SMI-10B
  • Compound Preparation:

    • Based on the desired dose and the weight of the animals, calculate the required amount of OSM-SMI-10B.

    • Prepare the formulation as described in the FAQs (e.g., using DMSO, PEG300, Tween-80, and saline) to achieve the target concentration.

    • Ensure the final concentration of DMSO is kept as low as possible to avoid vehicle-related toxicity.

  • Animal Handling and Dosing:

    • Acclimatize animals to the housing conditions for at least one week before the experiment begins.

    • Record the body weight of each animal before dosing.

    • Administer the prepared OSM-SMI-10B solution via the chosen route (e.g., intraperitoneal injection).

    • Administer the vehicle solution alone to the control group.

  • Monitoring:

    • Observe the animals regularly for any signs of toxicity, such as changes in behavior, appearance, or weight loss.

    • Monitor tumor growth or other efficacy endpoints as required by the study design.

Visualizations

OSM Signaling Pathway

OSM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_stat JAK/STAT Pathway cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway OSM Oncostatin M (OSM) ReceptorComplex OSM Receptor Complex OSM->ReceptorComplex Binds gp130 gp130 OSMR OSMRβ JAK JAK ReceptorComplex->JAK Activates STAT3 STAT3 JAK->STAT3 PI3K PI3K JAK->PI3K RAS RAS JAK->RAS pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation Nucleus_STAT Gene Transcription (Inflammation, Proliferation) pSTAT3->Nucleus_STAT Translocation AKT AKT PI3K->AKT Activation CellSurvival Cell Survival AKT->CellSurvival Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus_MAPK Gene Transcription (Cell Growth, Differentiation) ERK->Nucleus_MAPK Translocation OSM_SMI_10B OSM-SMI-10B OSM_SMI_10B->OSM Inhibits

Caption: OSM signaling pathway and the inhibitory action of OSM-SMI-10B.

Experimental Workflow for In Vivo Toxicity Assessment

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cluster_analysis Data Analysis animal_model Select Animal Model (e.g., nu/nu mice) acclimatization Acclimatization (1 week) animal_model->acclimatization grouping Randomize into Groups (Vehicle, OSM-SMI-10B Doses) acclimatization->grouping formulation Prepare OSM-SMI-10B Formulation grouping->formulation dosing Administer Treatment (e.g., 3x weekly IP injection) formulation->dosing monitoring Daily Monitoring (Weight, Behavior, Clinical Signs) dosing->monitoring efficacy Efficacy Measurement (e.g., Tumor Volume) monitoring->efficacy necropsy Necropsy efficacy->necropsy histopathology Histopathology (Key Organs) necropsy->histopathology blood_analysis Blood Chemistry & Hematology necropsy->blood_analysis data_compilation Compile Data histopathology->data_compilation blood_analysis->data_compilation statistical_analysis Statistical Analysis data_compilation->statistical_analysis conclusion Draw Conclusions on Toxicity & Efficacy statistical_analysis->conclusion

Caption: General workflow for assessing in vivo toxicity of OSM-SMI-10B.

References

Technical Support Center: Refining OSM-SMI-10B Delivery Methods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective delivery and use of OSM-SMI-10B in experimental settings. Detailed experimental protocols and quantitative data are provided to ensure reproducible and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is OSM-SMI-10B and what is its primary mechanism of action?

A1: OSM-SMI-10B is a small molecule inhibitor of Oncostatin M (OSM), a member of the interleukin-6 (IL-6) family of cytokines.[1] Its primary mechanism of action is to bind to OSM, thereby preventing it from activating its receptor complex and initiating downstream signaling cascades.[2] This inhibition effectively reduces OSM-induced phosphorylation of STAT3, a key event in the JAK/STAT signaling pathway that is often dysregulated in various cancers and inflammatory diseases.[3]

Q2: I am having trouble dissolving OSM-SMI-10B. What is the recommended solvent?

A2: OSM-SMI-10B is a hydrophobic molecule with limited aqueous solubility. The recommended solvent for preparing stock solutions is dimethyl sulfoxide (B87167) (DMSO). For in vitro experiments, it is crucial to keep the final concentration of DMSO in the cell culture medium below 0.5% to avoid solvent-induced toxicity and off-target effects.

Q3: My experimental results with OSM-SMI-10B are inconsistent. What are the potential causes?

A3: Inconsistent results can arise from several factors, including:

  • Compound Instability: OSM-SMI-10B, like many small molecules, can be susceptible to degradation in aqueous solutions over time. It is recommended to prepare fresh dilutions from a frozen stock for each experiment and to minimize the time the compound spends in aqueous media before being added to cells.

  • Solubility Issues: Even when dissolved in DMSO, the compound may precipitate when diluted into aqueous buffers or cell culture media. Visually inspect your working solutions for any signs of precipitation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can lead to compound degradation and absorption of water, which can affect solubility. It is best to aliquot stock solutions into smaller, single-use volumes.

  • Cell Line Variability: The cellular response to OSM-SMI-10B can vary between different cell lines due to differences in the expression of OSM receptors and downstream signaling components.

Q4: Are there any known liabilities associated with the furan (B31954) moiety in OSM-SMI-10B?

A4: Yes, the furan ring, while a common scaffold in medicinal chemistry, can be susceptible to metabolic oxidation by cytochrome P450 enzymes.[4] This can lead to the formation of reactive metabolites that may have off-target effects or cause cytotoxicity.[5] It is important to consider this possibility when interpreting experimental data, especially in long-term cell culture or in vivo studies.

Troubleshooting Guides

Issue 1: Poor Solubility and Precipitation in Aqueous Media
  • Symptom: Visible precipitate or cloudiness in the working solution after dilution from DMSO stock. Inconsistent results in downstream assays.

  • Troubleshooting Steps:

    • Optimize Solvent Concentration: Ensure the final DMSO concentration is as low as possible while maintaining solubility.

    • Use a Co-solvent System: For in vivo studies, a co-solvent system may be necessary. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[3]

    • Sonication: Gentle sonication can help to redissolve small amounts of precipitate.

    • Fresh Preparations: Always prepare fresh working solutions from a DMSO stock immediately before use.

Issue 2: Inconsistent Inhibition of STAT3 Phosphorylation
  • Symptom: Variable reduction in pSTAT3 levels in western blot analysis despite using the same concentration of OSM-SMI-10B.

  • Troubleshooting Steps:

    • Confirm Compound Integrity: Assess the stability of your OSM-SMI-10B stock solution. If degradation is suspected, use a fresh vial of the compound.

    • Optimize Treatment Time: The kinetics of STAT3 phosphorylation and dephosphorylation can be rapid. Perform a time-course experiment to determine the optimal time point for observing maximal inhibition by OSM-SMI-10B.

    • Cell Density and Health: Ensure that cells are healthy and seeded at a consistent density, as this can affect signaling pathway activation.

    • Serum Starvation: Serum contains growth factors that can activate the JAK/STAT pathway. Serum-starving the cells for a few hours before OSM stimulation can reduce basal pSTAT3 levels and enhance the observed inhibitory effect of OSM-SMI-10B.

Issue 3: Off-Target Effects or Cellular Toxicity
  • Symptom: Unexpected cellular phenotypes or significant cell death at concentrations intended to be specific for OSM inhibition.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a dose-response experiment to determine the concentration range where specific inhibition of OSM signaling is observed without significant toxicity.

    • Control Experiments: Include appropriate controls, such as a vehicle-only control (DMSO) and a control with a structurally unrelated inhibitor of the same pathway, if available.

    • Assess Furan-Related Toxicity: If furan-related toxicity is suspected, consider using a negative control compound that is structurally similar but lacks the furan moiety.

    • Evaluate Metabolic Stability: For longer-term experiments, assess the metabolic stability of OSM-SMI-10B in your specific cell culture conditions.

Quantitative Data

The following tables summarize key quantitative data for OSM-SMI-10B and its optimized analog, SMI-10B13.

Table 1: Binding Affinity of OSM-SMI-10B and Derivatives to Oncostatin M

CompoundDissociation Constant (Kd)
OSM-SMI-10B12.9 µM[2]
SMI-10B136.6 µM[2]

Table 2: In Vitro Efficacy of SMI-10B13 Against OSM-Induced STAT3 Phosphorylation

Cell LineIC50
T47D (Human Breast Cancer)136 nM[2]
MCF-7 (Human Breast Cancer)164 nM[2]

Experimental Protocols

Protocol 1: In Vitro Inhibition of OSM-Induced STAT3 Phosphorylation (Western Blot)

This protocol details the steps to assess the inhibitory effect of OSM-SMI-10B on OSM-induced STAT3 phosphorylation in a cancer cell line.

Materials:

  • Cancer cell line known to respond to OSM (e.g., T47D, MCF-7)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Recombinant human Oncostatin M (OSM)

  • OSM-SMI-10B

  • DMSO

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-pSTAT3 (Tyr705), anti-total STAT3, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours.

  • Inhibitor Pre-treatment: Prepare serial dilutions of OSM-SMI-10B in serum-free medium. Add the diluted inhibitor to the cells and incubate for 1-2 hours. Include a DMSO vehicle control.

  • OSM Stimulation: Add recombinant human OSM to the wells to a final concentration of 25 ng/mL and incubate for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody against pSTAT3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL reagent and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total STAT3 and β-actin for loading controls.

Protocol 2: In Vivo Efficacy in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of OSM-SMI-10B in a subcutaneous xenograft mouse model. All animal experiments must be conducted in accordance with institutional guidelines and approved by an animal care and use committee.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Cancer cell line for xenograft (e.g., MCF-7)

  • Matrigel or similar basement membrane matrix

  • OSM-SMI-10B

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

  • Sterile syringes and needles

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture and harvest the cancer cells. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 107 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer OSM-SMI-10B or the vehicle solution to the mice via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.

  • Monitoring: Continue to monitor tumor growth and the general health of the mice throughout the study. Record body weights as an indicator of toxicity.

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

Mandatory Visualizations

OSM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OSM Oncostatin M (OSM) gp130 gp130 OSM->gp130 OSM_SMI_10B OSM-SMI-10B OSM_SMI_10B->OSM Inhibition OSMR OSMRβ gp130->OSMR Recruitment JAK JAK OSMR->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation PI3K PI3K JAK->PI3K RAS RAS JAK->RAS STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization Gene_Expression Gene Expression (Proliferation, Inflammation, etc.) STAT3_active->Gene_Expression Transcription Regulation AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression

Caption: Oncostatin M (OSM) signaling pathway and the inhibitory action of OSM-SMI-10B.

Experimental_Workflow cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow A Seed Cells B Serum Starve A->B C Pre-treat with OSM-SMI-10B B->C D Stimulate with OSM C->D E Lyse Cells D->E F Western Blot for pSTAT3 E->F G Implant Tumor Cells H Monitor Tumor Growth G->H I Randomize Mice H->I J Treat with OSM-SMI-10B I->J K Continue Monitoring J->K L Endpoint Analysis K->L

Caption: Experimental workflows for in vitro and in vivo studies of OSM-SMI-10B.

References

Technical Support Center: Interpreting Unexpected Data from OSM-SMI-10B Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are using the hypothetical small molecule inhibitor, OSM-SMI-10B, in their experiments and have encountered unexpected or difficult-to-interpret data. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to help you navigate your research challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in cell viability at concentrations of OSM-SMI-10B that are much lower than its reported IC50 for the Oncostatin M (OSM) pathway. What could be the reason?

A1: This discrepancy could arise from several factors. Firstly, consider the possibility of off-target effects, where OSM-SMI-10B might be inhibiting other crucial cellular pathways, leading to cytotoxicity. Secondly, the specific cell line you are using may have unique sensitivities or express compensatory pathways not present in the original screening models. It is also important to verify the stability and purity of your OSM-SMI-10B compound, as degradation products could have higher toxicity.

Q2: Our Western blot results show inconsistent inhibition of STAT3 phosphorylation after treatment with OSM-SMI-10B. What could be causing this variability?

A2: Inconsistent inhibition of downstream signaling molecules like STAT3 can be due to several experimental variables. Ensure that the inhibitor is prepared fresh for each experiment from a validated stock solution to avoid degradation. The timing of OSM stimulation and inhibitor treatment is critical; optimize the pre-incubation time with OSM-SMI-10B before adding OSM. Additionally, cell density and passage number can influence signaling responses, so it is important to maintain consistency across experiments. Finally, confirm equal protein loading and transfer efficiency during the Western blotting process.

Q3: We used a different inhibitor for the OSM pathway and did not observe the same phenotypic outcome as with OSM-SMI-10B. Does this mean our initial results are incorrect?

A3: Not necessarily. Using a structurally different inhibitor is a valuable orthogonal approach to validate your findings. If the second inhibitor does not produce the same phenotype, it could indicate that the phenotype observed with OSM-SMI-10B is due to its unique chemical structure and potential off-target effects, rather than on-target OSM pathway inhibition. It is crucial to characterize these potential off-target activities to correctly interpret your results.

Q4: The color of our OSM-SMI-10B stock solution in DMSO has changed from colorless to a pale yellow after several freeze-thaw cycles. Is it still usable?

A4: A change in color often indicates chemical degradation or oxidation of the compound.[1] It is highly recommended to discard the solution and prepare a fresh stock from a new aliquot of the compound. Using a degraded compound can lead to unreliable and misleading results. To prevent this, aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

Troubleshooting Guide: Unexpected Experimental Outcomes

This guide provides a structured approach to troubleshooting common unexpected results when working with OSM-SMI-10B.

Issue 1: Higher than Expected Cytotoxicity

Symptoms:

  • Significant cell death observed in cell viability assays (e.g., MTT, MTS) at concentrations below the expected efficacious dose.

  • Morphological changes in cells indicative of stress or apoptosis.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Off-Target Effects 1. Perform a literature search for known off-targets of similar chemical scaffolds.2. Use a structurally unrelated OSM pathway inhibitor to see if the phenotype is replicated.3. Employ genetic knockdown (e.g., siRNA, shRNA) or knockout (e.g., CRISPR) of the intended target to validate the phenotype.
Compound Instability/Degradation 1. Prepare fresh stock solutions of OSM-SMI-10B.2. Assess the stability of the compound in your experimental media over the time course of your assay.3. Store stock solutions in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.[1]
Cell Line Specific Sensitivity 1. Test the inhibitor in a different cell line known to be responsive to OSM signaling.2. Characterize the expression levels of the OSM receptor and key downstream signaling proteins in your cell line.
Issue 2: Inconsistent Downstream Signaling Inhibition

Symptoms:

  • Variable levels of p-STAT3, p-ERK, or p-Akt in Western blot analysis despite consistent treatment conditions.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Assay Conditions 1. Optimize the pre-incubation time with OSM-SMI-10B before OSM stimulation.2. Perform a time-course experiment to determine the peak of OSM-induced signaling in your cell line.3. Ensure consistent cell density and serum starvation conditions before stimulation.
Experimental Variability 1. Use a positive control (a known potent inhibitor of the pathway) and a negative control (vehicle) in every experiment.2. Normalize phospho-protein levels to the total protein levels to account for any loading variations.[2]
Reagent Quality 1. Verify the activity of your recombinant OSM.2. Ensure the primary and secondary antibodies for Western blotting are specific and used at the recommended dilutions.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.[3][4]

Materials:

  • Cells seeded in a 96-well plate

  • OSM-SMI-10B

  • Oncostatin M (OSM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Serum-free cell culture medium

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Carefully aspirate the medium and replace it with serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of OSM-SMI-10B (and vehicle control) for 1-2 hours.

  • Stimulate the cells with OSM at the desired concentration and incubate for the desired time period (e.g., 24-72 hours).

  • Aspirate the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[4]

  • Incubate the plate at 37°C for 3-4 hours, allowing for the formation of formazan (B1609692) crystals.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Wrap the plate in foil and shake on an orbital shaker for 15 minutes.[4]

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol is for the detection of total and phosphorylated proteins in key OSM signaling pathways.[5][6]

Materials:

  • Cells cultured in 6-well plates

  • OSM-SMI-10B

  • Oncostatin M (OSM)

  • 1X PBS

  • 1X SDS sample buffer

  • Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST)

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • ECL reagent

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat with OSM-SMI-10B or vehicle for 1-2 hours.

  • Stimulate with OSM for the optimized time (e.g., 15-30 minutes).

  • Aspirate the media, wash the cells with ice-cold 1X PBS, and then aspirate the PBS.

  • Lyse the cells by adding 100 µL of 1X SDS sample buffer to each well and scraping the cells.

  • Transfer the lysate to a microcentrifuge tube and sonicate for 10-15 seconds.

  • Heat the samples at 95-100°C for 5 minutes, then centrifuge for 5 minutes.

  • Load 20 µL of the supernatant onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[6][7]

  • Wash the membrane three times for 5 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 5 minutes each with TBST.

  • Add ECL reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Data Presentation

Table 1: Hypothetical Cell Viability Data for OSM-SMI-10B
Concentration (µM)% Cell Viability (Cell Line A)% Cell Viability (Cell Line B)
0 (Vehicle)100 ± 5.2100 ± 4.8
0.198 ± 4.595 ± 6.1
195 ± 3.988 ± 5.5
575 ± 6.860 ± 7.2
1040 ± 8.125 ± 6.9
2515 ± 4.35 ± 2.1
Table 2: Hypothetical Densitometry Analysis of Western Blot Data
Treatmentp-STAT3 / STAT3 (Ratio)p-ERK / ERK (Ratio)
Vehicle Control0.1 ± 0.020.08 ± 0.01
OSM (10 ng/mL)1.0 ± 0.151.0 ± 0.12
OSM + OSM-SMI-10B (1 µM)0.4 ± 0.080.9 ± 0.11
OSM + OSM-SMI-10B (5 µM)0.15 ± 0.050.85 ± 0.09

Visualizations

OSM_Signaling_Pathway OSM Oncostatin M (OSM) Receptor OSM Receptor Complex (gp130/OSMRβ or gp130/LIFRβ) OSM->Receptor JAK JAK Receptor->JAK activates Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K STAT STAT3/5 JAK->STAT phosphorylates pSTAT p-STAT3/5 (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates Gene Gene Expression (e.g., cell cycle, inflammation) Nucleus->Gene Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Nucleus Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Downstream_Akt Cell Survival & Proliferation pAkt->Downstream_Akt OSM_SMI_10B OSM-SMI-10B OSM_SMI_10B->JAK inhibits

Caption: Oncostatin M (OSM) Signaling Pathway and the putative inhibitory action of OSM-SMI-10B on JAK.

References

protocol modifications for enhanced OSM-SMI-10B activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for OSM-SMI-10B, a small molecule inhibitor of the Oncostatin M (OSM) signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and troubleshoot potential issues encountered during the use of OSM-SMI-10B and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of OSM-SMI-10B?

A1: OSM-SMI-10B is a derivative of the tetrasubstituted furan, OSM-SMI-10.[1] It functions as a small molecule inhibitor of the Oncostatin M (OSM) signaling pathway.[2] Specifically, it has been shown to significantly reduce OSM-induced phosphorylation of STAT3 in cancer cells.[3][4] OSM-SMI-10B is designed to bind to Site III of OSM, which is the interaction site for the OSMRβ receptor, thereby inhibiting downstream signaling.[3][5]

Q2: What are the key signaling pathways activated by OSM that are inhibited by OSM-SMI-10B?

A2: Oncostatin M activates several downstream signaling cascades upon binding to its receptor complex. The primary pathway inhibited by OSM-SMI-10B is the JAK/STAT3 pathway.[1][2] However, OSM also activates the PI3K/AKT, MAPK/ERK, and JNK pathways.[1][5] More potent analogs of OSM-SMI-10B, such as SMI-10B13, have demonstrated inhibition of pAKT, pJNK, and pERK signaling in addition to pSTAT3.[1]

Q3: What is the difference between OSM-SMI-10B and its analog, SMI-10B13?

A3: SMI-10B13 is an optimized analog of OSM-SMI-10B with improved binding affinity and enhanced biological activity.[1] Structural modifications have resulted in a more potent inhibition of OSM-mediated signaling.[1]

Q4: How should I store and handle OSM-SMI-10B?

A4: For long-term storage of a stock solution, it is recommended to store it at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable.[4]

Troubleshooting Guides

Problem 1: Inconsistent or no inhibition of STAT3 phosphorylation observed in my in vitro assay.

  • Possible Cause 1: Suboptimal concentration of OSM-SMI-10B.

    • Solution: Ensure you are using an appropriate concentration range. For initial in vitro experiments with cancer cell lines such as T47D, a concentration of 10 µM has been shown to be effective for screening analogs.[1] For more potent analogs like SMI-10B13, the IC50 values are in the nanomolar range (e.g., 136 nM in T47D cells), so a dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions.[1]

  • Possible Cause 2: Issues with OSM stimulation.

    • Solution: Verify the activity of your Oncostatin M protein. A concentration of 10 ng/mL of OSM is typically used to induce STAT3 phosphorylation in cell lines like T47D and MDA-MB-231.[1] Ensure the OSM was stored correctly and has not degraded.

  • Possible Cause 3: Incorrect timing of treatment.

    • Solution: For measuring STAT3 phosphorylation, a 30-minute co-incubation of the cells with OSM and OSM-SMI-10B has been shown to be effective.[1] Optimize the treatment duration for your specific experimental setup.

Problem 2: Precipitation of OSM-SMI-10B in my working solution.

  • Possible Cause: Poor solubility of the compound in the chosen solvent.

    • Solution: OSM-SMI-10B has increased aqueous solubility compared to some of its parent compounds.[1] However, if you encounter precipitation, consider the following solvent systems for in vivo use. A stock solution in DMSO can be further diluted in a vehicle such as PEG300, Tween-80, and saline.[4] If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[4] For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[4]

Problem 3: High background signal in my ELISA or Western blot for phosphorylated STAT3.

  • Possible Cause 1: High basal level of STAT3 phosphorylation in the cell line.

    • Solution: Ensure you include proper controls, such as an untreated cell lysate, to determine the baseline level of pSTAT3. Some cell lines may have constitutively active signaling pathways.

  • Possible Cause 2: Non-specific antibody binding.

    • Solution: Optimize your antibody concentrations and blocking conditions for your ELISA or Western blot protocol. Ensure the specificity of your primary antibody for phosphorylated STAT3.

Quantitative Data Summary

CompoundBinding Affinity (KD) to OSMIC50 (T47D cells)IC50 (MCF-7 cells)
OSM-SMI-10B 12.9 µMNot ReportedNot Reported
SMI-10B13 6.6 µM136 nM164 nM

Data sourced from:[1]

Experimental Protocols

In Vitro Inhibition of OSM-Induced STAT3 Phosphorylation

This protocol is adapted from studies on human breast cancer cell lines.[1]

1. Cell Culture and Seeding:

  • Culture human breast cancer cells (e.g., T47D, MCF-7) in appropriate media and conditions.
  • Seed the cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.

2. Compound and Cytokine Preparation:

  • Prepare a stock solution of OSM-SMI-10B or its analogs in DMSO.
  • Prepare a working solution of Oncostatin M (OSM) in a suitable buffer (e.g., PBS with 0.1% BSA).

3. Treatment:

  • Starve the cells in serum-free media for a recommended period (e.g., 4-24 hours) to reduce basal signaling.
  • Pre-treat the cells with the desired concentrations of OSM-SMI-10B for a specified duration (e.g., 1 hour).
  • Add OSM to the wells to a final concentration of 10 ng/mL.
  • Co-incubate the cells with the compound and OSM for 30 minutes at 37°C.

4. Cell Lysis:

  • Wash the cells with ice-cold PBS.
  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
  • Collect the cell lysates and determine the protein concentration using a standard assay (e.g., BCA assay).

5. Analysis:

  • ELISA: Use a commercially available ELISA kit for phosphorylated STAT3 (pSTAT3) to quantify the levels of pSTAT3 in the cell lysates.
  • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against pSTAT3 and total STAT3. Use appropriate secondary antibodies and a detection system to visualize the protein bands.

In Vivo Tumor Growth Inhibition in a Mouse Model

This protocol is a general guideline based on in vivo studies with SMI-10B13.[1]

1. Animal Model:

  • Use an appropriate immunodeficient mouse model (e.g., athymic nu/nu mice) for xenograft studies.

2. Cell Implantation:

  • Inject a suspension of human breast cancer cells (e.g., 2 x 106 cells) into the mammary fat pad of the mice.

3. Treatment Regimen:

  • Administer the vehicle control or OSM-SMI-10B analog (e.g., 50 mg/kg of SMI-10B13) via an appropriate route (e.g., intraperitoneal injection).
  • A suggested regimen is to administer the treatment 12 hours before tumor cell injection and then continue with treatment three times a week.[1]

4. Monitoring:

  • Monitor the tumor growth over a period of time (e.g., 40 days) by measuring the tumor volume.
  • Observe the mice for any signs of drug-related toxicity.

5. Endpoint Analysis:

  • At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
  • A Kaplan-Meier survival analysis can also be performed.

Visualizations

OSM_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OSM Oncostatin M (OSM) gp130 gp130 OSM->gp130 Binds OSMRb OSMRβ gp130->OSMRb Recruits JAK JAK gp130->JAK Activates OSMRb->JAK Activates OSM_SMI_10B OSM-SMI-10B OSM_SMI_10B->OSM Inhibits Binding to OSMRβ STAT3 STAT3 JAK->STAT3 PI3K PI3K JAK->PI3K RAS RAS JAK->RAS JNK JNK JAK->JNK pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation Gene_Expression Gene Expression (Inflammation, Proliferation) pSTAT3->Gene_Expression AKT AKT PI3K->AKT pAKT pAKT AKT->pAKT Phosphorylation pAKT->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Phosphorylation pJNK pJNK pJNK->Gene_Expression JNK->pJNK Phosphorylation pERK->Gene_Expression

Caption: OSM signaling pathway and the inhibitory action of OSM-SMI-10B.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_vitro Seed Cancer Cells treat Treat with OSM-SMI-10B and/or OSM start_vitro->treat lyse Cell Lysis treat->lyse analyze Analyze pSTAT3 Levels (ELISA / Western Blot) lyse->analyze start_vivo Implant Tumor Cells in Mice treat_vivo Administer OSM-SMI-10B (e.g., 50 mg/kg) start_vivo->treat_vivo monitor Monitor Tumor Growth treat_vivo->monitor endpoint Endpoint Analysis monitor->endpoint

Caption: Experimental workflow for evaluating OSM-SMI-10B activity.

References

Validation & Comparative

Validating the Inhibitory Effect of (E/Z)-OSM-SMI-10B on Oncostatin M: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (E/Z)-OSM-SMI-10B, a novel small molecule inhibitor of Oncostatin M (OSM), with alternative inhibitory strategies. The information presented herein is supported by experimental data to aid researchers in evaluating its potential for therapeutic development.

Introduction to Oncostatin M and Its Inhibition

Oncostatin M (OSM) is a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family. It plays a crucial role in a variety of biological processes, including inflammation, cell proliferation, and differentiation. Dysregulation of OSM signaling has been implicated in the pathogenesis of numerous diseases, such as cancer and inflammatory disorders. Consequently, the development of potent and specific OSM inhibitors is an active area of research.

This compound has emerged as a first-in-class small molecule that directly binds to OSM, thereby inhibiting its interaction with its receptor complex and downstream signaling pathways. This guide will delve into the experimental validation of this compound and compare its performance with other OSM-targeting agents.

Comparative Analysis of OSM Inhibitors

The inhibitory effect of various compounds on OSM signaling can be quantified through several key parameters, including binding affinity (Kd) and the half-maximal inhibitory concentration (IC50) for downstream signaling events, such as STAT3 phosphorylation. The following table summarizes the available quantitative data for this compound and a selection of alternative OSM inhibitors.

InhibitorTypeTargetBinding Affinity (Kd)IC50 (STAT3 Phosphorylation)Reference(s)
This compound Small MoleculeOncostatin M (OSM)12.9 µM / 13.6 µMNot explicitly reported, but significantly reduces pSTAT3[1][2]
SMI-10B13 Small MoleculeOncostatin M (OSM)6.6 µM136 nM (T47D cells), 164 nM (MCF-7 cells)[1][3]
GSK2330811 Monoclonal AntibodyOncostatin M (OSM)~0.6 nM (in vivo)Not applicable[4][5]
LMT-28 Small Moleculegp1307.4 µM5.9 µM (luciferase assay)[6]
Raloxifene Small Moleculegp130Not reported43.2 µM[7]
Bazedoxifene Small Moleculegp130Not reported24.9 µM[7]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of this compound and the experimental procedures used for its validation, the following diagrams illustrate the OSM signaling pathway and a typical experimental workflow.

OSM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space OSM Oncostatin M (OSM) gp130 gp130 OSM->gp130 Binds OSM_SMI_10B This compound OSM_SMI_10B->OSM Inhibition OSMR OSMRβ gp130->OSMR Recruits JAK JAK OSMR->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates Gene Gene Expression (Inflammation, Proliferation) Nucleus->Gene

Figure 1: Oncostatin M Signaling Pathway and the Point of Inhibition by this compound.

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_cellular Cellular Assay for Inhibition start_binding Prepare Recombinant OSM Protein add_inhibitor Titrate with This compound start_binding->add_inhibitor measure_fluorescence Measure Tryptophan Fluorescence Quenching add_inhibitor->measure_fluorescence calculate_kd Calculate Kd measure_fluorescence->calculate_kd start_cellular Culture Cells (e.g., T47D, MCF-7) treat_cells Treat with OSM +/- This compound start_cellular->treat_cells lyse_cells Cell Lysis treat_cells->lyse_cells protein_quant Protein Quantification lyse_cells->protein_quant detect_pstat3 Detect pSTAT3 via ELISA or Western Blot protein_quant->detect_pstat3 analyze_data Analyze Data and Determine IC50 detect_pstat3->analyze_data

Figure 2: General Experimental Workflow for Validating the Inhibitory Effect of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of this compound's inhibitory effect on OSM.

Tryptophan Fluorescence Quenching for Binding Affinity (Kd) Determination

This protocol is based on the principle that the intrinsic fluorescence of tryptophan residues in a protein can be quenched upon ligand binding.

Materials:

  • Recombinant human Oncostatin M (OSM)

  • This compound or other test inhibitors

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer

  • Cuvettes

Procedure:

  • Prepare a stock solution of recombinant OSM in PBS.

  • Prepare a series of dilutions of the inhibitor (this compound) in PBS.

  • In a cuvette, add a fixed concentration of OSM.

  • Set the fluorometer to excite at 295 nm and measure the emission spectrum from 300 to 400 nm to determine the wavelength of maximum emission.

  • Sequentially add increasing concentrations of the inhibitor to the OSM solution.

  • After each addition, gently mix and allow the solution to equilibrate for 2-3 minutes.

  • Measure the fluorescence intensity at the emission maximum.

  • Correct for the inner filter effect by measuring the absorbance of the inhibitor at the excitation and emission wavelengths.

  • Plot the change in fluorescence intensity against the inhibitor concentration.

  • Fit the data to a suitable binding isotherm equation to calculate the dissociation constant (Kd).

Cell-Based ELISA for STAT3 Phosphorylation

This assay quantifies the level of phosphorylated STAT3 (pSTAT3) in cells following treatment with OSM and an inhibitor.

Materials:

  • Human cancer cell line (e.g., T47D, MCF-7)

  • Cell culture medium and supplements

  • Recombinant human OSM

  • This compound or other test inhibitors

  • 96-well cell culture plates

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Quenching buffer (e.g., PBS with hydrogen peroxide)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with various concentrations of the inhibitor for 1-2 hours.

  • Stimulate the cells with a fixed concentration of OSM (e.g., 10 ng/mL) for 15-30 minutes.

  • Fix the cells with fixing solution for 20 minutes at room temperature.

  • Wash the cells with PBS.

  • Quench endogenous peroxidase activity with quenching buffer for 20 minutes.

  • Wash the cells and block with blocking buffer for 1 hour.

  • Incubate with primary antibodies (anti-pSTAT3 or anti-total-STAT3) overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody for 1-2 hours.

  • Wash and add TMB substrate. Incubate until a blue color develops.

  • Add stop solution and measure the absorbance at 450 nm.

  • Normalize the pSTAT3 signal to the total STAT3 signal for each well.

  • Plot the normalized pSTAT3 levels against the inhibitor concentration to determine the IC50 value.

Western Blot Analysis of STAT3 Phosphorylation

This technique provides a qualitative and semi-quantitative assessment of pSTAT3 levels.

Materials:

  • Cell culture reagents as described for the ELISA.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Culture, treat, and stimulate cells as described for the ELISA in 6-well plates.

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against pSTAT3 overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total STAT3 and a loading control for normalization.

  • Quantify the band intensities using densitometry software.

Conclusion

The available data indicates that this compound is a promising small molecule inhibitor that directly targets Oncostatin M. Its inhibitory effect on the OSM-induced STAT3 phosphorylation signaling pathway has been validated through various in vitro assays. Further optimization has led to the development of SMI-10B13, which exhibits significantly improved potency with nanomolar IC50 values.

When compared to other OSM inhibitory strategies, this compound and its analogs offer the advantage of being small molecules, which typically have better oral bioavailability and cell permeability compared to monoclonal antibodies like GSK2330811. While monoclonal antibodies can offer high specificity and affinity, their development and manufacturing can be more complex and costly. Inhibitors targeting upstream components of the signaling pathway, such as gp130, represent an alternative approach. However, these may have broader effects as gp130 is a shared receptor for other cytokines in the IL-6 family.

The detailed experimental protocols provided in this guide should enable researchers to independently validate the inhibitory effects of this compound and compare its performance against other potential therapeutic agents targeting the OSM signaling pathway. This information is crucial for making informed decisions in the early stages of drug discovery and development.

References

A Head-to-Head Comparison: The Small Molecule Inhibitor OSM-SMI-10B and Monoclonal Antibodies Targeting Oncostatin M

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule inhibitor OSM-SMI-10B and its analogue, SMI-10B13, against therapeutic monoclonal antibodies targeting Oncostatin M (OSM). This report synthesizes available experimental data to highlight the distinct characteristics and performance of these two major classes of OSM inhibitors.

Oncostatin M, a pleiotropic cytokine of the interleukin-6 family, is a key mediator in a variety of inflammatory diseases and cancers. Its role in driving pathological processes has made it a significant target for therapeutic intervention. Two primary strategies have emerged to block OSM activity: small molecule inhibitors and monoclonal antibodies. This guide delves into a comparative analysis of these approaches, focusing on the publicly available data for the small molecule OSM-SMI-10B and the clinical candidates, anti-OSM monoclonal antibodies GSK315234 and GSK2330811.

Quantitative Performance: A Comparative Overview

Direct head-to-head experimental comparisons between OSM-SMI-10B and anti-OSM monoclonal antibodies are not yet available in the public domain. However, by collating data from independent studies, we can establish a preliminary performance comparison. The following table summarizes key quantitative metrics for the small molecule inhibitor and the monoclonal antibodies. It is important to note that the data for the small molecule inhibitor largely pertains to its more potent derivative, SMI-10B13.

ParameterOSM-SMI-10B / SMI-10B13 (Small Molecule)Anti-OSM Monoclonal Antibodies (GSK315234 & GSK2330811)
Target Oncostatin M (OSM) proteinOncostatin M (OSM) protein
Binding Affinity (Kd) SMI-10B: Not ReportedSMI-10B13: 6.6 µMGSK315234: ~0.8 nM - 2.5 nMGSK2330811: ~0.6 nM (in vivo)
Inhibitory Concentration (IC50) SMI-10B13: 136 nM (T47D cells), 164 nM (MCF-7 cells) for pSTAT3 inhibitionNot explicitly reported in the provided search results.
Mechanism of Action Binds to OSM, likely interfering with its receptor interaction.Binds to circulating OSM, preventing its engagement with the cell surface receptor gp130.
Molecular Weight LowHigh
Route of Administration Potentially oralIntravenous or subcutaneous
Clinical Development Stage PreclinicalPhase I/II clinical trials

Signaling Pathways and Inhibition Mechanisms

The following diagrams illustrate the Oncostatin M signaling pathway and the distinct mechanisms by which small molecule inhibitors and monoclonal antibodies disrupt this cascade.

OSM_Signaling_Pathway Oncostatin M (OSM) Signaling Pathway and Inhibition cluster_receptor OSM Oncostatin M (OSM) gp130 gp130 OSM->gp130 Binds OSMR OSMRβ / LIFRβ gp130->OSMR JAK JAK OSMR->JAK Recruits & Activates Receptor_Complex Receptor Complex STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Regulates mAb Anti-OSM Monoclonal Antibody mAb->OSM Binds & Neutralizes SMI OSM-SMI-10B SMI->OSM Binds & Inhibits

Diagram 1: OSM Signaling and Inhibition Mechanisms.

Experimental Workflows for Inhibitor Characterization

A multi-step experimental workflow is essential for the characterization and comparison of OSM inhibitors. The following diagram outlines a typical process.

Experimental_Workflow Experimental Workflow for OSM Inhibitor Comparison start Start binding_assay Binding Affinity Assay (e.g., Surface Plasmon Resonance) start->binding_assay cell_culture Cell Culture (e.g., Cancer Cell Lines) start->cell_culture data_analysis Data Analysis (Kd, IC50 determination) binding_assay->data_analysis treatment Treatment with OSM and Inhibitors (Small Molecule vs. mAb) cell_culture->treatment pstat3_assay STAT3 Phosphorylation Assay (e.g., ELISA, Western Blot) treatment->pstat3_assay functional_assay Functional Assays (e.g., Cell Proliferation, Migration) treatment->functional_assay pstat3_assay->data_analysis functional_assay->data_analysis comparison Comparative Analysis data_analysis->comparison end End comparison->end

Diagram 2: Workflow for Inhibitor Comparison.

Detailed Experimental Protocols

For robust and reproducible comparative studies, standardized experimental protocols are crucial. Below are outlines for key assays used in the characterization of OSM inhibitors.

STAT3 Phosphorylation Assay (ELISA-based)

This assay quantifies the inhibition of OSM-induced STAT3 phosphorylation in a cellular context.

Objective: To determine the IC50 value of an OSM inhibitor.

Materials:

  • Human cancer cell line known to respond to OSM (e.g., T47D, MCF-7).

  • Cell culture medium and supplements.

  • Recombinant human Oncostatin M.

  • OSM-SMI-10B/SMI-10B13 or anti-OSM monoclonal antibody.

  • Phospho-STAT3 (Tyr705) and Total STAT3 ELISA Kit.

  • Cell lysis buffer.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Serum Starvation: The following day, replace the growth medium with a low-serum or serum-free medium and incubate for a specified period to reduce basal signaling.

  • Inhibitor Pre-incubation: Treat the cells with a serial dilution of the inhibitor (OSM-SMI-10B or monoclonal antibody) for a defined pre-incubation time.

  • OSM Stimulation: Add a pre-determined concentration of Oncostatin M to the wells (excluding negative controls) and incubate for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.

  • Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the ELISA kit.

  • ELISA Protocol: Perform the phospho-STAT3 ELISA according to the manufacturer's instructions. This typically involves adding cell lysates to antibody-coated plates, followed by detection antibodies and a substrate for colorimetric or chemiluminescent readout.

  • Data Analysis: Measure the absorbance or luminescence using a microplate reader. Normalize the phospho-STAT3 signal to the total STAT3 signal. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Binding Affinity Determination by Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity between two molecules.

Objective: To determine the equilibrium dissociation constant (Kd) of the inhibitor to OSM.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip).

  • Recombinant human Oncostatin M.

  • OSM-SMI-10B/SMI-10B13 or anti-OSM monoclonal antibody.

  • Immobilization buffers and reagents (e.g., EDC/NHS).

  • Running buffer (e.g., HBS-EP+).

Procedure:

  • Ligand Immobilization: Covalently immobilize recombinant OSM onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.

  • Analyte Preparation: Prepare a series of dilutions of the inhibitor (the analyte) in the running buffer.

  • Binding Measurement: Inject the different concentrations of the analyte over the ligand-immobilized and reference flow cells. The binding is measured in real-time as a change in resonance units (RU).

  • Dissociation: After the association phase, flow the running buffer over the chip to monitor the dissociation of the inhibitor from OSM.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte from the ligand surface, preparing it for the next injection.

  • Data Analysis: After subtracting the reference flow cell data, analyze the sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Concluding Remarks

The development of both small molecule inhibitors and monoclonal antibodies against Oncostatin M represents promising therapeutic avenues. Monoclonal antibodies, with their high specificity and affinity, have advanced to clinical trials. However, small molecule inhibitors like OSM-SMI-10B offer the potential for oral administration and may present a different safety profile.

The lack of direct comparative studies necessitates a cautious interpretation of the available data. Future research should focus on head-to-head comparisons in standardized preclinical models to provide a clearer understanding of the relative efficacy and potential of these distinct therapeutic modalities in targeting the OSM pathway.

Independent Verification of OSM-SMI-10B Binding Site: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the small molecule inhibitor OSM-SMI-10B and its derivatives, focusing on the independent verification of their binding to Oncostatin M (OSM). Experimental data, detailed methodologies, and signaling pathway diagrams are presented to offer a comprehensive resource for researchers in drug development and related fields.

Introduction to OSM-SMI-10B

OSM-SMI-10B is a small molecule inhibitor designed to target Oncostatin M (OSM), a member of the interleukin-6 (IL-6) family of cytokines. OSM is implicated in various inflammatory diseases and cancers through its activation of the JAK/STAT signaling pathway. OSM-SMI-10B and its analogs, such as SMI-10B13, represent a therapeutic strategy to modulate the biological activity of OSM by directly binding to the cytokine and inhibiting its interaction with its receptors.

Quantitative Comparison of OSM Inhibitors

The following table summarizes the binding affinities (Kd) and inhibitory concentrations (IC50) of OSM-SMI-10B and its optimized analog, SMI-10B13. This data provides a clear comparison of their potency.

CompoundBinding Affinity (Kd) to OSM (μM)IC50 (OSM-induced pSTAT3 inhibition)Cell Lines Tested
OSM-SMI-10B 12.9[1][2][3][4]Not explicitly reported, but shown to significantly reduce pSTAT3[3]T47D and MCF-7 human breast cancer cells
SMI-10B13 6.6[1][2][3][4]136 nM (T47D), 164 nM (MCF-7)[1][2][3]T47D and MCF-7 human breast cancer cells

Experimental Verification of Binding Site

The direct interaction between OSM-SMI-10B and OSM has been independently verified using a suite of biophysical and cellular assays. These experiments confirm that OSM-SMI-10B binds to OSM's Site III, the interaction site for its receptor OSMRβ, thereby inhibiting downstream signaling.[1][3]

Experimental Workflow

The following diagram illustrates a typical workflow for the verification of a small molecule inhibitor's binding to its protein target.

G cluster_0 In Silico & Initial Screening cluster_1 Biophysical Verification cluster_2 Cellular Validation cluster_3 Lead Optimization Virtual Screening Virtual Screening Computational Docking Computational Docking Virtual Screening->Computational Docking Hit Identification Hit Identification Computational Docking->Hit Identification NMR Spectroscopy (CSP) NMR Spectroscopy (CSP) Hit Identification->NMR Spectroscopy (CSP) Fluorescence Quenching Fluorescence Quenching Hit Identification->Fluorescence Quenching Surface Plasmon Resonance (SPR) Surface Plasmon Resonance (SPR) Hit Identification->Surface Plasmon Resonance (SPR) Binding Site Mapping Binding Site Mapping NMR Spectroscopy (CSP)->Binding Site Mapping Cell-Based Assays Cell-Based Assays Binding Site Mapping->Cell-Based Assays Kd Determination Kd Determination Fluorescence Quenching->Kd Determination Kd Determination->Cell-Based Assays Binding Kinetics (kon/koff) Binding Kinetics (kon/koff) Surface Plasmon Resonance (SPR)->Binding Kinetics (kon/koff) Binding Kinetics (kon/koff)->Cell-Based Assays pSTAT3 ELISA / Immunoblot pSTAT3 ELISA / Immunoblot Cell-Based Assays->pSTAT3 ELISA / Immunoblot IC50 Determination IC50 Determination pSTAT3 ELISA / Immunoblot->IC50 Determination Analog Synthesis (e.g., SMI-10B13) Analog Synthesis (e.g., SMI-10B13) IC50 Determination->Analog Synthesis (e.g., SMI-10B13) Improved Potency Improved Potency Analog Synthesis (e.g., SMI-10B13)->Improved Potency

Caption: Experimental workflow for small molecule inhibitor binding verification.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy - Chemical Shift Perturbation (CSP)
  • Objective: To identify the binding site of OSM-SMI-10B on OSM.

  • Methodology:

    • Produce and purify ¹⁵N-isotopically labeled recombinant human OSM (rhOSM).

    • Acquire a baseline ¹H-¹⁵N HSQC spectrum of the labeled rhOSM.

    • Prepare a stock solution of OSM-SMI-10B in a compatible solvent (e.g., DMSO-d₆).

    • Titrate increasing concentrations of OSM-SMI-10B into the rhOSM sample.

    • Acquire an ¹H-¹⁵N HSQC spectrum at each titration point.

    • Overlay the spectra and analyze the chemical shift perturbations of the backbone amide signals of rhOSM.

    • Significant chemical shift changes in specific residues indicate their involvement in the binding interface.

Fluorescence Quenching Assay
  • Objective: To determine the binding affinity (Kd) of OSM-SMI-10B to OSM.

  • Methodology:

    • Prepare a solution of purified rhOSM in a suitable buffer.

    • Excite the intrinsic tryptophan fluorescence of OSM (typically around 280-295 nm) and measure the emission spectrum (peak around 340 nm).

    • Prepare a stock solution of the inhibitor (OSM-SMI-10B or its analogs).

    • Incrementally add the inhibitor to the OSM solution.

    • Measure the fluorescence emission spectrum after each addition, allowing the system to reach equilibrium.

    • The binding of the inhibitor to OSM will cause a quenching of the tryptophan fluorescence.

    • Plot the change in fluorescence intensity as a function of the inhibitor concentration and fit the data to a binding isotherm to calculate the dissociation constant (Kd).

Surface Plasmon Resonance (SPR)
  • Objective: To measure the kinetics (association and dissociation rates) and affinity of the OSM-SMI-10B interaction.

  • Methodology:

    • Immobilize purified rhOSM onto a sensor chip surface.

    • Flow a running buffer over the surface to establish a stable baseline.

    • Inject a series of concentrations of OSM-SMI-10B over the sensor surface and monitor the binding response in real-time.

    • After the association phase, switch back to the running buffer to monitor the dissociation of the inhibitor.

    • Regenerate the sensor surface to remove the bound inhibitor.

    • Analyze the resulting sensorgrams to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Cellular Assays: pSTAT3 ELISA and Immunoblotting
  • Objective: To determine the functional inhibitory activity (IC50) of OSM-SMI-10B in a cellular context.

  • Methodology:

    • Culture human breast cancer cell lines (e.g., T47D, MCF-7) to a suitable confluency.

    • Pre-incubate the cells with a range of concentrations of OSM-SMI-10B for a specified time.

    • Stimulate the cells with a constant concentration of OSM to induce STAT3 phosphorylation.

    • Lyse the cells and collect the protein extracts.

    • For ELISA: Use a phospho-STAT3 (Tyr705) specific ELISA kit to quantify the levels of pSTAT3 in each sample.

    • For Immunoblotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 (as a loading control). Use appropriate secondary antibodies for detection.

    • Quantify the band intensities and normalize the pSTAT3 signal to the total STAT3 signal.

    • Plot the percentage of pSTAT3 inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Oncostatin M Signaling Pathway

The following diagram illustrates the canonical OSM signaling pathway, which is inhibited by OSM-SMI-10B.

G OSM Oncostatin M (OSM) ReceptorComplex Receptor Complex (OSM-gp130-OSMRβ) OSM->ReceptorComplex Binds gp130 gp130 gp130->ReceptorComplex OSMRb OSMRβ OSMRb->ReceptorComplex JAK JAK Kinases ReceptorComplex->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 (Dimer) STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates GeneExpression Target Gene Expression Nucleus->GeneExpression Regulates OSM_SMI_10B OSM-SMI-10B OSM_SMI_10B->OSM Inhibits Binding

Caption: Oncostatin M (OSM) signaling pathway and the point of inhibition by OSM-SMI-10B.

Conclusion

The binding of OSM-SMI-10B to Oncostatin M has been rigorously verified through a combination of computational, biophysical, and cellular methods. The data consistently demonstrates a direct interaction at Site III of OSM, leading to the inhibition of the downstream JAK/STAT signaling pathway. The development of more potent analogs like SMI-10B13 highlights the potential of this class of inhibitors for therapeutic intervention in OSM-driven diseases. This guide provides researchers with the foundational information needed to understand and potentially build upon these findings.

References

Oncostatin M Inhibition: A Comparative Analysis of OSM-SMI-10B and Alternative Therapeutic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oncostatin M (OSM), a pleiotropic cytokine of the interleukin-6 (IL-6) family, has emerged as a significant therapeutic target in a multitude of inflammatory diseases and cancers.[1][2][3][4] Its role in driving pathological processes such as inflammation, fibrosis, and tumor progression has spurred the development of various inhibitory molecules. This guide provides a comparative overview of OSM-SMI-10B, a small molecule inhibitor of OSM, and other therapeutic alternatives, supported by experimental data and detailed protocols.

Comparative Performance of Oncostatin M Inhibitors

The development of OSM inhibitors has yielded a range of molecules with distinct mechanisms and potencies. OSM-SMI-10B is a first-in-class small molecule inhibitor that directly binds to OSM, preventing its interaction with its receptor complex.[1] This table summarizes the quantitative performance of OSM-SMI-10B and its optimized analog, SMI-10B13, in comparison to the monoclonal antibody inhibitor, GSK315234.

InhibitorTypeTargetBinding Affinity (Kd)Potency (IC50)Key Findings
OSM-SMI-10B Small MoleculeOncostatin M (OSM)12.9 - 13.6 µM[1][2]Not explicitly reportedFirst-in-class small molecule inhibitor of OSM; shown to reduce OSM-induced STAT3 phosphorylation.[1][5]
SMI-10B13 Small MoleculeOncostatin M (OSM)6.6 µM[2]136 nM (T47D cells)[2], 164 nM (MCF-7 cells)[2]Optimized analog of OSM-SMI-10B with improved binding affinity and potent inhibition of OSM-mediated STAT3 phosphorylation.[2]
GSK315234 Monoclonal AntibodyOncostatin M (OSM)800 pM[6]Not explicitly reportedHumanized anti-OSM antibody; clinical trials in rheumatoid arthritis showed limited efficacy, potentially due to its binding affinity relative to the OSM receptor.[6][7]
Anti-OSMRβ Antibodies Monoclonal AntibodyOncostatin M Receptor β (OSMRβ)Not explicitly reported in a directly comparable formatNot explicitly reported in a directly comparable formatTarget the receptor instead of the ligand; have shown potential in preclinical models of diseases like atopic dermatitis and ovarian cancer.[8][9]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of OSM inhibition requires a clear visualization of the relevant signaling pathways and the experimental procedures used to assess inhibitor efficacy.

Oncostatin M Signaling Pathway

Oncostatin M signals through two distinct receptor complexes, both containing the gp130 subunit. The type I receptor consists of gp130 and the leukemia inhibitory factor receptor (LIFR), while the type II receptor is composed of gp130 and the OSM-specific receptor β (OSMRβ).[3] Ligand binding triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3.[8][10] Activated STATs dimerize and translocate to the nucleus to regulate gene expression. OSM signaling can also activate other pathways, including the MAPK and PI3K/AKT pathways.[1][10]

OSM_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OSM Oncostatin M receptor_complex Receptor Complex OSM->receptor_complex gp130 gp130 gp130->receptor_complex OSMRb OSMRβ OSMRb->receptor_complex LIFR LIFR LIFR->receptor_complex JAK JAK receptor_complex->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation PI3K PI3K JAK->PI3K RAS RAS JAK->RAS pSTAT3 pSTAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (Inflammation, Proliferation) pSTAT3->Gene_Expression Dimerization & Translocation AKT AKT PI3K->AKT pAKT pAKT AKT->pAKT pAKT->Gene_Expression MAPK MAPK RAS->MAPK pMAPK pMAPK MAPK->pMAPK pMAPK->Gene_Expression Small_Molecule_Screening_Workflow start High-Throughput Screening (e.g., Compound Library) hit_id Hit Identification (Primary Assay) start->hit_id hit_val Hit Validation (Dose-Response) hit_id->hit_val secondary_assays Secondary Assays (e.g., Orthogonal Assays) hit_val->secondary_assays lead_opt Lead Optimization (SAR Studies) secondary_assays->lead_opt in_vivo In Vivo Testing (Animal Models) lead_opt->in_vivo end Candidate for Clinical Trials in_vivo->end

References

A Comparative Analysis of In Vitro and In Vivo Efficacy of (E/Z)-OSM-SMI-10B, a Novel Oncostatin M Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo performance of the small molecule inhibitor (E/Z)-OSM-SMI-10B. This compound has been identified as a direct inhibitor of Oncostatin M (OSM), a cytokine implicated in inflammatory diseases and the progression of multiple cancers, including breast cancer.

This compound is a derivative of the initial lead compound OSM-SMI-10 and functions by significantly reducing OSM-induced STAT3 phosphorylation, a critical step in the OSM signaling cascade that promotes tumor progression.[1][2] This guide synthesizes available experimental data to offer a clear comparison of its activity in controlled laboratory settings versus its effects in a living organism.

Quantitative Data Summary

The following tables provide a structured overview of the available quantitative data for this compound and its closely related, more potent analog, SMI-10B13. This allows for a direct comparison of their biochemical and cellular activities.

Table 1: In Vitro Performance of OSM-SMI-10B and Analogs

CompoundAssay TypeParameterValueCell Lines
This compound Fluorescence QuenchingDissociation Constant (KD)12.9 μM-
SMI-10B13Fluorescence QuenchingDissociation Constant (KD)6.6 μM-
SMI-10B13ELISAIC50 (pSTAT3 inhibition)136 nMT47D (Human Breast Cancer)
SMI-10B13ELISAIC50 (pSTAT3 inhibition)164 nMMCF-7 (Human Breast Cancer)

Table 2: In Vivo Performance of OSM-SMI-10B Analog (SMI-10B13)

CompoundAnimal ModelCancer TypeKey Findings
SMI-10B13Orthotopic Xenograft Mouse ModelEstrogen Receptor-Positive (ER+) Breast Cancer (MCF-7 cells overexpressing OSM)- Significantly reduced tumor growth (p < 0.001)- Improved overall survival (p = 0.04)

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated.

OSM_Signaling_Pathway OSM Oncostatin M (OSM) Receptor OSM Receptor (OSMRβ/gp130) OSM->Receptor Binds OSM_SMI_10B This compound OSM_SMI_10B->OSM Inhibits JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates Gene_Expression Gene Expression (Proliferation, Invasion) Nucleus->Gene_Expression Promotes

Figure 1: Oncostatin M (OSM) Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis (using SMI-10B13) iv_step1 1. Pre-incubation: This compound with OSM iv_step2 2. Treatment: Breast cancer cells (T47D, MCF-7) are exposed to the mixture iv_step1->iv_step2 iv_step3 3. Cell Lysis and Protein Extraction iv_step2->iv_step3 iv_step4 4. ELISA: Quantification of phosphorylated STAT3 (pSTAT3) iv_step3->iv_step4 inv_step1 1. Cell Implantation: Orthotopic injection of MCF-7-luc-OSM cells into immunodeficient mice inv_step2 2. Treatment: Systemic administration of SMI-10B13 or vehicle control inv_step1->inv_step2 inv_step3 3. Monitoring: Tumor growth measured (e.g., calipers, bioluminescence) inv_step2->inv_step3 inv_step4 4. Endpoint Analysis: Evaluation of tumor size and survival rates inv_step3->inv_step4

Figure 2: Generalized Experimental Workflows for In Vitro and In Vivo Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used to evaluate this compound and its analogs.

In Vitro: Inhibition of OSM-Induced STAT3 Phosphorylation (ELISA)
  • Cell Culture: Human breast cancer cell lines (T47D and MCF-7) were cultured in appropriate media and conditions.

  • Compound Preparation: A stock solution of this compound or its analogs was prepared, typically in DMSO.

  • Pre-incubation: The small molecule inhibitor was pre-incubated with recombinant human Oncostatin M to allow for binding.

  • Cell Treatment: The breast cancer cells were treated with the OSM/inhibitor mixture for a specified period (e.g., 30 minutes) to induce STAT3 phosphorylation. Control groups included cells treated with OSM alone and untreated cells.

  • Cell Lysis: After treatment, cells were washed and lysed to extract total protein.

  • ELISA: A sandwich ELISA kit specific for phosphorylated STAT3 (pSTAT3) was used to quantify the levels of pSTAT3 in the cell lysates. The results were normalized to total protein concentration.

  • Data Analysis: The percentage of inhibition of pSTAT3 was calculated relative to the OSM-treated control, and IC50 values were determined from dose-response curves.

In Vivo: Xenograft Mouse Model of Breast Cancer
  • Animal Model: Immunodeficient mice (e.g., athymic nude mice) were used to prevent rejection of human tumor cells.

  • Cell Line: A human estrogen receptor-positive (ER+) breast cancer cell line (MCF-7) engineered to be trackable (e.g., expressing luciferase for bioluminescence imaging) and to constitutively overexpress OSM was utilized.[1]

  • Tumor Implantation: The cancer cells were implanted orthotopically into the mammary fat pad of the mice.

  • Treatment Regimen: Once tumors were established, mice were randomized into treatment and control groups. The treatment group received systemic administration of the test compound (SMI-10B13), while the control group received a vehicle solution.[1]

  • Tumor Growth Monitoring: Tumor volume was periodically measured using calipers or non-invasive imaging techniques like bioluminescence imaging.

  • Survival Analysis: The survival of the mice in each group was monitored over the course of the study.

  • Statistical Analysis: At the end of the study, statistical analyses (e.g., t-test for tumor growth, Kaplan-Meier analysis for survival) were performed to determine the significance of the observed differences between the treatment and control groups.[1]

Comparison and Conclusion

The available data demonstrates that this compound is a promising inhibitor of the Oncostatin M signaling pathway. In vitro, it directly binds to OSM with a micromolar affinity. While specific IC50 data for this compound is not detailed in the provided search results, the more potent analog, SMI-10B13, exhibits nanomolar efficacy in inhibiting OSM-induced STAT3 phosphorylation in breast cancer cell lines.[1]

The in vivo studies, conducted with the optimized analog SMI-10B13, provide strong preclinical evidence for the therapeutic potential of targeting the OSM pathway in breast cancer. The significant reduction in tumor growth and improved survival in a relevant animal model highlight the potential of this class of inhibitors.[1]

References

Head-to-Head Comparison: OSM-SMI-10B and its Analogs in Oncostatin M Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the small molecule inhibitor OSM-SMI-10B and its analogs, which are designed to target the pro-inflammatory cytokine Oncostatin M (OSM). By summarizing key performance data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows, this document serves as a critical resource for researchers engaged in oncology, inflammation, and drug discovery.

Introduction to Oncostatin M and the OSM-SMI Series

Oncostatin M (OSM) is a member of the interleukin-6 (IL-6) cytokine family that plays a pivotal role in a variety of physiological and pathological processes, including inflammation, autoimmune diseases, and cancer progression. OSM primarily signals through the JAK/STAT pathway, with a pronounced effect on the phosphorylation of STAT3, a key transcription factor implicated in tumor cell proliferation, survival, and metastasis.[1][2] The development of small molecule inhibitors targeting OSM is a promising therapeutic strategy.

OSM-SMI-10B is a first-in-class small molecule inhibitor that directly binds to OSM, preventing its interaction with its receptor complex and subsequently inhibiting downstream signaling.[3] Through structural optimization, a series of analogs have been developed to improve the binding affinity and inhibitory activity of the parent compound. This guide focuses on a head-to-head comparison of OSM-SMI-10B and its most promising analogs.

Quantitative Performance Data

The following tables summarize the binding affinities and in vitro efficacy of OSM-SMI-10B and its key analogs. The data has been compiled from extensive structure-activity relationship (SAR) studies.

Table 1: Binding Affinities of OSM-SMI-10B and Select Analogs
CompoundDissociation Constant (KD) in μM
OSM-SMI-10B12.9[2][4]
SMI-10B59.2[2]
SMI-10B610.0[2]
SMI-10B136.6[2][4][5]
SMI-10B149.1[4]

Binding affinity was determined by fluorescence quenching assays.

Table 2: In Vitro Inhibition of OSM-Mediated STAT3 Phosphorylation
CompoundCell LineIC50 in nM
SMI-10B13T47D136[2][4][5]
SMI-10B13MCF-7164[2][4][5]

IC50 values were determined by ELISA, measuring the concentration of the inhibitor required to reduce the OSM-induced phosphorylation of STAT3 by 50%.

In Vivo Comparative Efficacy: OSM-SMI-10B vs. SMI-10B13

In a human breast cancer mouse model, the in vivo efficacy of SMI-10B13 was evaluated and compared to the parent compound, OSM-SMI-10B. Mice treated with SMI-10B13 demonstrated a significant reduction in tumor growth.[2][4] Furthermore, Kaplan-Meier survival analysis indicated that the SMI-10B13-treated group had improved survival rates.[1][4]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.

OSM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OSM Oncostatin M (OSM) gp130 gp130 OSM->gp130 Binds OSM_SMI_10B OSM-SMI-10B / Analogs OSM_SMI_10B->OSM Inhibits OSMR OSMRβ gp130->OSMR Recruits JAK JAK OSMR->JAK Activates PI3K PI3K OSMR->PI3K Activates RAS RAS OSMR->RAS Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Gene Gene Expression (Proliferation, Survival) pSTAT3->Gene AKT AKT PI3K->AKT Phosphorylates pAKT pAKT AKT->pAKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Fluorescence_Quenching_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Protein Purified OSM Protein Mix Incubate Protein and Inhibitor Protein->Mix Inhibitor OSM-SMI-10B / Analog (Varying Concentrations) Inhibitor->Mix Measure Measure Tryptophan Fluorescence Emission Mix->Measure Plot Plot Fluorescence Quenching vs. Inhibitor Concentration Measure->Plot Calculate Calculate Dissociation Constant (Kd) Plot->Calculate pSTAT3_ELISA_Workflow cluster_cell_culture Cell Culture and Treatment cluster_elisa ELISA Procedure Seed Seed Cancer Cells (e.g., T47D, MCF-7) Treat Treat with OSM and OSM-SMI Inhibitors Seed->Treat Lyse Lyse Cells to Extract Proteins Treat->Lyse Add_Lysate Add Cell Lysates to Wells Lyse->Add_Lysate Coat Coat Plate with Capture Antibody (anti-STAT3) Coat->Add_Lysate Add_Detection Add Detection Antibody (anti-pSTAT3) Add_Lysate->Add_Detection Add_Enzyme Add Enzyme-Conjugated Secondary Antibody Add_Detection->Add_Enzyme Add_Substrate Add Substrate and Measure Absorbance Add_Enzyme->Add_Substrate

References

Validating the Specificity of (E/Z)-OSM-SMI-10B for Oncostatin M: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (E/Z)-OSM-SMI-10B, a small molecule inhibitor of Oncostatin M (OSM), with other alternative inhibitors. The information presented is supported by experimental data to validate the specificity of this compound and to offer a comprehensive resource for researchers in inflammation, oncology, and drug discovery.

Introduction to Oncostatin M and its Inhibition

Oncostatin M (OSM) is a pleiotropic cytokine belonging to the interleukin-6 (IL-6) family. It plays a critical role in a variety of biological processes, including inflammation, hematopoiesis, and the regulation of cell growth and differentiation. Dysregulation of OSM signaling has been implicated in the pathogenesis of numerous diseases, such as rheumatoid arthritis, inflammatory bowel disease, and various cancers. The signaling cascade is initiated by OSM binding to its receptor complex, which leads to the activation of downstream pathways, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT3.

Given its role in disease, OSM has emerged as a significant therapeutic target. Inhibition of the OSM signaling pathway can be achieved through various strategies, including monoclonal antibodies that directly target OSM or its receptor, and small molecule inhibitors that interfere with downstream signaling components. This compound is a derivative of the small molecule inhibitor OSM-SMI-10, designed to specifically inhibit OSM-mediated signaling. This guide focuses on the experimental validation of its specificity.

Comparative Performance of Oncostatin M Inhibitors

The efficacy and specificity of this compound are best understood in comparison to other molecules targeting the OSM pathway. This includes its more potent analog, SMI-10B13, monoclonal antibodies, and inhibitors of downstream signaling molecules like JAK kinases.

InhibitorTypeTargetBinding Affinity (Kd)IC50Key Findings & Limitations
This compound Small MoleculeOncostatin M~12.9 - 13.6 µM[1]Not explicitly reported, but significantly reduces OSM-induced pSTAT3[2]A first-in-class small molecule inhibitor of OSM. Further optimization led to more potent analogs.
SMI-10B13 Small MoleculeOncostatin M6.6 µM[1]136 nM (T47D cells) 164 nM (MCF-7 cells) for pSTAT3 inhibition[1]An optimized analog of OSM-SMI-10B with improved binding affinity and potent inhibition of OSM-mediated STAT3 phosphorylation.[1]
GSK315234 Monoclonal AntibodyOncostatin M~2.14 nM[3]Not applicableShowed moderate to poor binding affinity and a rapid off-rate, which may have contributed to a lack of efficacy in clinical trials for rheumatoid arthritis.[2][3]
GSK2330811 Monoclonal AntibodyOncostatin M~0.6 nMNot applicableDemonstrated higher affinity than GSK315234 but did not show significant efficacy in a phase II trial for systemic sclerosis, with dose-dependent adverse events observed.[2]
Tofacitinib Small MoleculeJAK1, JAK2, JAK3JAK1: 112 nM JAK2: 20 nM JAK3: 1 nMNot directly comparableA pan-JAK inhibitor that blocks the signaling of multiple cytokines, not specific to the OSM pathway.

Oncostatin M Signaling Pathway

The binding of OSM to its receptor complex triggers a cascade of intracellular signaling events. The primary pathway activated is the JAK/STAT pathway, leading to the phosphorylation and activation of STAT3. Activated STAT3 translocates to the nucleus and regulates the transcription of target genes involved in inflammation, cell proliferation, and survival. Other pathways, including the MAPK/ERK and PI3K/AKT pathways, can also be activated by OSM.

OncostatinM_Signaling OSM Oncostatin M (OSM) OSMR OSM Receptor (OSMRβ/gp130) OSM->OSMR JAK JAK OSMR->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation MAPK_pathway MAPK/ERK Pathway JAK->MAPK_pathway PI3K_pathway PI3K/AKT Pathway JAK->PI3K_pathway pSTAT3 pSTAT3 (dimer) STAT3->pSTAT3 Gene Gene Transcription pSTAT3->Gene Nuclear Translocation

Caption: Oncostatin M Signaling Pathway.

Experimental Validation of Specificity

The primary method for validating the inhibitory activity of this compound is to measure its effect on the phosphorylation of STAT3 in response to OSM stimulation.

Experimental Workflow:

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis seed_cells Seed T47D or MCF-7 cells incubate_24h Incubate for 24h seed_cells->incubate_24h serum_starve Serum starve (optional) incubate_24h->serum_starve pre_incubate Pre-incubate with This compound serum_starve->pre_incubate stimulate Stimulate with OSM pre_incubate->stimulate lyse_cells Lyse cells stimulate->lyse_cells measure_pSTAT3 Measure pSTAT3 levels lyse_cells->measure_pSTAT3 elisa ELISA measure_pSTAT3->elisa western_blot Western Blot measure_pSTAT3->western_blot

Caption: Workflow for assessing OSM inhibitor activity.

Experimental Protocols

Below are detailed methodologies for key experiments used to validate the specificity and efficacy of Oncostatin M inhibitors.

Protocol 1: Cell Culture and Treatment
  • Cell Line: T47D (human ductal breast epithelial tumor cell line) or other OSM-responsive cell lines.

  • Culture Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Cell Seeding: Seed cells in 96-well plates (for ELISA) or 6-well plates (for Western blotting) at a density that allows them to reach 70-90% confluency within 24 hours.

  • Serum Starvation (Optional): Prior to treatment, cells can be serum-starved for 4-6 hours to reduce basal signaling.

  • Inhibitor Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or other inhibitors for 1-2 hours.

  • OSM Stimulation: Add recombinant human OSM to the culture medium at a final concentration of 10-50 ng/mL and incubate for 15-30 minutes at 37°C.

Protocol 2: Phospho-STAT3 (Tyr705) ELISA
  • Cell Lysis: After treatment, aspirate the medium and wash the cells with ice-cold PBS. Lyse the cells using a commercially available lysis buffer containing protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • ELISA Procedure:

    • Add 100 µL of cell lysate (normalized for protein concentration) to each well of a 96-well plate pre-coated with a capture antibody for total STAT3.[6]

    • Incubate for 2.5 hours at room temperature or overnight at 4°C.[7]

    • Wash the wells and add 100 µL of a detection antibody specific for phospho-STAT3 (Tyr705).[6]

    • Incubate for 1 hour at room temperature.[7]

    • Wash and add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]

    • Incubate for 1 hour at room temperature.[7]

    • Add 100 µL of TMB substrate and incubate for 30 minutes in the dark.[7]

    • Stop the reaction with 50 µL of stop solution and measure the absorbance at 450 nm using a microplate reader.[7]

Protocol 3: Western Blotting for Signaling Pathway Analysis
  • Cell Lysis and Protein Quantification: Prepare cell lysates as described for the ELISA protocol.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[5]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for:

    • Phospho-STAT3 (Tyr705)

    • Total STAT3

    • Phospho-AKT (Ser473)

    • Total AKT

    • Phospho-ERK1/2 (Thr202/Tyr204)

    • Total ERK1/2

    • β-actin (as a loading control)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The available data indicates that this compound is a specific small molecule inhibitor of Oncostatin M signaling, effectively reducing OSM-induced STAT3 phosphorylation. Its optimized analog, SMI-10B13, demonstrates enhanced potency. In comparison to monoclonal antibody approaches, which have faced challenges in clinical trials, small molecule inhibitors like this compound offer a promising alternative for targeting the OSM pathway in various diseases. Further studies are warranted to comprehensively profile the specificity of this compound against the entire IL-6 family of cytokines to fully establish its therapeutic potential. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own validation and comparative studies.

References

Safety Operating Guide

Personal protective equipment for handling (E/Z)-OSM-SMI-10B

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and General Precautions

(E/Z)-OSM-SMI-10B is a derivative of OSM-SMI-10 and functions by reducing OSM-induced STAT3 phosphorylation in cancer cells.[1][2][3] As a potent, biologically active small molecule, it should be treated as potentially hazardous. All handling of the solid compound and concentrated solutions must be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[8] A designated and clearly marked area within the laboratory should be established for all work with this compound.[7]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound. The required PPE varies depending on the laboratory activity.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator.[7]Gloves: Two pairs of nitrile gloves (double-gloving).[7]Eye Protection: Chemical splash goggles.[7]Lab Coat: Disposable or non-absorbent dedicated lab coat.[7]Ventilation: Certified chemical fume hood or powder containment hood.[7]
Solution Preparation and Handling Gloves: Two pairs of nitrile gloves.[7]Eye Protection: Chemical splash goggles or a face shield for splash risks.[7]Lab Coat: Standard laboratory coat.[7]Ventilation: Chemical fume hood.[7]
Cell Culture and In Vitro Assays Gloves: Nitrile gloves.[7]Eye Protection: Safety glasses with side shields.[7][8]Lab Coat: Standard laboratory coat.[7][8]Ventilation: Class II biological safety cabinet.[7]
Waste Disposal Gloves: Heavy-duty nitrile or butyl rubber gloves.[7]Eye Protection: Chemical splash goggles.[7]Lab Coat: Standard laboratory coat.[7]

Operational Plan: Step-by-Step Guidance

A systematic approach is crucial to minimize exposure and maintain the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage.

  • This compound should be stored at -20°C.[1] Stock solutions can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2]

  • Store in a clearly labeled, designated, and secure location away from incompatible materials.[8]

2. Handling and Experimental Use:

  • Designated Area: Conduct all work with this compound in a designated and clearly marked area.[7]

  • Fume Hood: Manipulate the solid compound and concentrated solutions in a certified chemical fume hood.[7][8]

  • Weighing: Use a precision balance inside the fume hood and handle the solid compound with care to prevent dust generation.[8]

  • Solution Preparation: Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid compound.[8] this compound is soluble in DMSO.[10]

  • Avoid Contamination: Use dedicated laboratory equipment (spatulas, glassware, etc.). If not feasible, thoroughly decontaminate equipment after use.[7]

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[7]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[8][9]

  • Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.[8]

  • Liquid Waste: Collect unused solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour down the drain.[8]

  • Contaminated Sharps: Dispose of any contaminated sharps in a puncture-resistant sharps container that is labeled for hazardous chemical waste.[9]

Visual Workflow Guides

The following diagrams illustrate key procedural workflows for handling this compound.

PPE_Donning_Doffing cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence Don1 Lab Coat Don2 Respirator (if required) Don1->Don2 Don3 Goggles/ Face Shield Don2->Don3 Don4 Inner Gloves Don3->Don4 Don5 Outer Gloves Don4->Don5 Doff1 Outer Gloves Doff2 Goggles/ Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Inner Gloves Doff3->Doff4 Doff5 Respirator (if required) Doff4->Doff5

PPE Donning and Doffing Workflow

Waste_Disposal_Workflow Start Waste Generation Solid_Waste Solid Waste (gloves, vials, tips) Start->Solid_Waste Liquid_Waste Liquid Waste (unused solutions) Start->Liquid_Waste Sharps_Waste Contaminated Sharps Start->Sharps_Waste Solid_Container Labeled Hazardous Solid Waste Bin Solid_Waste->Solid_Container Liquid_Container Labeled Hazardous Liquid Waste Bottle Liquid_Waste->Liquid_Container Sharps_Container Puncture-Resistant Sharps Container Sharps_Waste->Sharps_Container Dispose Dispose via Institutional Hazardous Waste Program Solid_Container->Dispose Liquid_Container->Dispose Sharps_Container->Dispose

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。